molecular formula C20H22Cl3N3S B1663704 ARL 17477

ARL 17477

Cat. No.: B1663704
M. Wt: 442.8 g/mol
InChI Key: SOXBYIKSUDXMIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Selective neuronal nitrogen oxide synthase (nNOS) inhibitor (IC50 values are 1 and 17 μM for nNOS and endothelial NOS respectively). Reduces ischemic cell damage after middle cerebral artery (MCA) occlusion in rats. Displays a synergistic neuroprotective effect when combined with either an NMDA or AMPA receptor antagonist.

Properties

IUPAC Name

N'-[4-[2-[(3-chlorophenyl)methylamino]ethyl]phenyl]thiophene-2-carboximidamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3S.2ClH/c21-17-4-1-3-16(13-17)14-23-11-10-15-6-8-18(9-7-15)24-20(22)19-5-2-12-25-19;;/h1-9,12-13,23H,10-11,14H2,(H2,22,24);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOXBYIKSUDXMIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNCCC2=CC=C(C=C2)N=C(C3=CC=CS3)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Cl3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

ARL 17477: A Technical Guide to its Mechanism of Action in Neuroprotection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARL 17477 is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme pivotal in the production of nitric oxide (NO) within the nervous system. In the context of cerebral ischemia, excessive NO production by nNOS is a key contributor to excitotoxic neuronal damage. This technical guide provides an in-depth exploration of the mechanism of action of this compound, with a focus on its neuroprotective effects. This document details the quantitative data supporting its efficacy, the experimental protocols used to elucidate its function, and the underlying signaling pathways.

Core Mechanism of Action: Selective nNOS Inhibition

The primary mechanism of action of this compound is its selective inhibition of the neuronal isoform of nitric oxide synthase (nNOS). This selectivity is crucial for its therapeutic potential, as the endothelial (eNOS) and inducible (iNOS) isoforms of NOS have distinct physiological and pathological roles.

Quantitative Data on this compound Potency and Efficacy

The following tables summarize the key quantitative data regarding the inhibitory activity and neuroprotective effects of this compound.

Parameter Value Reference
IC50 for nNOS 1 µM[1]
IC50 for eNOS 17 µM[1]
Table 1: In Vitro Inhibitory Potency of this compound
Dose (i.v.) Reduction in Infarct Volume Species Ischemia Model Reference
1 mg/kg53% (p < 0.05)RatTransient MCA Occlusion[2]
3 mg/kg23%RatTransient MCA Occlusion[2]
10 mg/kg6.5%RatTransient MCA Occlusion[2]
Table 2: Neuroprotective Efficacy of this compound in a Rat Model of Stroke
Dose (i.v.) Time Point Reduction in Cortical NOS Activity Change in Regional Cerebral Blood Flow (rCBF) Reference
1 mg/kg3 h45 ± 15.7% (p < 0.05)0%[2]
3 mg/kg3 h63 ± 13.4% (p < 0.05)-2.4 ± 4.5%[2]
10 mg/kg10 min86 ± 14.9% (p < 0.05)-27 ± 5.3% (p < 0.05)[2]
10 mg/kg3 h91 ± 8.9% (p < 0.05)-24 ± 14.08%[2]
Table 3: Pharmacodynamic Effects of this compound on NOS Activity and Cerebral Blood Flow in Rats

Signaling Pathway of this compound in Neuroprotection

During cerebral ischemia, excessive glutamate release leads to the overactivation of N-methyl-D-aspartate (NMDA) receptors. This triggers a massive influx of Ca2+ into the neuron, which in turn activates nNOS to produce cytotoxic levels of nitric oxide. This compound intervenes by directly inhibiting nNOS, thereby mitigating the downstream neurotoxic cascade.

G cluster_0 Ischemic Cascade cluster_1 Therapeutic Intervention Glutamate Excess Glutamate Release NMDAR NMDA Receptor Activation Glutamate->NMDAR Ca_Influx Ca2+ Influx NMDAR->Ca_Influx nNOS_Activation nNOS Activation Ca_Influx->nNOS_Activation NO_Production Excess NO Production nNOS_Activation->NO_Production Neurotoxicity Neurotoxicity & Cell Death NO_Production->Neurotoxicity ARL17477 This compound ARL17477->nNOS_Activation Inhibition

Caption: Signaling pathway of this compound in ischemic neuroprotection.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols employed in the characterization of this compound.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This widely used animal model mimics human ischemic stroke.

Objective: To induce focal cerebral ischemia to evaluate the neuroprotective effects of this compound.

Protocol:

  • Animal Preparation: Male Wistar rats (250-300g) are anesthetized with an appropriate anesthetic (e.g., isoflurane). Body temperature is maintained at 37°C throughout the surgical procedure.

  • Surgical Procedure: A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. The ECA is ligated and transected. A 4-0 nylon monofilament with a rounded tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Occlusion and Reperfusion: The filament is left in place for a defined period (e.g., 2 hours for transient MCAO) and then withdrawn to allow for reperfusion. For permanent MCAO, the filament is not removed.

  • Drug Administration: this compound, dissolved in a suitable vehicle (e.g., saline), is administered intravenously (i.v.) at the desired dose(s) at a specific time relative to the onset of ischemia or reperfusion.

  • Post-operative Care: Animals are monitored during recovery and provided with appropriate post-operative care, including hydration and analgesia.

Quantification of Cerebral Infarct Volume using TTC Staining

2,3,5-triphenyltetrazolium chloride (TTC) is a colorimetric indicator used to differentiate between viable and infarcted brain tissue.

Objective: To quantify the volume of brain tissue damage following MCAO.

Protocol:

  • Brain Extraction: At a predetermined time point after MCAO (e.g., 24 or 48 hours), rats are euthanized, and their brains are rapidly removed and placed in a cold saline solution.

  • Sectioning: The brain is sliced into coronal sections of a uniform thickness (e.g., 2 mm) using a brain matrix.

  • Staining: The brain slices are immersed in a 2% TTC solution in phosphate-buffered saline (PBS) and incubated at 37°C for 20-30 minutes in the dark.

  • Imaging: After staining, the slices are photographed or scanned. Viable tissue stains red, while infarcted tissue remains white.

  • Image Analysis: The area of infarction in each slice is measured using image analysis software (e.g., ImageJ). The total infarct volume is calculated by summing the infarct areas of all slices and multiplying by the slice thickness. Corrections for brain edema may be applied.

Measurement of Nitric Oxide Synthase (NOS) Activity

The conversion of L-arginine to L-citrulline is a common method to assay NOS activity.

Objective: To determine the inhibitory effect of this compound on NOS activity in brain tissue.

Protocol:

  • Tissue Preparation: Brain tissue is homogenized in a buffer containing protease inhibitors. The homogenate is then centrifuged to obtain the cytosolic fraction containing nNOS.

  • Assay Reaction: The assay mixture contains the tissue homogenate, L-[³H]arginine, and necessary co-factors (NADPH, calmodulin, Ca²⁺). The reaction is initiated and incubated at 37°C.

  • Inhibition: To determine the inhibitory effect of this compound, various concentrations of the compound are pre-incubated with the tissue homogenate before adding the substrate.

  • Separation: The reaction is stopped, and the radiolabeled L-citrulline is separated from the unreacted L-[³H]arginine using ion-exchange chromatography.

  • Quantification: The amount of L-[³H]citrulline produced is quantified using liquid scintillation counting and is proportional to the NOS activity.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of this compound.

G cluster_0 In Vivo Experimentation cluster_1 Ex Vivo Analysis Animal_Model Induce MCAO in Rats Drug_Admin Administer this compound (or vehicle) Animal_Model->Drug_Admin Behavioral_Tests Neurological Deficit Scoring Drug_Admin->Behavioral_Tests Euthanasia Euthanasia and Brain Extraction Behavioral_Tests->Euthanasia TTC_Staining TTC Staining Euthanasia->TTC_Staining NOS_Assay Measure NOS Activity Euthanasia->NOS_Assay Infarct_Quant Quantify Infarct Volume TTC_Staining->Infarct_Quant Data_Analysis Statistical Analysis Infarct_Quant->Data_Analysis NOS_Assay->Data_Analysis

Caption: Experimental workflow for this compound neuroprotection studies.

Conclusion

This compound demonstrates significant neuroprotective potential through its selective inhibition of neuronal nitric oxide synthase. The quantitative data from preclinical studies, particularly in models of cerebral ischemia, highlight its ability to reduce infarct volume in a dose-dependent manner. The well-defined experimental protocols provide a robust framework for further investigation and development of nNOS inhibitors as a therapeutic strategy for stroke and other neurodegenerative disorders characterized by excitotoxicity. The signaling pathway involving NMDA receptor-mediated activation of nNOS is a critical target for intervention, and this compound represents a key pharmacological tool and a promising therapeutic candidate in this context.

References

ARL 17477: A Technical Guide to a Selective Neuronal Nitric Oxide Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARL 17477 is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS or NOS-1), an enzyme pivotal in nitric oxide (NO) production within the nervous system. Dysregulation of nNOS activity is implicated in the pathophysiology of numerous neurological disorders, including cerebral ischemia and neurodegenerative diseases, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of this compound, encompassing its mechanism of action, inhibitory selectivity, and preclinical efficacy. Furthermore, it details the experimental protocols for key assays and models used to characterize this inhibitor and visualizes critical pathways and workflows. Recent findings have also identified this compound as a dual inhibitor, impacting the autophagy-lysosomal system, adding another dimension to its pharmacological profile.

Introduction to Neuronal Nitric Oxide Synthase (nNOS)

Nitric oxide (NO) is a pleiotropic signaling molecule involved in a vast array of physiological and pathological processes.[1][2] In the central nervous system (CNS), NO is primarily synthesized by nNOS and plays a crucial role in neurotransmission, synaptic plasticity, and the regulation of cerebral blood flow.[2] However, excessive NO production by nNOS, often triggered by excitotoxic conditions such as stroke, can lead to the formation of cytotoxic reactive nitrogen species, contributing to neuronal damage and cell death.[2] Consequently, the selective inhibition of nNOS presents a promising therapeutic strategy for mitigating the detrimental effects of NO overproduction in various neurological disorders.

This compound: Mechanism of Action and Selectivity

This compound is a selective inhibitor of nNOS, demonstrating a clear preference for this isoform over endothelial NOS (eNOS) and inducible NOS (iNOS).[3] The selective inhibition of nNOS is critical, as eNOS plays a protective role in the vasculature by promoting vasodilation and maintaining blood flow, while iNOS is involved in the immune response.

Dual Inhibition: nNOS and Autophagy

Recent research has unveiled a novel aspect of this compound's mechanism of action, revealing it to be a dual inhibitor of both nNOS and the autophagy-lysosomal system.[4] This compound has been shown to inhibit autophagic flux at the level of lysosomal fusion, a mechanism attributed to its chemical structure's similarity to chloroquine.[4] This dual activity suggests that the therapeutic effects of this compound may extend beyond nNOS inhibition, potentially offering synergistic benefits in disease states where both pathways are dysregulated.

Quantitative Data

The inhibitory potency and selectivity of this compound have been quantified in various studies. The following tables summarize the key quantitative data.

Parameter nNOS eNOS Reference
IC501 µM17 µM[3]

Table 1: In Vitro Inhibitory Activity of this compound

Animal Model Dose Route Effect Reference
Rat (transient MCAo)1 mg/kgi.v.53% reduction in infarct volume[3]
Rat (transient MCAo)3 mg/kgi.v.23% reduction in infarct volume[3]
Rat (transient MCAo)10 mg/kgi.v.6.5% reduction in infarct volume[3]
Rat (permanent focal ischemia)1 mg/kg (pretreatment)i.v.Decreased striatal infarct volume at 18 hrs
Rat (permanent focal ischemia)1 or 3 mg/kg (1 hr post-ischemia)i.v.No significant reduction in infarct volume

Table 2: In Vivo Efficacy of this compound in Cerebral Ischemia Models

Signaling Pathways and Experimental Workflows

Neuronal Nitric Oxide Synthase (nNOS) Signaling Pathway

nNOS_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate_pre Glutamate NMDA_R NMDA Receptor Glutamate_pre->NMDA_R binds Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx opens Calmodulin Calmodulin Ca_influx->Calmodulin activates nNOS_inactive nNOS (inactive) Calmodulin->nNOS_inactive binds to nNOS_active nNOS (active) nNOS_inactive->nNOS_active activates Citrulline L-Citrulline nNOS_active->Citrulline NO Nitric Oxide (NO) nNOS_active->NO produces L_Arginine L-Arginine L_Arginine->nNOS_active sGC Soluble Guanylyl Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP produces PKG Protein Kinase G (PKG) cGMP->PKG activates Downstream Downstream Effects PKG->Downstream ARL17477 This compound ARL17477->nNOS_active inhibits

Caption: nNOS signaling cascade initiated by glutamate binding to NMDA receptors.

This compound Inhibition of Autophagy

Autophagy_Inhibition Autophagosome Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome fuses with Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation of Cellular Components Autolysosome->Degradation ARL17477 This compound ARL17477->Autolysosome inhibits fusion

Caption: this compound inhibits the fusion of autophagosomes with lysosomes.

Experimental Workflow for In Vivo Cerebral Ischemia Model

MCAO_Workflow Animal_Prep Animal Preparation (e.g., Rat) Anesthesia Anesthesia Animal_Prep->Anesthesia MCAO Middle Cerebral Artery Occlusion (MCAo) Anesthesia->MCAO Drug_Admin This compound or Vehicle Administration MCAO->Drug_Admin Reperfusion Reperfusion (for transient models) Drug_Admin->Reperfusion Monitoring Post-operative Monitoring Reperfusion->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Infarct Infarct Volume Measurement Endpoint->Infarct Behavioral Behavioral Testing Endpoint->Behavioral

Caption: Workflow for evaluating this compound in a rat model of stroke.

Experimental Protocols

In Vitro nNOS Inhibition Assay (Citrulline Assay)

This protocol is a representative method for determining the inhibitory activity of compounds like this compound against nNOS.

Objective: To quantify the inhibition of nNOS activity by measuring the conversion of [³H]L-arginine to [³H]L-citrulline.

Materials:

  • Purified recombinant nNOS enzyme

  • [³H]L-arginine

  • L-arginine (unlabeled)

  • NADPH

  • Calmodulin

  • CaCl₂

  • EGTA

  • HEPES buffer

  • Dowex AG 50W-X8 resin (Na⁺ form)

  • Scintillation cocktail and counter

  • This compound or other test inhibitors

Procedure:

  • Prepare a reaction mixture containing HEPES buffer, CaCl₂, calmodulin, and NADPH.

  • Add the purified nNOS enzyme to the reaction mixture.

  • Add varying concentrations of this compound or the vehicle control to the reaction tubes.

  • Initiate the reaction by adding a mixture of [³H]L-arginine and unlabeled L-arginine.

  • Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).

  • Stop the reaction by adding a stop buffer containing EGTA.

  • Apply the reaction mixture to columns containing Dowex AG 50W-X8 resin. The positively charged [³H]L-arginine will bind to the resin, while the neutral [³H]L-citrulline will flow through.

  • Collect the eluate containing [³H]L-citrulline.

  • Add scintillation cocktail to the eluate and quantify the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

In Vivo Middle Cerebral Artery Occlusion (MCAo) Model

This protocol describes a common procedure for inducing focal cerebral ischemia in rats to evaluate the neuroprotective effects of this compound.[3]

Objective: To assess the efficacy of this compound in reducing infarct volume following ischemic stroke.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-300g)

  • Anesthetic (e.g., isoflurane)

  • Nylon monofilament suture (e.g., 4-0) with a rounded tip

  • Surgical instruments

  • This compound solution for intravenous administration

  • Vehicle control (e.g., saline)

  • 2,3,5-triphenyltetrazolium chloride (TTC) for staining

Procedure:

  • Anesthetize the rat and maintain its body temperature at 37°C.

  • Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal ECA and the CCA.

  • Make a small incision in the ECA stump.

  • Introduce the nylon monofilament through the ECA into the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, monitored by laser Doppler flowmetry, confirms occlusion.

  • For transient ischemia, leave the filament in place for a specific duration (e.g., 2 hours) before withdrawing it to allow for reperfusion.[3] For permanent ischemia, the filament is left in place.

  • Administer this compound or vehicle intravenously at the desired time point (e.g., before, during, or after occlusion).

  • After a set survival period (e.g., 24 or 48 hours), euthanize the animal and perfuse the brain.

  • Remove the brain and slice it into coronal sections.

  • Stain the sections with TTC, which stains viable tissue red, leaving the infarcted tissue white.

  • Quantify the infarct volume using image analysis software.

Assessment of Autophagy Inhibition (LC3-II Western Blot)

This protocol outlines a method to determine the effect of this compound on autophagy by measuring the accumulation of LC3-II.

Objective: To evaluate the impact of this compound on autophagic flux by detecting changes in LC3-II levels.

Materials:

  • Cell line of interest (e.g., neuronal cells)

  • Cell culture medium and supplements

  • This compound

  • Lysosomal inhibitors (e.g., bafilomycin A1 or chloroquine)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against LC3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Plate cells and allow them to adhere and grow to a suitable confluency.

  • Treat the cells with this compound at various concentrations for a specified duration. Include control groups with vehicle and a lysosomal inhibitor.

  • Lyse the cells in lysis buffer and determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary anti-LC3 antibody. This antibody will detect both LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form).

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analyze the band intensities for LC3-I and LC3-II. An accumulation of LC3-II in the presence of this compound, particularly when compared to the lysosomal inhibitor control, indicates a blockage of autophagic flux.

Conclusion

This compound stands out as a valuable research tool for investigating the roles of nNOS in both physiological and pathological contexts. Its high selectivity for nNOS over other isoforms makes it a precise instrument for dissecting the specific contributions of neuronal NO production. The recent discovery of its dual inhibitory action on autophagy opens new avenues for research into the interplay between these two fundamental cellular processes in health and disease. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals aiming to leverage this compound in their studies of neurological disorders and beyond. Further exploration of its dual mechanism of action may unlock novel therapeutic strategies for a range of complex diseases.

References

ARL 17477: A Technical Guide to a Dual Inhibitor of Neuronal Nitric Oxide Synthase and Autophagy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARL 17477, initially identified as a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS), has emerged as a molecule of significant interest due to its dual mechanism of action.[1][2][3] Recent research has unveiled its capacity to independently inhibit the autophagic-lysosomal pathway, positioning it as a compelling candidate for therapeutic development, particularly in oncology.[1][3][4] This technical guide provides a comprehensive overview of this compound, detailing its inhibitory activities, the underlying molecular mechanisms, and relevant experimental protocols for its investigation.

Introduction

This compound is a small molecule that has been utilized in preclinical research for its selective inhibition of neuronal nitric oxide synthase (nNOS or NOS1).[1][2][3] Its ability to reduce ischemic cell damage has been demonstrated in models of cerebral artery occlusion.[5] Beyond its role in neuroscience, this compound has shown potent anticancer activity against a variety of cancer types, with a particular efficacy against cancer stem-like cells and KRAS-mutant cancers.[1][4][6] This anticancer effect is, at least in part, attributed to its ability to disrupt the autophagy-lysosomal system, a critical cellular process for cancer cell survival and resistance to therapy.[1][4]

Quantitative Data

The following tables summarize the key quantitative data regarding the inhibitory effects of this compound.

Table 1: Inhibition of Nitric Oxide Synthase (NOS) Isoforms

ParameternNOS (neuronal)eNOS (endothelial)Source
IC50 1 µM17 µM[7]
Selectivity 17-fold greater for nNOS over eNOS-[7]

Table 2: In Vitro Anticancer Activity (Cell Viability)

Cell LineCancer TypeRAS Mutation StatusIC50 (µM) after 48hSource
SW48Colon CancerNone15.0 ± 2.0[7]
HCT116Colon CancerKRAS G13D4.3 ± 0.5[7]
A549Lung CancerKRAS G12S6.4 ± 1.1[7]
PANC-1Pancreatic CancerKRAS G12D6.7 ± 0.6[7]
U251-MGNeuroblastomaNone10.3 ± 1.2[7]
143BOsteosarcomaKRAS G12S5.2 ± 0.5[7]

Table 3: Activity Against Cancer Stem-like Cells (CSCs)

CSC SourceAssayIC50 (µM)Source
Glioma TGS-01Tumorsphere Number (7 days)4.4 ± 0.6[7][8]
Osteosarcoma 143BCell Viability (2 days)1.1 ± 0.4[7][8]

Table 4: In Vivo Efficacy in a Rat Model of Transient Middle Cerebral Artery Occlusion

This compound DoseReduction in Infarct VolumeSource
1 mg/kg53% (p < 0.05)[5]
3 mg/kg23%[5]
10 mg/kg6.5%[5]

Table 5: Effect on Autophagy Markers in U251-MG Neuroblastoma Cells (1-day treatment)

This compound ConcentrationLC3B-II Accumulationp62 AccumulationSource
10 µMSignificant IncreaseSignificant Increase[6][9]
25 µMSignificant IncreaseSignificant Increase[6][9]

Signaling Pathways and Mechanisms of Action

Inhibition of Neuronal Nitric Oxide Synthase (nNOS)

This compound acts as a selective inhibitor of nNOS, which is responsible for the production of nitric oxide (NO) in neuronal tissues. NO is a signaling molecule with diverse physiological roles. In the context of neurodegeneration, excessive NO production can be neurotoxic.[10] By inhibiting nNOS, this compound can mitigate this neurotoxicity.

NOS1_Inhibition cluster_pre Upstream Signaling cluster_nNOS nNOS Activity cluster_inhibitor Inhibition Ca2+ Ca2+ Calmodulin Calmodulin Ca2+->Calmodulin activates nNOS nNOS Calmodulin->nNOS activates NO NO nNOS->NO produces L-Arginine L-Arginine L-Arginine->nNOS ARL_17477 This compound ARL_17477->nNOS inhibits

Caption: Inhibition of nNOS by this compound.

Inhibition of Autophagy

This compound inhibits autophagy at a late stage, in a manner similar to chloroquine.[1][4] This inhibition is independent of its effect on nNOS.[1] The proposed mechanism involves the disruption of lysosomal function, leading to a blockage of autophagic flux. This results in the accumulation of autophagosomes and the autophagy substrate p62.[1][6][9]

Autophagy_Inhibition cluster_autophagy Autophagic Process cluster_inhibitor Inhibition Autophagosome Autophagosome Lysosome Lysosome Autophagosome->Lysosome fusion Autolysosome Autolysosome Lysosome->Autolysosome Degradation Degradation Autolysosome->Degradation ARL_17477 This compound ARL_17477->Lysosome dysfunction

Caption: this compound-mediated inhibition of autophagy.

Dual Inhibition and Interplay

The dual inhibition of nNOS and autophagy by this compound presents a complex interplay. Nitric oxide itself has been shown to inhibit autophagy through multiple pathways, including the JNK1-Bcl-2 and IKKβ-mTORC1 signaling cascades. By inhibiting nNOS, this compound could potentially relieve this NO-mediated inhibition of autophagy. However, its direct and potent inhibitory effect on the lysosome dominates, resulting in an overall blockade of the autophagic process.

Dual_Inhibition_Pathway cluster_arl This compound Action cluster_nos nNOS Pathway cluster_autophagy Autophagy Regulation ARL_17477 This compound nNOS nNOS ARL_17477->nNOS Lysosome Lysosome ARL_17477->Lysosome direct inhibition NO NO nNOS->NO JNK1 JNK1 NO->JNK1 IKKb IKKb NO->IKKb Autophagy_Process Autophagy JNK1->Autophagy_Process inhibits mTORC1 mTORC1 IKKb->mTORC1 mTORC1->Autophagy_Process inhibits Lysosome->Autophagy_Process

Caption: Dual inhibitory pathways of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Neuronal Nitric Oxide Synthase (nNOS) Activity Assay

This protocol is based on the measurement of the conversion of L-[³H]arginine to L-[³H]citrulline.

Materials:

  • This compound

  • Purified nNOS enzyme

  • L-[³H]arginine

  • NADPH

  • Calmodulin

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM DTT, 100 µM EDTA)

  • Stop buffer (e.g., 100 mM HEPES, pH 5.5, 10 mM EDTA)

  • Dowex AG50WX-8 resin (Na+ form)

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing reaction buffer, NADPH, calmodulin, and purified nNOS enzyme.

  • Add varying concentrations of this compound to the reaction mixture and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.

  • Initiate the reaction by adding L-[³H]arginine.

  • Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).

  • Stop the reaction by adding the stop buffer.

  • Apply the reaction mixture to a column containing Dowex AG50WX-8 resin to separate L-[³H]citrulline from unreacted L-[³H]arginine.

  • Elute the L-[³H]citrulline and quantify the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.

NOS_Activity_Workflow Start Start Prepare_Reaction_Mix Prepare Reaction Mix (nNOS, NADPH, Calmodulin) Start->Prepare_Reaction_Mix Add_ARL17477 Add this compound Prepare_Reaction_Mix->Add_ARL17477 Pre_incubate Pre-incubate at 37°C Add_ARL17477->Pre_incubate Start_Reaction Add L-[³H]arginine Pre_incubate->Start_Reaction Incubate Incubate at 37°C Start_Reaction->Incubate Stop_Reaction Add Stop Buffer Incubate->Stop_Reaction Separate Separate with Dowex Resin Stop_Reaction->Separate Quantify Quantify L-[³H]citrulline Separate->Quantify Calculate_IC50 Calculate IC50 Quantify->Calculate_IC50

Caption: Workflow for nNOS activity assay.

Tumorsphere Formation Assay

This assay assesses the self-renewal capacity of cancer stem-like cells.

Materials:

  • Cancer cell line of interest

  • Serum-free sphere medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)

  • Ultra-low attachment plates

  • This compound

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

Procedure:

  • Culture cancer cells to sub-confluency.

  • Harvest cells and prepare a single-cell suspension.

  • Seed a low density of cells (e.g., 1,000-5,000 cells/mL) in ultra-low attachment plates with sphere medium containing varying concentrations of this compound.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 7-14 days.

  • Count the number of tumorspheres (typically defined as spheres with a diameter > 50 µm) in each well using a microscope.

  • Calculate the tumorsphere formation efficiency (TFE) as (Number of tumorspheres / Number of cells seeded) x 100%.

  • Determine the IC50 value for the inhibition of tumorsphere formation.

Immunoblotting for Autophagy Markers (LC3B and p62)

This method is used to detect the accumulation of autophagy-related proteins.

Materials:

  • Cell line of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Primary antibodies against LC3B and p62

  • Secondary antibody (HRP-conjugated)

  • SDS-PAGE gels and blotting equipment

  • Chemiluminescence detection reagents

Procedure:

  • Treat cells with varying concentrations of this compound for the desired time.

  • Lyse the cells and determine protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against LC3B and p62 overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence substrate and imaging system.

  • Quantify the band intensities for LC3-II and p62, normalizing to a loading control (e.g., β-actin or GAPDH).

Lysosomal Membrane Permeabilization (LMP) Assay

This assay assesses the integrity of the lysosomal membrane.

4.4.1. Acridine Orange Staining

Acridine orange is a lysosomotropic dye that fluoresces red in the acidic environment of intact lysosomes and green in the cytoplasm and nucleus. A shift from red to green fluorescence indicates LMP.

Materials:

  • Cell line of interest

  • This compound

  • Acridine Orange (AO) staining solution

  • Fluorescence microscope or flow cytometer

Procedure:

  • Treat cells with this compound.

  • Incubate cells with AO staining solution (e.g., 1-5 µg/mL) for 15-30 minutes at 37°C.

  • Wash the cells with PBS.

  • Observe the cells under a fluorescence microscope, or quantify the fluorescence intensity using a flow cytometer, monitoring both red and green fluorescence channels. A decrease in red fluorescence and an increase in green fluorescence are indicative of LMP.

4.4.2. Galectin-3 Puncta Assay

Galectin-3 is a cytosolic protein that translocates to and forms puncta on damaged lysosomes.

Materials:

  • Cell line of interest

  • This compound

  • Primary antibody against Galectin-3

  • Fluorescently labeled secondary antibody

  • Fluorescence microscope

Procedure:

  • Treat cells with this compound.

  • Fix and permeabilize the cells.

  • Incubate with an anti-Galectin-3 antibody, followed by a fluorescently labeled secondary antibody.

  • Visualize the cells using a fluorescence microscope. The formation of distinct Galectin-3 puncta indicates LMP.

Conclusion

This compound is a valuable research tool with a unique dual inhibitory profile against nNOS and the autophagy-lysosomal system. Its demonstrated efficacy in preclinical models of both neurodegenerative disease and cancer highlights its therapeutic potential. The data and protocols presented in this guide are intended to facilitate further investigation into the multifaceted activities of this compound and to support the development of novel therapeutic strategies leveraging its distinct mechanisms of action. Further research is warranted to fully elucidate the clinical translatability of these findings.

References

ARL 17477: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental data related to ARL 17477, a selective neuronal nitric oxide synthase (nNOS) inhibitor.

Core Chemical and Physical Properties

This compound, also known by its chemical name N-[4-[2-[[(3-Chlorophenyl)methyl]amino]ethyl]phenyl]-2-thiophenecarboxamide dihydrochloride, is a potent and selective inhibitor of the neuronal isoform of nitric oxide synthase. Its fundamental properties are summarized below.

PropertyValue
Chemical Formula C₂₀H₂₀ClN₃S·2HCl
Molecular Weight 442.83 g/mol
CAS Number 866914-87-6
Appearance Powder
Solubility Soluble to 50 mM in water and to 100 mM in DMSO.
Purity ≥98%
Storage Desiccate at room temperature.
SMILES String ClC1=CC=CC(CNCCC2=CC=C(NC(C3=CC=CS3)=O)C=C2)=C1.Cl.Cl
InChI Key SOXBYIKSUDXMIE-UHFFFAOYSA-N

Mechanism of Action and Biological Activity

This compound is a selective inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme responsible for the production of nitric oxide (NO) in neuronal tissues. NO is a critical signaling molecule involved in various physiological and pathological processes, including neurotransmission and cerebrovascular regulation.[1] In conditions such as cerebral ischemia, overactivation of nNOS can lead to excessive NO production, contributing to excitotoxicity and neuronal damage.

This compound demonstrates significant selectivity for nNOS over the endothelial isoform (eNOS), which plays a protective role in maintaining cerebral blood flow.[2] This selectivity is crucial for its neuroprotective effects.

Quantitative Data on Biological Activity
ParameterValueSpecies/Assay System
IC₅₀ (nNOS) 1 µMIn vitro enzyme assay[3][2]
IC₅₀ (eNOS) 17 µMIn vitro enzyme assay[3][2]
Infarct Volume Reduction 53% at 1 mg/kg, i.v.Rat model of transient middle cerebral artery occlusion[4]
23% at 3 mg/kg, i.v.Rat model of transient middle cerebral artery occlusion[4]
6.5% at 10 mg/kg, i.v.Rat model of transient middle cerebral artery occlusion[4]
Effect on rCBF No significant change at 1 and 3 mg/kgRat brain[4]
27% decrease at 10 mg/kgRat brain[4]
Cortical NOS Activity Reduction 45% at 1 mg/kgRat cortex, 3 hours post-administration[4]
63% at 3 mg/kgRat cortex, 3 hours post-administration[4]
91% at 10 mg/kgRat cortex, 3 hours post-administration[4]
Pharmacokinetics Half-life of < 30 minIn pig plasma

Recent research has also uncovered a secondary, nNOS-independent mechanism of action for this compound. It has been shown to inhibit the autophagy-lysosomal system, which may contribute to its observed anti-cancer properties in preclinical studies.[4]

Signaling Pathways

The primary signaling pathway affected by this compound is the neuronal nitric oxide synthase pathway. In response to stimuli such as glutamate receptor activation, intracellular calcium levels rise, leading to the activation of nNOS and the subsequent production of nitric oxide. NO then diffuses to adjacent cells, where it can have various downstream effects.

nNOS_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate_Release Glutamate Release NMDA_Receptor NMDA Receptor Glutamate_Release->NMDA_Receptor Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx nNOS_Activation nNOS Activation Ca_Influx->nNOS_Activation NO_Production NO Production nNOS_Activation->NO_Production ARL17477 This compound ARL17477->nNOS_Activation Inhibition

nNOS Signaling Pathway Inhibition by this compound

Experimental Protocols

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

This protocol describes the induction of focal cerebral ischemia in rats to evaluate the neuroprotective effects of this compound.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • 4-0 nylon monofilament with a silicone-coated tip

  • Surgical instruments

  • Heating pad to maintain body temperature

Procedure:

  • Anesthetize the rat and maintain anesthesia throughout the surgical procedure.

  • Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal ECA.

  • Temporarily clamp the CCA and ICA.

  • Make a small incision in the ECA stump.

  • Introduce the silicone-coated 4-0 nylon monofilament through the ECA into the ICA until it occludes the origin of the middle cerebral artery (MCA). The insertion depth is typically 18-20 mm from the carotid bifurcation.

  • After the desired occlusion period (e.g., 2 hours for transient MCAO), withdraw the filament to allow for reperfusion. For permanent MCAO, the filament is left in place.

  • Suture the incision and allow the animal to recover.

Measurement of Infarct Volume using TTC Staining

This method is used to quantify the extent of ischemic brain injury.

Materials:

  • 2,3,5-triphenyltetrazolium chloride (TTC) solution (2% in phosphate-buffered saline)

  • Rat brain slicer matrix

  • Digital scanner or camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • At a predetermined time point after MCAO (e.g., 24 or 48 hours), euthanize the rat and perfuse transcardially with saline.

  • Carefully remove the brain.

  • Slice the brain into 2 mm coronal sections using a brain matrix.

  • Immerse the brain slices in a 2% TTC solution at 37°C for 15-30 minutes in the dark.

  • Viable tissue will stain red, while the infarcted tissue will remain white.

  • Capture high-resolution images of the stained sections.

  • Using image analysis software, measure the area of the infarct and the total area of the ipsilateral and contralateral hemispheres for each slice.

  • Calculate the infarct volume, often with a correction for edema.

In Vitro Assay: Neuronal Nitric Oxide Synthase (nNOS) Activity

This protocol outlines a method to determine the inhibitory activity of this compound on nNOS.

Materials:

  • Purified nNOS enzyme or brain tissue homogenate

  • Assay buffer (e.g., containing Tris-HCl, EDTA, and CaCl₂)

  • L-arginine (substrate)

  • NADPH (cofactor)

  • [³H]-L-arginine (radiolabeled substrate)

  • This compound at various concentrations

  • Scintillation counter

Procedure:

  • Prepare reaction mixtures containing assay buffer, NADPH, and [³H]-L-arginine.

  • Add different concentrations of this compound to the respective reaction tubes.

  • Initiate the reaction by adding the nNOS enzyme or tissue homogenate.

  • Incubate the reactions at 37°C for a specified time (e.g., 15-30 minutes).

  • Stop the reaction by adding a stop buffer (e.g., containing EDTA).

  • The conversion of [³H]-L-arginine to [³H]-L-citrulline is measured using a scintillation counter after separating the product from the substrate via ion-exchange chromatography.

  • The IC₅₀ value is calculated by plotting the percentage of inhibition against the concentration of this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective efficacy of this compound.

Experimental_Workflow Start Start MCAO_Model Induce Focal Ischemia (MCAO Model in Rats) Start->MCAO_Model ARL17477_Admin Administer this compound (Varying Doses) MCAO_Model->ARL17477_Admin Behavioral_Tests Behavioral Assessments (Optional) ARL17477_Admin->Behavioral_Tests Euthanasia Euthanize and Collect Brain Tissue ARL17477_Admin->Euthanasia Behavioral_Tests->Euthanasia TTC_Staining TTC Staining and Infarct Volume Measurement Euthanasia->TTC_Staining NOS_Assay NOS Activity Assay (Brain Homogenate) Euthanasia->NOS_Assay Data_Analysis Data Analysis and Statistical Evaluation TTC_Staining->Data_Analysis NOS_Assay->Data_Analysis End End Data_Analysis->End

Typical Experimental Workflow for this compound Evaluation

References

ARL 17477: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 866914-87-6

This technical guide provides an in-depth overview of ARL 17477 (N-[4-[2-[[(3-chlorophenyl)methyl]amino]ethyl]phenyl]-2-thiophenecarboximidamide dihydrochloride), a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological properties and experimental applications of this compound. Recent findings have also identified this compound as a dual inhibitor, affecting the autophagy-lysosomal pathway, adding a new dimension to its mechanism of action.[1][2][3]

Core Compound Information

PropertyValueReference
CAS Number 866914-87-6[1]
Molecular Formula C₂₀H₂₀ClN₃S·2HCl[1]
Molecular Weight 442.83 g/mol [1]
Purity ≥98%[1]
Solubility Soluble to 50 mM in water and to 100 mM in DMSO[1]
Storage Desiccate at room temperature[1]

Mechanism of Action

This compound is a selective inhibitor of the neuronal isoform of nitric oxide synthase (nNOS), an enzyme responsible for the production of nitric oxide (NO) in neuronal tissues.[1] It exhibits a higher affinity for nNOS compared to the endothelial (eNOS) and inducible (iNOS) isoforms. The overproduction of NO by nNOS is implicated in the pathophysiology of various neurological disorders, including cerebral ischemia, making selective nNOS inhibitors like this compound valuable research tools.[1][4][5][6]

More recently, this compound has been identified as a dual inhibitor, also targeting the autophagy-lysosomal system.[1][2][3] This compound has been shown to inhibit autophagic flux at the level of lysosomal fusion, a mechanism of action that is independent of its nNOS inhibitory activity.[1][2][3] This dual activity suggests that the biological effects of this compound may be more complex than previously understood, with potential applications beyond neuroprotection, including in cancer therapeutics.[1][2][3]

Signaling Pathways

The following diagram illustrates the dual mechanism of action of this compound, targeting both the nNOS pathway and the autophagy-lysosomal pathway.

G cluster_0 nNOS Inhibition Pathway cluster_1 Autophagy-Lysosomal Inhibition Pathway ARL_nNOS This compound nNOS Neuronal Nitric Oxide Synthase (nNOS) ARL_nNOS->nNOS Inhibits NO Nitric Oxide (NO) nNOS->NO Produces L_Arginine L-Arginine L_Arginine->nNOS Neurotoxicity Excitotoxicity and Neuronal Damage NO->Neurotoxicity Contributes to ARL_auto This compound Autolysosome Autolysosome Formation ARL_auto->Autolysosome Inhibits Autophagosome Autophagosome Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome Degradation Cellular Component Degradation Autolysosome->Degradation Blocked

Dual inhibitory pathways of this compound.

Pharmacological Effects

In Vitro Activity
TargetIC₅₀SpeciesReference
Neuronal Nitric Oxide Synthase (nNOS)1 µMNot specified[1]
Endothelial Nitric Oxide Synthase (eNOS)17 µMNot specified[1]
In Vivo Efficacy in a Model of Cerebral Ischemia

Studies in a rat model of transient middle cerebral artery occlusion (MCAO) have demonstrated the neuroprotective effects of this compound.

Dose (i.v.)Reduction in Infarct VolumeEffect on Regional Cerebral Blood Flow (rCBF)Effect on Cortical NOS ActivityReference
1 mg/kg53%No significant change45 ± 15.7% reduction at 3h[7]
3 mg/kg23%2.4 ± 4.5% reduction63 ± 13.4% reduction at 3h[7]
10 mg/kg6.5%27 ± 5.3% and 24 ± 14.08% reduction at 10 min and 3h, respectively86 ± 14.9% and 91 ± 8.9% reduction at 10 min and 3h, respectively[7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature involving this compound.

Transient Middle Cerebral Artery Occlusion (MCAO) in Rats

This protocol describes the induction of focal cerebral ischemia in rats, a common model for studying the effects of neuroprotective agents like this compound.[8][9][10][11][12]

Materials:

  • Male Wistar rats (or other appropriate strain)

  • Anesthetic (e.g., isoflurane, halothane)

  • 4-0 nylon monofilament suture with a rounded tip

  • Microvascular clips

  • Surgical microscope

  • Heating pad to maintain body temperature

Procedure:

  • Anesthetize the rat and maintain anesthesia throughout the surgical procedure.

  • Make a midline neck incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal ECA and the CCA.

  • Make a small incision in the ECA stump.

  • Introduce the 4-0 nylon monofilament suture through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • After the desired period of occlusion (e.g., 2 hours), withdraw the suture to allow for reperfusion.

  • Close the incision and allow the animal to recover.

  • Administer this compound intravenously at the desired dose and time point (e.g., at the time of reperfusion).

Infarct Volume Assessment using TTC Staining

This method is used to visualize and quantify the extent of brain infarction following an ischemic event.[13][14][15][16][17]

Materials:

  • Rat brain tissue from the MCAO experiment

  • 2% 2,3,5-triphenyltetrazolium chloride (TTC) solution in phosphate-buffered saline (PBS)

  • Brain matrix for slicing

  • Formalin for fixation (optional)

  • Image analysis software

Procedure:

  • At a predetermined time point after MCAO (e.g., 24 or 48 hours), euthanize the rat and carefully remove the brain.

  • Chill the brain briefly to facilitate slicing.

  • Using a brain matrix, slice the brain into coronal sections of a defined thickness (e.g., 2 mm).

  • Immerse the brain slices in a 2% TTC solution at 37°C for 15-30 minutes. Viable tissue will stain red, while infarcted tissue will remain white.

  • (Optional) Fix the stained slices in formalin.

  • Capture digital images of the stained slices.

  • Using image analysis software, measure the area of the infarct (white tissue) and the total area of the hemisphere for each slice.

  • Calculate the total infarct volume by summing the infarct areas of all slices and multiplying by the slice thickness.

Measurement of Cortical Nitric Oxide Synthase (NOS) Activity

This assay determines the level of NOS activity in brain tissue, which can be used to assess the inhibitory effect of compounds like this compound.[18][19][20][21]

Materials:

  • Cortical tissue samples

  • Homogenization buffer

  • L-[³H]arginine (radiolabeled substrate)

  • Cation exchange resin

  • Scintillation counter

Procedure:

  • Homogenize the cortical tissue samples in a suitable buffer.

  • Incubate the homogenate with L-[³H]arginine and necessary cofactors.

  • The NOS in the sample will convert L-[³H]arginine to L-[³H]citrulline.

  • Stop the reaction and separate the L-[³H]citrulline from the unreacted L-[³H]arginine using a cation exchange resin.

  • Quantify the amount of L-[³H]citrulline produced using a scintillation counter.

  • NOS activity is expressed as the rate of citrulline formation.

Experimental Workflows

The following diagrams illustrate the workflows for the experimental protocols described above.

G cluster_0 Transient MCAO Workflow A Anesthetize Rat B Expose Carotid Arteries A->B C Ligate ECA and CCA B->C D Insert Suture to Occlude MCA C->D E Withdraw Suture for Reperfusion D->E F Administer this compound E->F G Animal Recovery F->G

Workflow for transient middle cerebral artery occlusion.

G cluster_0 TTC Staining Workflow A Euthanize and Remove Brain B Slice Brain into Coronal Sections A->B C Incubate Slices in TTC Solution B->C D Image Stained Slices C->D E Quantify Infarct Volume D->E

Workflow for infarct volume assessment.

References

ARL 17477: A Technical Guide to Solubility and Core Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the solubility characteristics of ARL 17477 in dimethyl sulfoxide (DMSO) and water. It is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their work. This document also outlines relevant experimental protocols and visualizes key signaling pathways associated with this compound's mechanism of action.

Quantitative Solubility Data

This compound, a selective neuronal nitric oxide synthase (nNOS) inhibitor, exhibits distinct solubility profiles in aqueous and organic solvents. The following table summarizes the quantitative solubility data for this compound dihydrochloride in DMSO and water.

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)
DMSO100 mM[1][2]44.28 mg/mL[2]
Water50 mM[1][2]22.14 mg/mL[2]

Note: The solubility data is based on a molecular weight of 442.83 g/mol for this compound dihydrochloride.[2]

Experimental Protocols

While specific experimental details for the solubility determination of this compound are not extensively published, a standard protocol for assessing the solubility of a chemical compound in a laboratory setting is provided below. This representative protocol is based on common laboratory practices.

Objective: To determine the maximum solubility of this compound in a given solvent (e.g., DMSO or water).

Materials:

  • This compound dihydrochloride powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Deionized or distilled water

  • Vortex mixer

  • Water bath sonicator

  • Calibrated analytical balance

  • Microcentrifuge tubes or glass vials

  • Pipettes

Methodology:

  • Preparation of Supersaturated Solution:

    • Weigh a precise amount of this compound powder (e.g., 5 mg) into a pre-weighed microcentrifuge tube.

    • Add a small, calculated volume of the desired solvent (DMSO or water) to achieve a concentration higher than the expected solubility.

    • Tightly cap the tube.

  • Solubilization Process:

    • Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound is not fully dissolved, place the tube in a water bath sonicator for 5-10 minutes.

    • For compounds with lower solubility, gentle warming (e.g., to 37°C) can be applied for a defined period, followed by vortexing.

  • Equilibration:

    • Allow the solution to equilibrate at a constant temperature (e.g., room temperature) for a specified time (e.g., 24 hours) to ensure that a true equilibrium is reached. This step helps to precipitate out the excess solute.

  • Separation of Saturated Solution:

    • Centrifuge the tube at high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved solid.

    • Carefully collect the supernatant (the saturated solution) without disturbing the pellet.

  • Concentration Determination:

    • The concentration of this compound in the supernatant can be determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry. This provides the quantitative solubility value.

Visualizing Mechanisms and Workflows

Signaling Pathway of nNOS Inhibition

This compound is a selective inhibitor of neuronal nitric oxide synthase (nNOS).[1][2] The production of nitric oxide (NO) by nNOS is a calcium-dependent process, often initiated by excitatory neurotransmission. The following diagram illustrates the signaling cascade that this compound targets.

G Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Opens channel Calmodulin Calmodulin Ca_Influx->Calmodulin Binds to CaM_Complex Ca²⁺/Calmodulin Complex Calmodulin->CaM_Complex nNOS_inactive nNOS (inactive) CaM_Complex->nNOS_inactive Activates nNOS_active nNOS (active) nNOS_inactive->nNOS_active NO_Citrulline NO + L-Citrulline nNOS_active->NO_Citrulline Converts ARL17477 This compound ARL17477->nNOS_active Inhibits L_Arginine L-Arginine L_Arginine->nNOS_active

nNOS activation pathway and the inhibitory action of this compound.
Experimental Workflow for Stock Solution Preparation

Proper preparation of stock solutions is critical for experimental accuracy and reproducibility. The following diagram outlines a typical workflow for preparing a stock solution of this compound.

G start Start weigh 1. Weigh this compound (e.g., 5 mg) start->weigh add_solvent 2. Add calculated volume of solvent (e.g., DMSO) weigh->add_solvent dissolve 3. Dissolve add_solvent->dissolve vortex Vortex dissolve->vortex sonicate Sonicate (if needed) vortex->sonicate store 4. Store stock solution (e.g., -20°C) vortex->store warm Warm gently (if needed) sonicate->warm warm->store finish End store->finish

References

ARL 17477: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ARL 17477, a selective inhibitor of neuronal nitric oxide synthase (nNOS). The document covers its chemical properties, mechanism of action, and key experimental findings, presenting data in a structured format for ease of reference.

Core Compound Data

This compound, also referred to as this compound dihydrochloride, is a potent and selective inhibitor of the neuronal isoform of nitric oxide synthase. Its chemical and physical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 442.83 g/mol [1][2][3][4]
Chemical Formula C₂₀H₂₀ClN₃S·2HCl[1][2][3]
IUPAC Name N-[4-[2-[[(3-chlorophenyl)methyl]amino]ethyl]phenyl]-2-thiophenecarboxamide dihydrochloride[2]
CAS Number 866914-87-6[1][3][4]
Purity ≥98%[1][2]
Solubility Soluble to 50 mM in water and 100 mM in DMSO[1][2][4]
IC₅₀ for nNOS 1 µM[2][4]
IC₅₀ for eNOS 17 µM[2][4]

Mechanism of Action and Signaling Pathway

This compound functions as a selective inhibitor of neuronal nitric oxide synthase (nNOS). In the central nervous system, nNOS is activated by an influx of calcium ions (Ca²⁺), often triggered by the activation of NMDA receptors by the neurotransmitter glutamate. This activation leads to the synthesis of nitric oxide (NO) from L-arginine. Nitric oxide then acts as a signaling molecule, diffusing to adjacent cells and activating soluble guanylyl cyclase (sGC), which in turn produces cyclic guanosine monophosphate (cGMP). cGMP then activates Protein Kinase G (PKG), leading to downstream cellular responses. In pathological conditions such as cerebral ischemia, excessive NO production by nNOS can contribute to neuronal damage. This compound competitively inhibits nNOS, thereby reducing the production of NO and mitigating its downstream effects.

G Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR activates Ca2_influx Ca²⁺ Influx NMDAR->Ca2_influx nNOS_inactive nNOS (inactive) Ca2_influx->nNOS_inactive activates nNOS_active nNOS (active) nNOS_inactive->nNOS_active NO Nitric Oxide (NO) nNOS_active->NO synthesizes L_Arginine L-Arginine L_Arginine->nNOS_active sGC Soluble Guanylyl Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP produces PKG Protein Kinase G (PKG) cGMP->PKG activates Cellular_Responses Downstream Cellular Responses PKG->Cellular_Responses ARL17477 This compound ARL17477->nNOS_active inhibits

Caption: Signaling pathway of nNOS and the inhibitory action of this compound.

Experimental Protocols

The neuroprotective effects of this compound have been demonstrated in animal models of cerebral ischemia. The following sections detail the methodologies from key studies.

In Vivo Model of Transient Focal Cerebral Ischemia in Rats

This protocol is based on the study by Zhang et al. (1996), which investigated the effect of this compound on infarct volume after transient middle cerebral artery (MCA) occlusion in rats.

1. Animal Subjects:

  • Male Wistar rats were used in the study.

2. Surgical Procedure for MCA Occlusion:

  • Anesthesia was induced and maintained with halothane.

  • The right middle cerebral artery was exposed via a subtemporal approach.

  • A micro-aneurysm clip was applied to the MCA for a duration of 2 hours.

  • After 2 hours, the clip was removed to allow for reperfusion.

3. Drug Administration:

  • This compound was dissolved in saline to prepare the dosing solutions.

  • The compound was administered intravenously (i.v.) at doses of 1 mg/kg, 3 mg/kg, and 10 mg/kg.

  • A vehicle control group received saline only.

4. Measurement of Infarct Volume:

  • After a 166-hour reperfusion period, the animals were euthanized.

  • The brains were removed and sectioned coronally.

  • Brain slices were stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

  • The volume of the ischemic lesion was quantified using a computerized image analysis system.

5. Measurement of NOS Activity and Regional Cerebral Blood Flow (rCBF):

  • In a separate cohort of animals, cortical NOS activity was measured.

  • Regional cerebral blood flow was monitored using a laser-Doppler flowmeter.

G Start Start: Male Wistar Rats Anesthesia Anesthesia (Halothane) Start->Anesthesia MCA_Occlusion Transient MCA Occlusion (2 hours) Anesthesia->MCA_Occlusion Drug_Admin IV Administration: - this compound (1, 3, 10 mg/kg) - Vehicle (Saline) MCA_Occlusion->Drug_Admin Reperfusion Reperfusion (166 hours) Drug_Admin->Reperfusion Euthanasia Euthanasia Reperfusion->Euthanasia Brain_Sectioning Brain Sectioning & TTC Staining Euthanasia->Brain_Sectioning Analysis Infarct Volume Quantification Brain_Sectioning->Analysis

Caption: Experimental workflow for in vivo cerebral ischemia studies with this compound.

In Vivo Model of Permanent Focal Ischemia in Rats

The study by O'Neill et al. (2000) also investigated the neuroprotective effects of this compound in a model of permanent focal ischemia.

1. Animal Subjects:

  • Male Wistar rats were utilized.

2. Surgical Procedure for Permanent MCA Occlusion:

  • Anesthesia was induced with halothane.

  • The left middle cerebral artery was permanently occluded by electrocautery.

3. Drug Administration:

  • This compound was administered intravenously 30 minutes prior to or 60 minutes after the onset of ischemia at doses of 1 mg/kg or 3 mg/kg.[5]

4. Assessment of Infarct Volume:

  • Infarct volume was determined at 18 or 48 hours post-ischemia using TTC staining.[5]

Summary of Key Findings

  • This compound demonstrates a dose-dependent reduction in infarct volume in a rat model of transient middle cerebral artery occlusion.[6] The most significant reduction of 53% was observed at a dose of 1 mg/kg.[6]

  • In a model of permanent focal ischemia, pretreatment with 1 mg/kg of this compound was associated with a decreased infarct volume in the striatum at 18 hours of occlusion.[5][7]

  • The neuroprotective effects of this compound appear to be more pronounced when administered prior to the ischemic event.[5]

  • This compound has been shown to have synergistic neuroprotective effects when combined with NMDA or AMPA receptor antagonists.[1][2]

References

ARL 17477: A Technical Guide to its Neuroprotective Effects in Cerebral Ischemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the neuroprotective effects of ARL 17477 in preclinical models of cerebral ischemia. This compound, a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS), has demonstrated significant potential in reducing ischemic brain injury. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to support further research and development in the field of stroke therapeutics.

Core Mechanism of Action

This compound exerts its neuroprotective effects by selectively inhibiting the activity of neuronal nitric oxide synthase (nNOS). In the context of cerebral ischemia, the excessive activation of NMDA receptors leads to an influx of calcium into neurons, which in turn activates nNOS.[1] The subsequent overproduction of nitric oxide (NO) contributes to excitotoxicity and neuronal damage. By inhibiting nNOS, this compound mitigates the detrimental effects of excessive NO production without significantly affecting the functions of other NOS isoforms, such as endothelial NOS (eNOS), which plays a protective role in maintaining cerebral blood flow.[1]

Quantitative Data Summary

The neuroprotective efficacy of this compound has been quantified in various preclinical studies. The following tables summarize the key findings on infarct volume reduction, regional cerebral blood flow (rCBF), and NOS activity.

Table 1: Effect of this compound on Infarct Volume in a Rat Model of Transient Middle Cerebral Artery Occlusion (MCAo) [2]

Dosage (i.v.)Reduction in Infarct Volume (%)Statistical Significance (p-value)
1 mg/kg53< 0.05
3 mg/kg23Not specified
10 mg/kg6.5Not specified

Table 2: Effect of this compound on Regional Cerebral Blood Flow (rCBF) and Cortical NOS Activity in a Rat Model of Transient MCAo [2]

Dosage (i.v.)Time PointChange in rCBF (%)Change in Cortical NOS Activity (%)
1 mg/kg3 h0-45 ± 15.7
3 mg/kg3 h-2.4 ± 4.5-63 ± 13.4
10 mg/kg10 min-27 ± 5.3-86 ± 14.9
10 mg/kg3 h-24 ± 14.08-91 ± 8.9

Table 3: Effect of this compound Pretreatment on Infarct Volume in a Rat Model of Permanent Focal Cerebral Ischemia (18 hours post-occlusion) [3]

Treatment GroupStriatum Infarct Volume (mm³)Cortex Infarct Volume (mm³)
Saline81 ± 7302 ± 29
This compound (1 mg/kg)55 ± 3237 ± 36

Table 4: Effect of Delayed this compound Treatment on Infarct Volume in a Rat Model of Permanent Focal Cerebral Ischemia (18 hours post-occlusion) [3]

Treatment Group (1 hour post-ischemia)Striatum Infarct Volume (mm³)Cortex Infarct Volume (mm³)
Saline67 ± 8229 ± 43
This compound (1 mg/kg)Not specifiedNot specified
This compound (3 mg/kg)75 ± 5284 ± 34

Experimental Protocols

The following sections detail the key experimental methodologies employed in the studies of this compound's neuroprotective effects.

Animal Models of Cerebral Ischemia

Transient Middle Cerebral Artery Occlusion (MCAo) in Rats: [2]

  • Animal Species: Male Wistar rats.

  • Anesthesia: Halothane.

  • Surgical Procedure:

    • A midline incision is made in the neck, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

    • The ECA is ligated and transected.

    • A 4-0 nylon suture with a rounded tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • The occlusion is maintained for a period of 2 hours.

    • After 2 hours, the suture is withdrawn to allow for reperfusion.

  • Reperfusion Period: 166 hours.

Permanent Focal Cerebral Ischemia in Rats: [3]

  • Animal Species: Male Wistar rats.

  • Anesthesia: Halothane.

  • Surgical Procedure:

    • The right MCA is occluded by inserting a 4-0 nylon suture via the ECA and advancing it to the origin of the MCA.

    • The suture is left in place for the entire duration of the experiment (18 or 48 hours).

Drug Administration
  • Compound: this compound.

  • Route of Administration: Intravenous (i.v.).

  • Vehicle: Saline.

  • Dosage Regimens:

    • Transient MCAo model: 1 mg/kg, 3 mg/kg, and 10 mg/kg.[2]

    • Permanent focal ischemia model: 1 mg/kg and 3 mg/kg, administered either 30 minutes before or 60 minutes after the onset of ischemia.[3]

Measurement of Infarct Volume
  • Staining Method: 2,3,5-triphenyltetrazolium chloride (TTC) staining.

  • Procedure:

    • At the end of the reperfusion or occlusion period, the rats are euthanized, and their brains are removed.

    • The brains are sectioned coronally.

    • The brain slices are incubated in a TTC solution. Viable tissue stains red, while infarcted tissue remains white.

    • The infarct area in each slice is measured using a computerized image analysis system.

    • The total infarct volume is calculated by integrating the infarct areas across all slices.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, visualize the key signaling pathways and the experimental workflow.

G cluster_0 Ischemic Cascade cluster_1 Therapeutic Intervention Glutamate Excessive Glutamate Release NMDAR NMDA Receptor Activation Glutamate->NMDAR Ca_Influx Ca2+ Influx NMDAR->Ca_Influx nNOS_Activation nNOS Activation Ca_Influx->nNOS_Activation NO_Production Excessive NO Production nNOS_Activation->NO_Production nNOS_Inhibition nNOS Inhibition Excitotoxicity Excitotoxicity & Neuronal Damage NO_Production->Excitotoxicity ARL17477 This compound ARL17477->nNOS_Inhibition

Figure 1: this compound Mechanism of Action in Cerebral Ischemia.

G start Induction of Cerebral Ischemia (MCAo in Rats) treatment This compound Administration (i.v.) start->treatment control Vehicle (Saline) Administration start->control reperfusion Reperfusion Period treatment->reperfusion control->reperfusion euthanasia Euthanasia & Brain Collection reperfusion->euthanasia analysis Infarct Volume Measurement (TTC Staining) euthanasia->analysis outcome Neuroprotective Effect Quantified analysis->outcome

Figure 2: Experimental Workflow for this compound Neuroprotection Studies.

Conclusion

This compound demonstrates a significant, dose-dependent neuroprotective effect in preclinical models of cerebral ischemia. Its selective inhibition of nNOS presents a targeted therapeutic approach to mitigate excitotoxicity while preserving the beneficial functions of other NOS isoforms. The data and protocols summarized in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound for acute ischemic stroke. Future studies should aim to further delineate the therapeutic window, optimize dosing strategies, and explore its efficacy in combination with other neuroprotective or thrombolytic agents.

References

ARL-17477: An In-Depth Technical Guide to its Inhibition of the Autophagy-Lysosomal System

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARL-17477 is a selective neuronal nitric oxide synthase (NOS1) inhibitor that has been a tool in preclinical research since the 1990s.[1] Recent research has unveiled a novel, NOS1-independent function of ARL-17477: the inhibition of the autophagy-lysosomal system, positioning it as a compound of interest for cancer therapeutics, particularly for KRAS-mutant cancers.[1][2][3] This technical guide provides a comprehensive overview of the mechanism, quantitative data, and experimental protocols related to the autophagy-lysosomal inhibitory effects of ARL-17477.

Core Mechanism of Action: Disruption of Autophagic Flux

ARL-17477 functions as a dual inhibitor, targeting both NOS1 and the autophagy-lysosomal pathway.[1][2][3] Its impact on autophagy is independent of its canonical role as a NOS1 inhibitor.[1] The mechanism is comparable to that of chloroquine, a well-known late-stage autophagy inhibitor. ARL-17477 disrupts the final stages of autophagy by inhibiting the fusion of autophagosomes with lysosomes.[1][2] This leads to the accumulation of autophagic vesicles and cargo, ultimately impairing cellular homeostasis.

Key molecular events associated with ARL-17477's activity include:

  • Increased Lysosomal pH: ARL-17477 is thought to accumulate in the acidic environment of lysosomes, leading to a de-acidification that impairs the function of lysosomal hydrolases.[1][2]

  • Lysosomal Membrane Permeabilization (LMP): The compound induces damage to the lysosomal membrane, further disrupting its function.[1][2]

  • Inhibition of Autophagosome-Lysosome Fusion: The altered lysosomal environment and potential disruption of fusion machinery prevent the merging of autophagosomes with lysosomes.[2]

  • Accumulation of Autophagy Markers: Consequently, there is a significant increase in the levels of key autophagy-related proteins, including microtubule-associated protein 1A/1B-light chain 3-II (LC3B-II) and sequestosome 1 (p62/SQSTM1), as well as GABA type A receptor-associated protein-like 2 (GABARAP-II).[1]

  • Impaired Protein Aggregate Clearance: The blockage of autophagic flux results in the reduced clearance of protein aggregates.[1][2]

  • Activation of TFEB: As a compensatory response to lysosomal dysfunction, the transcription factor EB (TFEB), a master regulator of lysosomal biogenesis, is activated.[1][2]

Data Presentation: Quantitative Effects of ARL-17477

The following tables summarize the quantitative data on the anticancer and autophagy-inhibitory effects of ARL-17477.

Cell LineCancer TypeKRAS StatusIC50 (µM)Assay Duration
HCT116Colon CancerMutant4.3Not Specified
SW480Colon CancerWild-Type15.0Not Specified
A549Lung CancerMutant7.1Not Specified
H1299Lung CancerWild-Type11.5Not Specified
MIA PaCa-2Pancreatic CancerMutant6.1Not Specified
U251-MGNeuroblastomaWild-Type10.1Not Specified
143BOsteosarcomaMutant1.1 ± 0.42 days
TGS-01 (Tumorspheres)Glioblastoma Stem-likeNot Specified4.4 ± 0.67 days
Table 1: In Vitro Anticancer Activity of ARL-17477 in Various Cancer Cell Lines.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability and IC50 Determination

This protocol is for assessing the cytotoxic effects of ARL-17477 on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin

  • ARL-17477 (stock solution in DMSO)

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8) or similar viability reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of ARL-17477 in complete growth medium. The final DMSO concentration should be kept below 0.1%.

  • Remove the medium from the wells and add 100 µL of the ARL-17477 dilutions to the respective wells. Include a vehicle control (medium with DMSO).

  • Incubate the cells for the desired time period (e.g., 48 or 72 hours).

  • Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value using a non-linear regression analysis.

Western Blotting for Autophagy Markers (LC3B and p62)

This protocol is for detecting the accumulation of LC3B-II and p62, indicative of autophagic flux inhibition.

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels (e.g., 12-15% for LC3B, 10% for p62)

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-LC3B, anti-p62, anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse cell pellets in RIPA buffer on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify band intensities using densitometry software and normalize to the loading control.

Lysosomal Staining with LysoTracker

This protocol is for visualizing and quantifying the acidic lysosomal compartment.

Materials:

  • Cells grown on glass coverslips or in imaging dishes

  • LysoTracker Red DND-99 (or other color)

  • Live-cell imaging medium

  • Fluorescence microscope

Procedure:

  • Treat cells with ARL-17477 at the desired concentration and for the desired time.

  • Prepare a working solution of LysoTracker in pre-warmed live-cell imaging medium (typically 50-75 nM).

  • Remove the treatment medium and wash the cells once with PBS.

  • Add the LysoTracker working solution to the cells and incubate for 30-60 minutes at 37°C.

  • Replace the staining solution with fresh pre-warmed imaging medium.

  • Image the cells immediately using a fluorescence microscope with the appropriate filter set.

  • Quantify the fluorescence intensity or the number of fluorescent puncta per cell using image analysis software.

Lysosomal Membrane Permeabilization (LMP) Assay

This protocol outlines a method to assess the integrity of the lysosomal membrane.

Materials:

  • Treated and untreated cells

  • Digitonin

  • Cytosol extraction buffer

  • Lysosomal enzyme activity assay kit (e.g., for cathepsin B or β-hexosaminidase)

  • Microplate reader (fluorometric or colorimetric)

Procedure:

  • Harvest cells and wash them with PBS.

  • Resuspend the cell pellet in a cytosol extraction buffer containing a low concentration of digitonin (this concentration needs to be optimized to permeabilize the plasma membrane but not the lysosomal membrane).

  • Incubate on ice for 10-20 minutes with gentle agitation.

  • Centrifuge at a low speed to pellet the cells (with intact lysosomes). The supernatant contains the cytosolic fraction.

  • Collect the supernatant (cytosolic fraction).

  • Lyse the remaining cell pellet in a buffer containing a high concentration of a detergent like Triton X-100 to release the contents of all organelles, including lysosomes (this represents the total cellular fraction).

  • Measure the activity of a lysosomal enzyme (e.g., cathepsin B) in both the cytosolic fraction and the total cellular fraction using an appropriate activity assay.

  • Calculate the percentage of enzyme activity released into the cytosol as an indicator of LMP.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

ARL17477_Mechanism cluster_cell Cancer Cell cluster_lysosome Lysosomal Dysfunction cluster_autophagy Autophagy Inhibition ARL17477 ARL-17477 Lysosome Lysosome ARL17477->Lysosome Accumulates in acidic environment Lys_pH Increased Lysosomal pH Lysosome->Lys_pH LMP Lysosomal Membrane Permeabilization Lysosome->LMP Fusion_Block Blocked Autophagosome- Lysosome Fusion Lysosome->Fusion_Block Autophagosome Autophagosome Autophagosome->Fusion_Block Autophagosome->Fusion_Block Inhibited Fusion Cargo Cellular Cargo (e.g., protein aggregates) Cargo->Autophagosome Engulfment TFEB TFEB Activation & Lysosomal Biogenesis LMP->TFEB Compensatory Response LC3_p62_Accum Accumulation of LC3-II and p62 Fusion_Block->LC3_p62_Accum Cell_Death Cancer Cell Death Fusion_Block->Cell_Death

Caption: Signaling pathway of ARL-17477-induced autophagy-lysosomal inhibition.

Western_Blot_Workflow start Cell Treatment with ARL-17477 lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-LC3B, anti-p62) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection & Imaging secondary_ab->detection analysis Data Analysis & Quantification detection->analysis

Caption: Experimental workflow for Western blot analysis of autophagy markers.

LMP_Assay_Workflow start Cell Treatment with ARL-17477 harvest Harvest and Wash Cells start->harvest digitonin Permeabilize Plasma Membrane (low digitonin) harvest->digitonin separate Separate Cytosolic Fraction (Supernatant) digitonin->separate lyse_total Lyse Remaining Cells (Total Cellular Fraction) digitonin->lyse_total Parallel Step enzyme_assay Measure Lysosomal Enzyme Activity in both fractions separate->enzyme_assay lyse_total->enzyme_assay calculate Calculate % Enzyme Release enzyme_assay->calculate

Caption: Experimental workflow for the lysosomal membrane permeabilization (LMP) assay.

References

ARL 17477: A Technical Guide to its NOS1-Independent Pharmacological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ARL 17477, historically recognized as a selective neuronal nitric oxide synthase (NOS1) inhibitor, has emerged as a multi-modal therapeutic candidate with significant pharmacological activities independent of NOS1 inhibition. Recent research has unveiled its function as a potent inhibitor of the autophagy-lysosomal pathway, a mechanism that underpins its notable anticancer properties. This technical guide provides an in-depth exploration of the NOS1-independent effects of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental designs. The information compiled herein is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound beyond its established role as a NOS1 inhibitor.

NOS1-Independent Anticancer Activity

A primary NOS1-independent function of this compound is its ability to induce cancer cell death. This activity has been observed across a wide spectrum of cancer cell lines, with a particular sensitivity noted in KRAS-mutant cancers and cancer stem-like cells.[1][2][3] The anticancer effects are attributed to its role as an inhibitor of the autophagy-lysosomal system.[1][3][4]

Quantitative Data: In Vitro Anticancer Efficacy

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, demonstrating its micromolar efficacy.[1]

Cell LineCancer TypeKRAS StatusIC50 (µM)
HCT-116Colon CancerMutant4.3
SW480Colon CancerWild-type15.0
A549Lung CancerMutant7.8
H1299Lung CancerWild-type12.5
MIA PaCa-2Pancreatic CancerMutant5.5
PANC-1Pancreatic CancerMutant6.3
SH-SY5YNeuroblastomaWild-type9.8
U-2 OSOsteosarcomaWild-type11.3
143BOsteosarcomaMutant1.1
TGS-01Glioblastoma (Stem-like)-4.4

Mechanism of Action: Inhibition of the Autophagy-Lysosomal Pathway

The anticancer activity of this compound is mechanistically linked to its ability to disrupt the autophagy-lysosomal pathway, a critical cellular process for degrading and recycling cellular components. This inhibition is analogous to the action of chloroquine, a well-known autophagy inhibitor.[1][3] The chemical structure of this compound shares similarities with chloroquine, which is thought to contribute to its lysosomotropic properties.[1]

Effects on Autophagy Markers

This compound treatment leads to the accumulation of key autophagy-related proteins, indicating a blockage in the autophagic flux.[1][3]

  • LC3B-II: Increased levels of lipidated LC3B (LC3B-II) are observed, signifying an accumulation of autophagosomes that are not being efficiently cleared.

  • p62/SQSTM1: This protein is a selective autophagy substrate that is degraded in the lysosome. Its accumulation following this compound treatment further supports the inhibition of autophagic degradation.

  • GABARAP-II: Similar to LC3B, GABARAP is another ubiquitin-like protein involved in autophagosome formation, and its lipidated form (GABARAP-II) also accumulates.

Lysosomal Dysfunction

This compound induces lysosomal dysfunction through two primary mechanisms:

  • Inhibition of Lysosomal Acidification: this compound impairs the acidic environment of lysosomes, which is crucial for the activity of lysosomal hydrolases.[1]

  • Lysosomal Membrane Permeabilization (LMP): The compound causes the lysosomal membrane to become permeable, leading to the leakage of lysosomal contents into the cytoplasm and triggering cell death pathways.[1][3]

Signaling Pathway

The inhibition of the autophagy-lysosomal pathway by this compound triggers a compensatory response involving the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis.[1][5] This leads to an upregulation of genes involved in lysosome and autophagy function. Concurrently, pathways related to cell cycle progression and DNA replication are downregulated, contributing to the antiproliferative effects of the compound.[5]

G cluster_cell Cancer Cell cluster_lysosome Lysosome cluster_autophagy Autophagy Pathway cluster_nucleus Nucleus ARL17477 This compound Lysosome Acidic pH Functional Hydrolases ARL17477->Lysosome Inhibits Acidification LMP Lysosomal Membrane Permeabilization ARL17477->LMP Autolysosome Autolysosome (Fusion Blocked) ARL17477->Autolysosome Blocks Fusion CellCycle_genes Cell Cycle & DNA Replication Genes ARL17477->CellCycle_genes Downregulates Lysosome->Autolysosome Fusion Cell_Death Cancer Cell Death LMP->Cell_Death Autophagosome Autophagosome Autophagosome->Autolysosome p62 p62 Accumulation Autolysosome->p62 Degradation Blocked TFEB_inactive TFEB (cytosolic, inactive) Autolysosome->TFEB_inactive Lysosomal Stress LC3 LC3-I -> LC3-II LC3->Autophagosome Formation TFEB_active TFEB (nuclear, active) TFEB_inactive->TFEB_active Activation & Translocation Lysosomal_genes Lysosomal & Autophagy Gene Expression TFEB_active->Lysosomal_genes Upregulates CellCycle_genes->Cell_Death Contributes to

Caption: Signaling pathway of this compound's NOS1-independent activity.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the NOS1-independent pharmacological activity of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plates for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Following incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • After the incubation with MTT, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate overnight at 37°C.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G start Start seed_cells Seed cells in 96-well plate start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere prepare_drug Prepare serial dilutions of this compound adhere->prepare_drug treat_cells Treat cells with This compound adhere->treat_cells prepare_drug->treat_cells incubate_treatment Incubate for 48-72 hours treat_cells->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer incubate_overnight Incubate overnight add_solubilizer->incubate_overnight read_absorbance Read absorbance at 570 nm incubate_overnight->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Experimental workflow for the MTT cell viability assay.

Immunoblotting for Autophagy Markers

This technique is used to detect and quantify the levels of autophagy-related proteins.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-LC3B, anti-p62, anti-GABARAP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Lyse the cells and quantify the protein concentration.

  • Denature protein samples and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and add the chemiluminescent substrate.

  • Capture the signal using an imaging system and quantify the band intensities.

G start Start treat_cells Treat cells with This compound start->treat_cells lyse_cells Lyse cells and quantify protein treat_cells->lyse_cells sds_page SDS-PAGE lyse_cells->sds_page transfer Western Blot Transfer sds_page->transfer block Block membrane transfer->block primary_ab Incubate with primary antibodies block->primary_ab secondary_ab Incubate with secondary antibodies primary_ab->secondary_ab detect Chemiluminescent detection secondary_ab->detect analyze Analyze band intensities detect->analyze end End analyze->end

Caption: Experimental workflow for immunoblotting of autophagy markers.

Lysosomal Staining

This method visualizes and assesses the integrity and acidity of lysosomes.

Materials:

  • Cells grown on coverslips or in imaging-compatible plates

  • This compound

  • Acridine Orange or LysoTracker Red DND-99

  • Fluorescence microscope

Procedure:

  • Treat cells with this compound for the desired duration.

  • Incubate the cells with the lysosomal dye (e.g., 1 µg/mL Acridine Orange or 50-100 nM LysoTracker Red) for 15-30 minutes at 37°C.

  • Wash the cells with PBS.

  • Immediately visualize the cells under a fluorescence microscope. A loss of punctate staining indicates lysosomal dysfunction.

Aggresome Detection Assay

This assay detects the accumulation of protein aggregates, a consequence of impaired autophagy.

Materials:

  • Cells grown on coverslips

  • This compound

  • PROTEOSTAT® Aggresome Detection Kit

  • Fluorescence microscope

Procedure:

  • Treat cells with this compound for an extended period (e.g., 5 days).

  • Fix and permeabilize the cells according to the kit's protocol.

  • Stain the cells with the PROTEOSTAT® dye.

  • Visualize and quantify the number of aggresomes per cell using a fluorescence microscope.

Lysosomal Membrane Permeabilization (LMP) Assay (NanoBiT® Assay)

This is a quantitative assay to measure the leakage of lysosomal contents into the cytoplasm.

Materials:

  • Cells expressing a lysosomally-targeted Large BiT (LgBiT) protein and a cytoplasmically expressed Small BiT (SmBiT) protein fused to a binding partner.

  • This compound

  • Nano-Glo® Live Cell Reagent

  • Luminometer

Procedure:

  • Treat the engineered cells with this compound.

  • Add the Nano-Glo® Live Cell Reagent.

  • Measure the luminescence signal over time. An increase in luminescence indicates the interaction of LgBiT and SmBiT in the cytoplasm due to LMP.

Conclusion

The discovery of this compound's potent, NOS1-independent activity as an inhibitor of the autophagy-lysosomal pathway significantly broadens its therapeutic potential, particularly in the field of oncology. This technical guide provides a foundational resource for the continued investigation of this compound. The detailed methodologies and summarized data are intended to facilitate reproducible and robust experimental design, ultimately accelerating the exploration of this compound's clinical applications in cancer and potentially other diseases where modulation of autophagy is a therapeutic strategy. Further research is warranted to fully elucidate the nuances of its mechanism of action and to evaluate its efficacy and safety in preclinical and clinical settings.

References

Methodological & Application

ARL 17477: In Vivo Experimental Protocols for Neuroprotection Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: ARL 17477 is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS).[1][2] Nitric oxide (NO) produced by nNOS plays a complex role in the pathophysiology of cerebral ischemia, contributing to excitotoxicity and neuronal damage. By selectively inhibiting nNOS, this compound has been investigated as a neuroprotective agent to reduce ischemic cell damage.[2] This document provides a detailed overview of in vivo experimental protocols for evaluating the neuroprotective effects of this compound in a rat model of focal cerebral ischemia.

Mechanism of Action

This compound selectively inhibits the activity of neuronal nitric oxide synthase (nNOS), the enzyme responsible for producing nitric oxide (NO) in neurons. In the context of cerebral ischemia, excessive glutamate release leads to the activation of NMDA receptors and a subsequent influx of Ca2+.[3] This calcium influx, in complex with calmodulin, activates nNOS, leading to a surge in NO production.[3] High levels of NO can be neurotoxic through various mechanisms, including the formation of peroxynitrite. By inhibiting nNOS, this compound reduces the production of NO in neurons, thereby mitigating downstream neurotoxic effects and reducing infarct volume following ischemic events.[1]

G cluster_0 Ischemic Cascade cluster_1 nNOS Activation cluster_2 Neurotoxicity cluster_3 Therapeutic Intervention Glutamate Excess Glutamate Release NMDAr NMDA Receptor Activation Glutamate->NMDAr Ca_influx Ca2+ Influx NMDAr->Ca_influx nNOS_active nNOS (active) Ca_influx->nNOS_active + Calmodulin nNOS_inactive nNOS (inactive) NO Nitric Oxide (NO) Production nNOS_active->NO Calmodulin Calmodulin Neurotoxicity Neurotoxicity & Infarction NO->Neurotoxicity ARL17477 This compound ARL17477->nNOS_active Inhibits G cluster_0 Pre-Surgical Phase cluster_1 Surgical Phase cluster_2 Post-Surgical Phase cluster_3 Outcome Assessment Animal_Prep Animal Preparation (Male Wistar Rat) Anesthesia Anesthesia (Halothane) Animal_Prep->Anesthesia Drug_Admin Drug Administration (i.v. This compound or Vehicle) Anesthesia->Drug_Admin MCAo Middle Cerebral Artery Occlusion (2 hours) Drug_Admin->MCAo Reperfusion Reperfusion (166 hours) MCAo->Reperfusion Monitoring Post-Operative Care & Monitoring Reperfusion->Monitoring Euthanasia Euthanasia & Brain Extraction Monitoring->Euthanasia Infarct_Volume Infarct Volume Measurement (TTC Staining) Euthanasia->Infarct_Volume rCBF rCBF Measurement Euthanasia->rCBF NOS_Activity NOS Activity Assay Euthanasia->NOS_Activity

References

Application Notes and Protocols for ARL 17477 in In Vivo Rat Models of Stroke

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ARL 17477, a selective neuronal nitric oxide synthase (nNOS) inhibitor, in preclinical rat models of ischemic stroke. The following sections detail the recommended dosage, experimental protocols for stroke induction and drug administration, and the underlying signaling pathway.

Quantitative Data Summary

The neuroprotective efficacy of this compound has been evaluated at various dosages in rat models of both transient and permanent focal cerebral ischemia. The quantitative data from key studies are summarized in the tables below for easy comparison.

Table 1: Efficacy of this compound in a Transient Middle Cerebral Artery Occlusion (MCAo) Rat Model [1]

Dosage (i.v.)Reduction in Infarct VolumeEffect on Regional Cerebral Blood Flow (rCBF)
1 mg/kg53% (p < 0.05)No significant change
3 mg/kg23%Reduced by 2.4 +/- 4.5%
10 mg/kg6.5%Significantly decreased by 27 +/- 5.3% at 10 min

Table 2: Efficacy of this compound Pretreatment in a Permanent Focal Ischemia Rat Model [2]

Dosage (i.v.)Infarct Volume (Striatum) at 18 hrsInfarct Volume (Cortex) at 18 hrs
Saline (Vehicle)81 +/- 7 mm³302 +/- 29 mm³
1 mg/kg this compound55 +/- 3 mm³237 +/- 36 mm³

Signaling Pathway of nNOS in Ischemic Stroke

Ischemic stroke triggers a cascade of events leading to neuronal damage. A key player in this process is the overactivation of neuronal nitric oxide synthase (nNOS). The diagram below illustrates the signaling pathway leading to nNOS-mediated neurotoxicity.

nNOS Signaling Pathway in Ischemic Stroke Ischemic Stroke Ischemic Stroke Glutamate Release Glutamate Release Ischemic Stroke->Glutamate Release Superoxide (O2-) Production Superoxide (O2-) Production Ischemic Stroke->Superoxide (O2-) Production NMDA Receptor Activation NMDA Receptor Activation Glutamate Release->NMDA Receptor Activation Ca2+ Influx Ca2+ Influx NMDA Receptor Activation->Ca2+ Influx nNOS Activation nNOS Activation Ca2+ Influx->nNOS Activation Nitric Oxide (NO) Production Nitric Oxide (NO) Production nNOS Activation->Nitric Oxide (NO) Production Peroxynitrite (ONOO-) Formation Peroxynitrite (ONOO-) Formation Nitric Oxide (NO) Production->Peroxynitrite (ONOO-) Formation Superoxide (O2-) Production->Peroxynitrite (ONOO-) Formation Neuronal Damage Neuronal Damage Peroxynitrite (ONOO-) Formation->Neuronal Damage This compound This compound This compound->nNOS Activation Experimental Workflow cluster_pre_op Pre-operative cluster_op Operative cluster_post_op Post-operative Animal Acclimatization Animal Acclimatization Baseline Neurological Assessment Baseline Neurological Assessment Animal Acclimatization->Baseline Neurological Assessment Anesthesia Anesthesia Baseline Neurological Assessment->Anesthesia Transient MCAo Surgery Transient MCAo Surgery Anesthesia->Transient MCAo Surgery Reperfusion Reperfusion Transient MCAo Surgery->Reperfusion This compound Administration (i.v.) This compound Administration (i.v.) Reperfusion->this compound Administration (i.v.) Vehicle Administration (Control) Vehicle Administration (Control) Reperfusion->Vehicle Administration (Control) Post-operative Care and Monitoring Post-operative Care and Monitoring This compound Administration (i.v.)->Post-operative Care and Monitoring Vehicle Administration (Control)->Post-operative Care and Monitoring Neurological Assessment Neurological Assessment Post-operative Care and Monitoring->Neurological Assessment Infarct Volume Analysis Infarct Volume Analysis Neurological Assessment->Infarct Volume Analysis

References

ARL 17477: Application Notes and Protocols for Permanent Focal Ischemia Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ARL 17477, a potent and selective neuronal nitric oxide synthase (nNOS) inhibitor, in preclinical studies of permanent focal ischemia. This document includes detailed experimental protocols, quantitative data from relevant studies, and visualizations of the underlying signaling pathways and experimental workflows.

Introduction

Permanent focal ischemia, a condition characterized by a lasting blockage of a cerebral artery, leads to irreversible brain damage and significant neurological deficits. A key contributor to this neuronal injury is the overproduction of nitric oxide (NO) by neuronal nitric oxide synthase (nNOS) in the ischemic cascade. This compound has emerged as a valuable research tool for investigating the role of nNOS-mediated neurotoxicity in stroke and for evaluating the therapeutic potential of selective nNOS inhibition.

Mechanism of Action

This compound is a selective inhibitor of the neuronal isoform of nitric oxide synthase (nNOS). During cerebral ischemia, the excessive release of glutamate leads to the overactivation of N-methyl-D-aspartate (NMDA) receptors. This triggers a massive influx of calcium (Ca2+) into neurons, which in turn activates nNOS. The subsequent overproduction of nitric oxide (NO) contributes to neurotoxicity through the formation of peroxynitrite (ONOO-), a highly reactive and damaging oxidant. This compound competitively inhibits the activity of nNOS, thereby reducing the production of NO and mitigating downstream neurotoxic effects.

Quantitative Data Summary

The neuroprotective effects of this compound have been evaluated in rodent models of permanent focal ischemia, primarily through the measurement of infarct volume. The following tables summarize the key quantitative findings from a study utilizing a rat model of permanent middle cerebral artery occlusion (pMCAO).

Treatment GroupAdministration TimeAssessment TimeBrain RegionInfarct Volume (mm³)
Saline (Vehicle)30 min pre-occlusion18 hoursStriatum81 ± 7
This compound (1 mg/kg)30 min pre-occlusion18 hoursStriatum55 ± 3
Saline (Vehicle)30 min pre-occlusion18 hoursCortex302 ± 29
This compound (1 mg/kg)30 min pre-occlusion18 hoursCortex237 ± 36
Data from a study in halothane-anesthetized male Wistar rats subjected to permanent focal cerebral ischemia.[1]

It is important to note that in the same study, the therapeutic effect of this compound was not observed when the drug was administered 60 minutes after the onset of ischemia, and the protective effect seen at 18 hours was not evident at 48 hours post-occlusion.[1] Furthermore, a higher dose of 3 mg/kg administered 1 hour post-ischemia was associated with increased mortality compared to the saline-treated group.[1]

Experimental Protocols

Permanent Focal Ischemia Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

This protocol describes the induction of permanent focal cerebral ischemia in rats using the intraluminal suture method to occlude the middle cerebral artery (MCA).

Materials:

  • Male Wistar rats (250-300g)

  • Anesthesia (e.g., isoflurane, halothane)

  • Heating pad to maintain body temperature

  • Surgical microscope or loupes

  • Micro-surgical instruments

  • 4-0 nylon monofilament suture with a rounded tip

  • Sutures (e.g., 6-0 silk)

  • Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)

Procedure:

  • Anesthetize the rat and maintain anesthesia throughout the surgical procedure. Monitor and maintain body temperature at 37°C.

  • Place the rat in a supine position and make a midline cervical incision.

  • Carefully dissect the soft tissues to expose the common carotid artery (CCA), the external carotid artery (ECA), and the internal carotid artery (ICA).

  • Ligate the distal end of the ECA.

  • Place a temporary ligature or microvascular clip on the CCA and the ICA.

  • Make a small incision in the ECA stump.

  • Introduce the 4-0 nylon monofilament through the ECA stump and advance it into the ICA until it occludes the origin of the MCA (approximately 18-20 mm from the carotid bifurcation). A slight resistance will be felt.

  • (Optional) Confirm successful occlusion by a significant drop in cerebral blood flow using a laser Doppler flowmeter.

  • Secure the filament in place by tightening a ligature around the ECA stump.

  • Suture the cervical incision and allow the animal to recover from anesthesia. The filament remains in place for the duration of the experiment to induce permanent ischemia.

This compound Administration

This protocol outlines the preparation and intravenous administration of this compound.

Materials:

  • This compound

  • Sterile saline (0.9% NaCl)

  • Vortex mixer

  • Syringes and needles for intravenous injection

Procedure:

  • Prepare a stock solution of this compound by dissolving it in sterile saline. The concentration of the stock solution should be calculated based on the desired dose and the weight of the animal. For example, for a 1 mg/kg dose in a 300g rat, you would need 0.3 mg of this compound.

  • Ensure the this compound is fully dissolved by vortexing.

  • Administer the this compound solution intravenously (i.v.), typically through the tail vein.

  • The timing of administration is critical. For pre-treatment, administer the solution 30 minutes before the onset of MCAO.[1] For post-treatment studies, the administration time should be clearly defined (e.g., 60 minutes post-MCAO).[1]

  • A vehicle control group should be included, receiving an equivalent volume of sterile saline.

Infarct Volume Assessment: 2,3,5-Triphenyltetrazolium Chloride (TTC) Staining

This protocol describes the staining of brain slices with TTC to visualize and quantify the infarct volume.

Materials:

  • 2,3,5-Triphenyltetrazolium Chloride (TTC)

  • Phosphate-buffered saline (PBS)

  • Formalin (10%)

  • Brain matrix or vibratome

  • Digital scanner or camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • At the desired time point after MCAO (e.g., 18 or 48 hours), euthanize the rat with an overdose of an appropriate anesthetic.

  • Transcardially perfuse with ice-cold PBS to remove blood from the brain.

  • Carefully extract the brain and place it in a cold brain matrix.

  • Slice the brain into 2 mm coronal sections.

  • Prepare a 2% TTC solution in PBS.

  • Immerse the brain slices in the TTC solution and incubate at 37°C for 15-30 minutes in the dark. Healthy, viable tissue will stain red, while the infarcted tissue will remain white.

  • Transfer the stained slices to 10% formalin for fixation.

  • Capture high-resolution images of the slices.

  • Use image analysis software to measure the area of the infarct (white tissue) and the total area of the ipsilateral and contralateral hemispheres for each slice.

  • Calculate the infarct volume using a standard formula, often correcting for edema:

    • Corrected Infarct Volume = [Volume of Contralateral Hemisphere - (Volume of Ipsilateral Hemisphere - Measured Infarct Volume)]

Neurological Deficit Scoring

Assessment of neurological function is a critical endpoint in stroke studies. A variety of scoring systems can be used.

Example: Bederson Scale A simple and widely used scale to assess global neurological deficits.

  • Score 0: No apparent deficit.

  • Score 1: Forelimb flexion. The rat flexes the contralateral forelimb when held by the tail.

  • Score 2: Circling. The rat circles towards the paretic side.

  • Score 3: Falling. The rat falls to the paretic side.

  • Score 4: No spontaneous motor activity.

Modified Neurological Severity Score (mNSS) A more comprehensive scoring system that evaluates motor, sensory, reflex, and balance functions. The score is typically out of 18 points for rats, with higher scores indicating more severe deficits.

Visualizations

G cluster_0 Ischemic Cascade cluster_1 Therapeutic Intervention Ischemia Focal Ischemia Glutamate ↑ Glutamate Release Ischemia->Glutamate Superoxide ↑ Superoxide (O₂⁻) Ischemia->Superoxide NMDA NMDA Receptor Overactivation Glutamate->NMDA Calcium ↑ Intracellular Ca²⁺ NMDA->Calcium nNOS_activation nNOS Activation Calcium->nNOS_activation NO ↑ Nitric Oxide (NO) nNOS_activation->NO nNOS_inhibition nNOS Inhibition Peroxynitrite Peroxynitrite (ONOO⁻) Formation NO->Peroxynitrite Superoxide->Peroxynitrite Neurotoxicity Oxidative Stress & Neurotoxicity Peroxynitrite->Neurotoxicity ARL17477 This compound ARL17477->nNOS_inhibition nNOS_inhibition->nNOS_activation Inhibits Reduced_NO ↓ Nitric Oxide (NO) nNOS_inhibition->Reduced_NO Reduced_Peroxynitrite ↓ Peroxynitrite Reduced_NO->Reduced_Peroxynitrite Neuroprotection Neuroprotection Reduced_Peroxynitrite->Neuroprotection G cluster_0 Pre-Surgical Phase cluster_1 Surgical Phase cluster_2 Post-Surgical Phase & Analysis Animal_Prep Animal Preparation (Anesthesia, Temp. Control) MCAO Permanent MCAO Surgery (Intraluminal Suture) Animal_Prep->MCAO Drug_Prep This compound Preparation (Vehicle: Saline) Drug_Admin This compound Administration (i.v., Pre- or Post-MCAO) Drug_Prep->Drug_Admin MCAO->Drug_Admin Timing is critical Recovery Animal Recovery Drug_Admin->Recovery Neuro_Assess Neurological Assessment (e.g., Bederson, mNSS) Recovery->Neuro_Assess Euthanasia Euthanasia & Brain Extraction Neuro_Assess->Euthanasia TTC_Staining TTC Staining Euthanasia->TTC_Staining Infarct_Analysis Infarct Volume Quantification TTC_Staining->Infarct_Analysis

References

ARL 17477: Application Notes and Protocols for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARL 17477 is a versatile small molecule initially identified as a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS).[1][2] Its ability to reduce nitric oxide (NO) production has made it a valuable tool in neuroscience research, particularly in studies of ischemic cell damage.[1][2] More recently, this compound has been characterized as a dual-function inhibitor, also targeting the autophagy-lysosomal pathway, giving it potential applications in cancer research.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound in cell culture experiments, catering to its roles as both an nNOS and an autophagy inhibitor.

Mechanism of Action

This compound exhibits two distinct mechanisms of action:

  • nNOS Inhibition: this compound selectively inhibits the activity of neuronal nitric oxide synthase, the enzyme responsible for the production of nitric oxide (NO) in neurons. NO is a critical signaling molecule in the nervous system, and its overproduction can be neurotoxic.

  • Autophagy-Lysosomal System Inhibition: this compound has been shown to disrupt the autophagy-lysosomal pathway.[3][4] This inhibition is thought to be similar to the action of chloroquine and leads to the accumulation of autophagosomes and impairment of cellular recycling processes. This activity has demonstrated anti-cancer effects in various cancer cell lines.[3][4]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from in vitro studies.

Table 1: Inhibitory Potency of this compound against Nitric Oxide Synthase Isoforms

EnzymeIC50 ValueReference
Neuronal NOS (nNOS)1 µM[5]
Endothelial NOS (eNOS)17 µM[5]

Table 2: In Vitro Anti-cancer Activity of this compound

Cell LineCancer TypeIC50 ValueReference
TGS-01Glioma (Cancer Stem-like Cells)4.4 ± 0.6 µM[3]
Various Cancer Cell LinesColon, Lung, Pancreatic, Neuroblastoma, Osteosarcoma4.3 - 15.0 µM[3]

Signaling Pathways

Neuronal Nitric Oxide Synthase (nNOS) Signaling Pathway

The following diagram illustrates the canonical nNOS signaling pathway and the point of inhibition by this compound.

nNOS_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx Activation Calmodulin Calmodulin Ca_Influx->Calmodulin Binds to nNOS nNOS Calmodulin->nNOS Activates NO Nitric Oxide (NO) nNOS->NO L-Arginine -> L-Citrulline ARL17477 This compound ARL17477->nNOS Inhibits sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP GTP -> Downstream Downstream Effects cGMP->Downstream

This compound inhibits nNOS, blocking NO production.
Autophagy-Lysosomal Pathway

This diagram shows the steps in the autophagy-lysosomal pathway and where this compound is proposed to act.

Autophagy_Pathway Cytoplasmic_Components Cytoplasmic Components (e.g., damaged organelles, protein aggregates) Phagophore Phagophore (Isolation Membrane) Cytoplasmic_Components->Phagophore Sequestration Autophagosome Autophagosome (Double Membrane) Phagophore->Autophagosome Elongation & Closure Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Fusion Degradation Degradation & Recycling Autolysosome->Degradation Maturation ARL17477 This compound ARL17477->Autolysosome Inhibits Fusion/ Maturation

This compound inhibits the autophagy-lysosomal pathway.

Experimental Protocols

Protocol 1: Determination of nNOS Inhibition using the Griess Assay

This protocol describes how to measure the inhibitory effect of this compound on nNOS activity in a cell-based assay by quantifying nitrite, a stable and water-soluble breakdown product of NO.

Materials:

  • Cells expressing nNOS (e.g., primary neurons, or a cell line engineered to overexpress nNOS)

  • Complete cell culture medium

  • This compound (stock solution in DMSO or water)

  • Griess Reagent (typically a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

  • Sodium nitrite (for standard curve)

  • 96-well microplate

  • Microplate reader (540 nm absorbance)

Experimental Workflow:

Griess_Assay_Workflow Start Seed cells in a 96-well plate Incubate1 Incubate for 24h to allow attachment Start->Incubate1 Treat Treat cells with varying concentrations of this compound Incubate1->Treat Incubate2 Incubate for the desired treatment time Treat->Incubate2 Stimulate Stimulate nNOS activity (optional, e.g., with NMDA) Incubate2->Stimulate Collect Collect cell culture supernatant Stimulate->Collect Griess Add Griess Reagent to supernatant Collect->Griess Incubate3 Incubate at room temperature for 10-15 min Griess->Incubate3 Measure Measure absorbance at 540 nm Incubate3->Measure Analyze Analyze data and calculate % inhibition Measure->Analyze

Workflow for the Griess assay to measure nNOS inhibition.

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. A suggested starting concentration range is 0.1 µM to 100 µM. Remove the old medium from the cells and add the medium containing this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells with this compound for a predetermined time (e.g., 1-24 hours).

  • nNOS Stimulation (Optional): If basal nNOS activity is low, you can stimulate the cells with an appropriate agonist (e.g., NMDA for neuronal cells) for a short period (e.g., 15-30 minutes) before collecting the supernatant.

  • Sample Collection: Carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Griess Reaction: Add 50 µL of Griess Reagent to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light. A color change to pink/magenta will indicate the presence of nitrite.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite (e.g., 0-100 µM) to quantify the amount of nitrite in the samples.

  • Data Analysis: Calculate the concentration of nitrite in each sample using the standard curve. Determine the percentage of nNOS inhibition for each concentration of this compound relative to the vehicle control.

Protocol 2: Assessing Autophagy Inhibition using LC3 Turnover Assay (Western Blot)

This protocol measures autophagic flux by monitoring the levels of LC3-II, a protein associated with autophagosome membranes. Inhibition of autophagy by this compound will lead to an accumulation of LC3-II, especially in the presence of a lysosomal inhibitor like Bafilomycin A1.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Bafilomycin A1 (BafA1) or Chloroquine (CQ)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Experimental Workflow:

LC3_Turnover_Workflow Start Seed cells in a 6-well plate Incubate1 Incubate for 24h to allow attachment Start->Incubate1 Treat Treat cells with this compound and/or lysosomal inhibitor (e.g., BafA1) Incubate1->Treat Incubate2 Incubate for the desired treatment time (e.g., 6-24h) Treat->Incubate2 Lyse Lyse cells and collect protein Incubate2->Lyse Quantify Quantify protein concentration (BCA assay) Lyse->Quantify WB Perform SDS-PAGE and Western Blotting for LC3, p62, and loading control Quantify->WB Analyze Analyze band intensities to determine autophagic flux WB->Analyze

Workflow for LC3 turnover assay by Western blot.

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to attach overnight.

  • Treatment: Treat the cells with this compound at various concentrations (e.g., 1-20 µM). For each concentration of this compound, have a parallel well that is co-treated with a lysosomal inhibitor like Bafilomycin A1 (e.g., 100 nM) or Chloroquine (e.g., 50 µM) for the last 2-4 hours of the this compound treatment. Include the following controls:

    • Untreated cells

    • Vehicle control (e.g., DMSO)

    • Bafilomycin A1 or Chloroquine alone

  • Incubation: Incubate for the desired time, typically 6-24 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with primary antibodies against LC3, p62, and a loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence substrate.

  • Data Analysis:

    • Quantify the band intensities for LC3-I and LC3-II, as well as p62.

    • Calculate the LC3-II/LC3-I ratio or normalize LC3-II to the loading control.

    • An increase in LC3-II and p62 levels with this compound treatment, which is further enhanced in the presence of Bafilomycin A1, indicates an inhibition of autophagic flux.

Concluding Remarks

This compound is a valuable pharmacological tool with dual inhibitory functions. The provided protocols offer a starting point for investigating its effects in cell culture. It is recommended that researchers optimize concentrations and incubation times for their specific cell types and experimental conditions. Careful consideration of appropriate controls is crucial for the accurate interpretation of results.

References

Application Notes and Protocols for ARL 17477 in In Vitro Cancer Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARL 17477 is a selective neuronal nitric oxide synthase (NOS1) inhibitor that has demonstrated potent anticancer activity in a variety of cancer cell lines.[1][2] Emerging research has revealed a dual mechanism of action, where this compound not only inhibits NOS1 but also disrupts the autophagy-lysosomal pathway, leading to cancer cell death.[1][2] This document provides detailed application notes and protocols for the in vitro use of this compound in cancer studies, including effective concentrations, relevant cancer cell lines, and methodologies for key experimental assays.

Overview of this compound's Anticancer Activity

This compound exhibits micromolar anticancer activity against a broad spectrum of cancers.[1] Its efficacy is particularly pronounced in cancer stem-like cells and KRAS-mutant cancer cells.[1] The anticancer effects of this compound are attributed to its ability to induce lysosomal membrane permeabilization and impair autophagic flux, a mechanism that is independent of its NOS1 inhibitory function.[1][2]

Recommended this compound Concentrations for In Vitro Studies

The effective concentration of this compound for inducing cancer cell death varies depending on the cancer cell line. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound in various cancer cell lines.

Cancer TypeCell LineIC50 (µM)Citation
Colon CancerHCT-1164.3[1]
Lung CancerA5498.5[1]
Pancreatic CancerMIA PaCa-26.2[1]
NeuroblastomaSH-SY5Y15.0[1]
Osteosarcoma143B1.1 ± 0.4[1]
Glioma (CSCs)TGS-014.4 ± 0.6[1]

Signaling Pathway Modulated by this compound

This compound exerts its anticancer effects through a dual-inhibitory mechanism targeting both neuronal nitric oxide synthase (NOS1) and the autophagy-lysosomal pathway.

G cluster_0 This compound Dual Inhibition cluster_1 NOS1 Pathway cluster_2 Autophagy-Lysosomal Pathway ARL_17477 This compound NOS1 NOS1 ARL_17477->NOS1 inhibits Lysosome Lysosomal Function ARL_17477->Lysosome inhibits NO_Production Nitric Oxide Production NOS1->NO_Production catalyzes Cancer_Signaling Pro-tumorigenic Signaling NO_Production->Cancer_Signaling promotes Autophagy Autophagic Flux Autophagy->Lysosome relies on LMP Lysosomal Membrane Permeabilization Lysosome->LMP disrupted by Cell_Death Cancer Cell Death LMP->Cell_Death induces

Fig. 1: Dual inhibitory mechanism of this compound.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the anticancer effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control.

Immunoblotting for Autophagy Markers (LC3B and p62)

This protocol is to assess the effect of this compound on autophagic flux by detecting the levels of LC3B-II and p62.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-LC3B, anti-p62, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated and control cells with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against LC3B, p62, and β-actin overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to the loading control (β-actin). An increase in the LC3B-II/LC3B-I ratio and p62 levels indicates inhibition of autophagic flux.

Lysosomal Membrane Permeabilization (LMP) Assay (Acridine Orange Staining)

This protocol is to evaluate the effect of this compound on lysosomal membrane integrity.

Materials:

  • Cancer cells treated with this compound

  • Acridine Orange (AO) staining solution (5 µg/mL in PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed cells on glass coverslips in a 24-well plate or in a 6-well plate for flow cytometry.

  • Treat the cells with the desired concentrations of this compound for the appropriate time.

  • Wash the cells with PBS.

  • Stain the cells with Acridine Orange solution for 15 minutes at 37°C.

  • Wash the cells twice with PBS.

  • For microscopy, mount the coverslips on glass slides and observe under a fluorescence microscope. Healthy lysosomes will fluoresce bright red, while a diffuse green fluorescence in the cytoplasm and nucleus indicates LMP.

  • For flow cytometry, trypsinize and resuspend the cells in PBS. Analyze the cells using a flow cytometer with excitation at 488 nm and emission filters for green (530/30 nm) and red (>650 nm) fluorescence. A decrease in red fluorescence and an increase in green fluorescence indicate LMP.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the in vitro anticancer effects of this compound.

G start Start: Select Cancer Cell Line cell_culture Cell Culture and Seeding start->cell_culture treatment Treat with this compound (various concentrations and time points) cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability mechanism Investigate Mechanism of Action treatment->mechanism data_analysis Data Analysis and Interpretation viability->data_analysis autophagy Immunoblotting for LC3B and p62 mechanism->autophagy lmp Lysosomal Membrane Permeabilization Assay (Acridine Orange) mechanism->lmp autophagy->data_analysis lmp->data_analysis conclusion Conclusion on this compound's In Vitro Anticancer Efficacy data_analysis->conclusion

Fig. 2: Experimental workflow for this compound in vitro studies.

Conclusion

This compound is a promising anticancer agent with a unique dual mechanism of action. The provided protocols and concentration guidelines will aid researchers in designing and conducting robust in vitro studies to further elucidate its therapeutic potential in various cancer types. Careful optimization of cell line-specific conditions and treatment times is recommended for achieving reproducible and meaningful results.

References

Measuring Neuronal Nitric Oxide Synthase (nNOS) Inhibition with ARL 17477: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuronal nitric oxide synthase (nNOS or NOS-1) is a key enzyme responsible for the production of nitric oxide (NO) in the nervous system. NO is a critical signaling molecule involved in a wide array of physiological processes, including neurotransmission, synaptic plasticity, and cerebral blood flow regulation.[1] Dysregulation of nNOS activity has been implicated in various neurological disorders, making it a significant target for therapeutic intervention. ARL 17477 is a potent and selective inhibitor of nNOS, demonstrating significant neuroprotective effects in preclinical models of cerebral ischemia.[2][3][4] This document provides detailed application notes and protocols for measuring nNOS inhibition using this compound, intended to guide researchers in their investigation of nNOS pharmacology and the development of novel therapeutics.

This compound: A Selective nNOS Inhibitor

This compound acts as a competitive inhibitor of nNOS.[2] Its selectivity for nNOS over the endothelial isoform (eNOS) makes it a valuable tool for dissecting the specific roles of neuronal NO production in various physiological and pathological conditions.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory activity of this compound against different NOS isoforms is summarized in the table below. This data highlights the compound's selectivity for nNOS.

ParameternNOS (rat)eNOS (human)iNOS (mouse)Reference
IC50 1 µM17 µM5.0 µM[3]
Kd 0.035 µM-5.0 µM[2]

Note: IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) values are key indicators of inhibitor potency. Lower values signify higher potency. The conditions under which these values are determined can influence the results.

Signaling Pathway and Experimental Workflow

nNOS Signaling Pathway

The production of nitric oxide by nNOS is initiated by an influx of calcium into the neuron, which binds to calmodulin (CaM). The Ca2+/CaM complex then activates nNOS, leading to the conversion of L-arginine to L-citrulline and NO. NO can then diffuse to adjacent cells to activate its primary receptor, soluble guanylyl cyclase (sGC), which in turn catalyzes the formation of cyclic guanosine monophosphate (cGMP), a second messenger that mediates many of the downstream effects of NO.

nNOS_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R binds Ca_influx Ca²⁺ Influx CaM Calmodulin Ca_influx->CaM binds to NMDA_R->Ca_influx activates nNOS_inactive nNOS (inactive) CaM->nNOS_inactive activates nNOS_active nNOS (active) nNOS_inactive->nNOS_active L_Citrulline L-Citrulline nNOS_active->L_Citrulline NO Nitric Oxide nNOS_active->NO produces L_Arginine L-Arginine L_Arginine->nNOS_active sGC Soluble Guanylyl Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Physiological_Effects Physiological Effects PKG->Physiological_Effects ARL17477 This compound ARL17477->nNOS_active inhibits

Caption: nNOS signaling pathway initiated by glutamate binding to NMDA receptors.

Experimental Workflow for Measuring nNOS Inhibition

A typical workflow for assessing the inhibitory effect of this compound on nNOS activity involves preparing the enzyme and inhibitor, running the enzymatic reaction, and detecting the product. The choice of detection method (e.g., colorimetric, radiometric) will depend on the available resources and desired sensitivity.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Enzyme_Prep Prepare purified nNOS or cell lysate Reaction_Setup Set up reaction mixtures: enzyme, buffer, cofactors, and this compound Enzyme_Prep->Reaction_Setup Inhibitor_Prep Prepare this compound dilutions Inhibitor_Prep->Reaction_Setup Reagent_Prep Prepare reaction buffer and cofactors Reagent_Prep->Reaction_Setup Initiation Initiate reaction with L-Arginine Reaction_Setup->Initiation Incubation Incubate at 37°C Initiation->Incubation Termination Terminate reaction Incubation->Termination Detection Measure product formation (Nitrite/Nitrate or L-Citrulline) Termination->Detection Data_Analysis Calculate % inhibition and IC₅₀ value Detection->Data_Analysis

Caption: General experimental workflow for an in vitro nNOS inhibition assay.

Experimental Protocols

Two common methods for measuring nNOS activity and its inhibition are the Griess assay, which measures nitrite (a stable breakdown product of NO), and the L-citrulline conversion assay.

Protocol 1: In Vitro nNOS Inhibition Assay using the Griess Reagent

This protocol is adapted from commercially available kits and common laboratory practices. It measures the production of nitrite, a stable and quantifiable oxidation product of NO.

Materials:

  • Purified recombinant nNOS enzyme

  • This compound

  • L-Arginine

  • NADPH

  • Calmodulin

  • CaCl2

  • Tetrahydrobiopterin (BH4)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Griess Reagent (Component A: Sulfanilamide in phosphoric acid; Component B: N-(1-naphthyl)ethylenediamine in water)

  • Sodium nitrite (for standard curve)

  • 96-well microplate

  • Microplate reader (540 nm absorbance)

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and create a serial dilution to the desired concentrations.

    • Prepare a reaction mixture containing reaction buffer, NADPH, Calmodulin, CaCl2, and BH4 at their optimal concentrations.

    • Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in the reaction buffer.

  • Reaction Setup:

    • In a 96-well plate, add the following to each well:

      • Reaction mixture

      • Purified nNOS enzyme

      • Varying concentrations of this compound or vehicle control.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate Reaction:

    • Add L-Arginine to each well to start the reaction.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Nitrite Detection:

    • Add Griess Reagent Component A to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add Griess Reagent Component B to each well and incubate for another 5-10 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Subtract the background absorbance (wells without enzyme or L-arginine).

    • Use the sodium nitrite standard curve to determine the concentration of nitrite produced in each well.

    • Calculate the percentage of nNOS inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Cell-Based nNOS Inhibition Assay

This protocol is based on a method using HEK 293T cells overexpressing nNOS.[5]

Materials:

  • HEK 293T cells stably overexpressing nNOS (293T/nNOS)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Calcium ionophore (e.g., A23187 or ionomycin)

  • Griess Reagent

  • 96-well cell culture plates

Procedure:

  • Cell Culture and Seeding:

    • Culture 293T/nNOS cells in standard conditions.

    • Seed the cells into a 96-well plate and allow them to adhere and reach approximately 80-90% confluency.

  • Inhibitor Treatment:

    • Remove the culture medium and replace it with fresh medium containing varying concentrations of this compound or a vehicle control.

    • Incubate the cells for a predetermined time (e.g., 1-8 hours).

  • nNOS Activation:

    • Add a calcium ionophore (e.g., 5 µM A23187) to each well to stimulate Ca2+ influx and activate nNOS.[5]

    • Incubate for an appropriate time to allow for NO production (e.g., 30-60 minutes).

  • Nitrite Measurement:

    • Carefully collect the cell culture supernatant from each well.

    • Perform the Griess assay on the supernatant as described in Protocol 1 (steps 4 and 5) to measure nitrite concentration.

  • Data Analysis:

    • Calculate the percentage of nNOS inhibition for each this compound concentration and determine the IC50 value as described in Protocol 1.

Conclusion

This compound is a valuable pharmacological tool for studying the role of nNOS in health and disease. The protocols provided here offer robust methods for quantifying the inhibitory activity of this compound and other potential nNOS inhibitors. Careful execution of these experiments and thorough data analysis will contribute to a better understanding of nNOS function and the development of novel therapeutic strategies targeting this important enzyme.

References

Application Notes and Protocols: Synergistic Neuroprotection with ARL 17477 and NMDA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for investigating the synergistic neuroprotective effects of ARL 17477, a selective neuronal nitric oxide synthase (nNOS) inhibitor, in combination with N-Methyl-D-Aspartate (NMDA) receptor antagonists. Overstimulation of NMDA receptors is a key mechanism of neuronal damage in ischemic events, leading to an increase in intracellular calcium and subsequent activation of nNOS. The excessive production of nitric oxide (NO) contributes to excitotoxicity. By combining an NMDA receptor antagonist with a selective nNOS inhibitor like this compound, it is possible to achieve a greater degree of neuroprotection than with either agent alone. This synergistic approach targets two critical points in the excitotoxic cascade, offering a promising therapeutic strategy for conditions such as stroke and neurodegenerative diseases.

Introduction

Excitotoxicity, primarily mediated by the overactivation of glutamate receptors, is a major contributor to neuronal cell death in various neurological disorders. The NMDA receptor, a subtype of ionotropic glutamate receptors, plays a pivotal role in this process.[1][2] Pathological activation of NMDA receptors leads to excessive calcium (Ca2+) influx into neurons. This calcium overload triggers a cascade of detrimental downstream events, including the activation of neuronal nitric oxide synthase (nNOS), which produces nitric oxide (NO).[3][4] While NO is an important signaling molecule at physiological concentrations, its overproduction is neurotoxic.

This compound is a potent and selective inhibitor of nNOS, with an IC50 of 1 µM for nNOS, which is 17-fold lower than for endothelial NOS (eNOS).[5] By specifically targeting nNOS, this compound can mitigate the damaging effects of excessive NO production without interfering with the physiological functions of other NOS isoforms.

Combining this compound with an NMDA receptor antagonist presents a rational therapeutic strategy. The NMDA receptor antagonist reduces the initial excitotoxic signal by blocking the Ca2+ influx, while this compound inhibits a key downstream effector of the excitotoxic cascade. This dual-pronged approach has been shown to provide synergistic neuroprotection in preclinical models of cerebral ischemia.[6]

Data Presentation

The following tables summarize the quantitative data from preclinical studies investigating the neuroprotective effects of this compound alone and in combination with the NMDA receptor antagonist, MK-801.

Table 1: Neuroprotective Efficacy of this compound in a Gerbil Model of Global Cerebral Ischemia

Treatment GroupDose (mg/kg, i.p.)Percent Neuroprotection (CA1 Hippocampal Neurons)
Vehicle-0%
This compound25Some neuroprotection (not statistically significant)

Data adapted from Hicks et al., 1999.[6]

Table 2: Synergistic Neuroprotective Efficacy of this compound in Combination with MK-801 (NMDA Receptor Antagonist)

Treatment GroupDose (mg/kg, i.p.)Percent Neuroprotection (CA1 Hippocampal Neurons)Synergistic Increase in Protection
MK-8010.5Significant neuroprotectionN/A
This compound25Some neuroprotectionN/A
MK-801 + this compound0.5 + 2544% greater than the sum of individual protections44%

Data adapted from Hicks et al., 1999.[6]

Signaling Pathways and Experimental Workflow

cluster_0 Excitotoxic Cascade and Points of Intervention cluster_1 Therapeutic Intervention Glutamate Excess Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds to Ca_influx ↑ Intracellular Ca²⁺ NMDAR->Ca_influx Opens channel nNOS_activation nNOS Activation Ca_influx->nNOS_activation Activates NO_production ↑ Nitric Oxide (NO) nNOS_activation->NO_production Produces Neurotoxicity Neurotoxicity NO_production->Neurotoxicity Leads to NMDA_Antagonist NMDA Receptor Antagonist (e.g., MK-801) NMDA_Antagonist->NMDAR Blocks ARL17477 This compound ARL17477->nNOS_activation Inhibits

Caption: Signaling pathway of NMDA receptor-mediated excitotoxicity and the intervention points of NMDA receptor antagonists and this compound.

cluster_0 Experimental Workflow for In Vivo Neuroprotection Study cluster_1 Treatment Groups Animal_Model Gerbil Model of Global Cerebral Ischemia Drug_Admin Drug Administration (i.p. injection) Animal_Model->Drug_Admin Ischemia_Induction Bilateral Common Carotid Artery Occlusion (5 min) Drug_Admin->Ischemia_Induction Vehicle Vehicle Control ARL17477_alone This compound NMDA_Antagonist_alone NMDA Antagonist Combination This compound + NMDA Antagonist Reperfusion Reperfusion Period (e.g., 7 days) Ischemia_Induction->Reperfusion Histology Histological Analysis Reperfusion->Histology Quantification Quantification of Neuronal Survival Histology->Quantification

Caption: Experimental workflow for assessing the synergistic neuroprotective effects of this compound and an NMDA receptor antagonist in a gerbil model of global cerebral ischemia.

Experimental Protocols

In Vivo Model of Global Cerebral Ischemia in Mongolian Gerbils

This protocol describes the induction of transient global cerebral ischemia in Mongolian gerbils, a widely used model for studying ischemic brain injury.

Materials:

  • Mongolian gerbils (65-75 g body weight)

  • Isoflurane anesthetic

  • Surgical clips (aneurysm clips)

  • Heating lamp and rectal thermometer

  • Surgical instruments (scalpel, forceps, sutures)

Procedure:

  • Anesthetize the gerbil with isoflurane. Maintain body temperature at 37.0-37.5°C using a heating lamp and monitor with a rectal thermometer.[6]

  • Make a midline neck incision to expose both common carotid arteries.

  • Carefully separate the arteries from the surrounding tissue.

  • Induce transient forebrain ischemia by clamping both common carotid arteries with surgical clips for 5 minutes.[6]

  • After 5 minutes, remove the clips and visually confirm the restoration of blood flow.

  • Suture the skin incision.

  • Allow the animal to recover from anesthesia under a heating lamp.

  • For sham-operated controls, follow the same procedure without clamping the carotid arteries.

Drug Preparation and Administration

Materials:

  • This compound dihydrochloride

  • MK-801 (dizocilpine maleate)

  • Sterile saline (0.9% NaCl)

  • Appropriate solvents if necessary (e.g., DMSO, followed by dilution in saline)

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • This compound Solution: this compound dihydrochloride is soluble in water.[5] Prepare a stock solution by dissolving the compound in sterile saline to the desired concentration. For an injection volume of 1 ml/kg, a 25 mg/ml solution would be required for a 25 mg/kg dose.

  • MK-801 Solution: MK-801 is also water-soluble. Prepare a stock solution in sterile saline. For a 0.5 mg/kg dose with an injection volume of 1 ml/kg, a 0.5 mg/ml solution is needed.

  • Administration: Administer the prepared solutions or vehicle (saline) via intraperitoneal (i.p.) injection. In the study by Hicks et al. (1999), drugs were administered 30 minutes prior to the ischemic insult.[6] For the combination group, administer the two drugs in separate injections.

Histological Assessment of Neuroprotection

This protocol outlines the procedure for histological staining and quantification of neuronal survival in the hippocampus.

Materials:

  • Phosphate-buffered saline (PBS)

  • 4% paraformaldehyde in PBS

  • Sucrose solutions (e.g., 15% and 30% in PBS)

  • Cryostat or microtome

  • Microscope slides

  • Cresyl violet stain

  • Microscope with a camera and image analysis software

Procedure:

  • At the end of the reperfusion period (e.g., 7 days), deeply anesthetize the gerbil.

  • Perform transcardial perfusion with PBS followed by 4% paraformaldehyde to fix the brain tissue.

  • Dissect the brain and post-fix in 4% paraformaldehyde overnight at 4°C.

  • Cryoprotect the brain by immersing it in sucrose solutions (e.g., 15% then 30%) until it sinks.

  • Freeze the brain and cut coronal sections (e.g., 10-20 µm thick) through the hippocampus using a cryostat.

  • Mount the sections on microscope slides.

  • Stain the sections with cresyl violet, a Nissl stain that labels neurons.

  • Dehydrate the sections through a series of alcohol and xylene washes and coverslip.

Quantification of Neuronal Survival

Procedure:

  • Using a light microscope, identify the CA1 region of the hippocampus, which is particularly vulnerable to ischemic damage.

  • Capture images of the CA1 region from multiple sections per animal.

  • Count the number of viable neurons in a defined area of the CA1 region. Viable neurons are typically characterized by a distinct nucleus and well-defined cytoplasm, while damaged neurons may appear shrunken, dark, and pyknotic.

  • Calculate the average number of viable neurons per unit area or length of the CA1 pyramidal cell layer for each animal.

  • Express the data as a percentage of the neuron count in the sham-operated control group to determine the percent neuroprotection for each treatment group.

Conclusion

The combination of this compound with an NMDA receptor antagonist offers a powerful and synergistic approach to neuroprotection in the context of cerebral ischemia. The provided protocols offer a framework for researchers to investigate this promising therapeutic strategy. By targeting both the initial excitotoxic trigger and a key downstream mediator of neuronal death, this combination therapy holds significant potential for the development of more effective treatments for stroke and other neurological disorders characterized by excitotoxicity.

References

ARL 17477: A Novel Dual Inhibitor for Autophagy Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction: ARL 17477 is emerging as a valuable tool for studying autophagy, a fundamental cellular process of degradation and recycling. Initially identified as a selective neuronal nitric oxide synthase (NOS1) inhibitor, recent research has unveiled its potent, NOS1-independent role as an inhibitor of the autophagy-lysosomal pathway.[1][2] This dual functionality, coupled with its efficacy in various cancer models, makes this compound a compound of significant interest for researchers in cell biology, cancer biology, and drug development.

These application notes provide a comprehensive overview of this compound's mechanism of action, its effects on autophagy, and detailed protocols for its use in research settings.

Mechanism of Action

This compound functions as a late-stage autophagy inhibitor. Its chemical structure bears resemblance to chloroquine, and similarly, it is proposed to inhibit autophagic flux by impairing the fusion of autophagosomes with lysosomes.[1][2] This leads to the accumulation of autophagosomes within the cell. Additionally, this compound has been shown to induce lysosomal membrane permeabilization, further disrupting the final stages of the autophagy process.[1][2] This mechanism ultimately leads to impaired clearance of protein aggregates and activation of transcription factor EB (TFEB), a master regulator of lysosomal biogenesis.[1][2]

cluster_autophagy Autophagy Pathway cluster_inhibition This compound Inhibition cluster_consequences Cellular Consequences Autophagosome Autophagosome (LC3-II decorated) Lysosome Lysosome Autophagosome->Lysosome Fusion Accumulation Accumulation of Autophagosomes (↑ LC3-II, ↑ p62) Autophagosome->Accumulation Autolysosome Autolysosome (Degradation) Lysosome->Autolysosome TFEB_Activation TFEB Activation Lysosome->TFEB_Activation ARL17477 This compound ARL17477->Autophagosome Blocks Fusion ARL17477->Lysosome Induces Lysosomal Membrane Permeabilization ImpairedClearance Impaired Protein Aggregate Clearance Accumulation->ImpairedClearance Lysosomal_Biogenesis Lysosomal Biogenesis TFEB_Activation->Lysosomal_Biogenesis

Caption: Mechanism of this compound-mediated autophagy inhibition.

Quantitative Data

The efficacy of this compound has been quantified in various cancer cell lines, demonstrating its potential as an anti-cancer agent through its autophagy-inhibiting activity.

Cell Line/ModelAssay TypeIC50 Value (µM)Reference
Glioma TGS-01 CSCsTumorsphere Number4.4 ± 0.6[1]
Osteosarcoma 143B CSCsCell Viability1.1 ± 0.4[1]
Colon CancerCell Viability4.3 - 15.0[1]
Lung CancerCell Viability4.3 - 15.0[1]
Pancreatic CancerCell Viability4.3 - 15.0[1]
NeuroblastomaCell Viability4.3 - 15.0[1]
OsteosarcomaCell Viability4.3 - 15.0[1]

Experimental Protocols

Protocol 1: Assessment of Autophagic Flux by Immunoblotting

This protocol is designed to measure the accumulation of autophagy markers LC3-II and p62, which is indicative of autophagic flux inhibition by this compound.

Materials:

  • This compound (stock solution in DMSO)

  • Cell culture medium and supplements

  • Tissue culture plates and flasks

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 20 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control for autophagy inhibition (e.g., chloroquine or bafilomycin A1).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane and add ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify band intensities and normalize to the loading control. An increase in the LC3-II/LC3-I ratio and p62 levels indicates inhibition of autophagic flux.

cluster_workflow Immunoblotting Workflow for Autophagic Flux start Seed Cells treat Treat with this compound and Controls start->treat lyse Cell Lysis treat->lyse quantify Protein Quantification lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Western Blot Transfer sds_page->transfer probe Probe with Antibodies (anti-LC3, anti-p62) transfer->probe image Image and Quantify probe->image end Analyze Data image->end

Caption: Workflow for assessing autophagic flux via immunoblotting.

Protocol 2: Visualization of Autophagosomes by Fluorescence Microscopy

This protocol allows for the direct visualization of autophagosome accumulation in cells treated with this compound.

Materials:

  • Cells stably expressing GFP-LC3 or mRFP-GFP-LC3

  • This compound (stock solution in DMSO)

  • Glass-bottom dishes or coverslips

  • Cell culture medium

  • PBS

  • Paraformaldehyde (PFA) for fixing

  • DAPI for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed GFP-LC3 or mRFP-GFP-LC3 expressing cells on glass-bottom dishes or coverslips.

  • Treatment: Treat cells with this compound at the desired concentration and for the desired time. Include vehicle and positive controls.

  • Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Staining: Wash with PBS and stain with DAPI for 5 minutes to visualize nuclei.

  • Mounting: Wash with PBS and mount coverslips onto slides using mounting medium.

  • Imaging: Acquire images using a fluorescence microscope.

  • Analysis: Quantify the number of GFP-LC3 puncta per cell. An increase in the number of puncta in this compound-treated cells compared to the control indicates autophagosome accumulation. The use of the tandem mRFP-GFP-LC3 reporter can further distinguish between autophagosomes (yellow puncta) and autolysosomes (red puncta).

Protocol 3: Cell Viability Assay

This protocol assesses the cytotoxic effects of this compound.

Materials:

  • This compound (stock solution in DMSO)

  • 96-well plates

  • Cell culture medium

  • Cell Counting Kit-8 (CCK-8) or similar viability reagent (e.g., MTT, PrestoBlue)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

  • Treatment: After 24 hours, treat cells with a serial dilution of this compound. Include a vehicle control.

  • Incubation: Incubate for the desired period (e.g., 48 or 72 hours).

  • Viability Measurement: Add the viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Reading: Measure the absorbance or fluorescence using a microplate reader.

  • Analysis: Normalize the results to the vehicle control and calculate the IC50 value by plotting a dose-response curve.

Concluding Remarks

This compound is a potent and specific tool for the study of autophagy. Its well-defined mechanism of action as a late-stage autophagy inhibitor makes it a valuable compound for dissecting the roles of autophagy in various physiological and pathological processes. The protocols provided here offer a starting point for researchers to incorporate this compound into their experimental designs to probe the intricacies of the autophagy-lysosomal pathway. As with any chemical probe, appropriate controls and dose-response experiments are crucial for robust and reproducible results.

References

ARL 17477 Demonstrates Potent Anti-Tumor Efficacy in Xenograft Models of KRAS-Mutant Cancer

Author: BenchChem Technical Support Team. Date: November 2025

Researchers have new avenues to explore in the fight against notoriously difficult-to-treat KRAS-mutant cancers. The dual-action inhibitor, ARL 17477, has shown significant promise in preclinical xenograft mouse models, effectively halting tumor growth through a unique mechanism of action. These findings provide a strong basis for further investigation of this compound as a potential therapeutic agent.

This compound, initially identified as a selective inhibitor of neuronal nitric oxide synthase (NOS1), has been found to possess a potent, NOS1-independent anti-cancer activity.[1][2] This novel mechanism involves the inhibition of the autophagy-lysosomal system, a critical cellular process that cancer cells often exploit to survive and proliferate.[1][2] The drug's efficacy is particularly pronounced in cancer cells with KRAS mutations, a common driver of aggressive tumors, and in cancer stem-like cells, which are often resistant to conventional therapies.[1]

Dual-Inhibitory Mechanism of this compound

This compound's anti-cancer effects stem from its ability to disrupt two key cellular processes. Firstly, as a NOS1 inhibitor, it can modulate the tumor microenvironment. Secondly, and more critically for its direct anti-tumor action, it functions as an inhibitor of the autophagic-lysosomal pathway.[1] This leads to the accumulation of cellular waste and autophagosomes, ultimately triggering cancer cell death.[1] The structural similarity of this compound to chloroquine, a known inhibitor of autophagy, supports this proposed mechanism.[1][2]

ARL17477_Signaling_Pathway cluster_cell Cancer Cell cluster_autophagy Autophagy-Lysosomal Pathway cluster_downstream Downstream Effects cluster_nos1 NOS1 Pathway ARL17477 This compound Autolysosome Autolysosome (Fusion) ARL17477->Autolysosome Inhibits NOS1 NOS1 ARL17477->NOS1 Inhibits Autophagosome Autophagosome Formation Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation of Cellular Components Autolysosome->Degradation CellDeath Cancer Cell Death Degradation->CellDeath Leads to NO Nitric Oxide NOS1->NO

This compound Dual-Inhibitory Signaling Pathway.

In Vivo Efficacy in a Xenograft Mouse Model

In a key in vivo study, this compound demonstrated significant tumor growth inhibition in a xenograft model using KRAS-mutant human colorectal carcinoma cells.[1]

Quantitative Data Summary
ParameterVehicle ControlThis compound Treatment
Cell Line HCT116 (Human Colorectal Carcinoma, KRAS-mutant)HCT116 (Human Colorectal Carcinoma, KRAS-mutant)
Mouse Strain BALB/c nude miceBALB/c nude mice
Dosage Vehicle1 mg/kg
Administration Intravenous (i.v.)Intravenous (i.v.)
Frequency Every other dayEvery other day
Duration 19 days19 days
Tumor Volume Significant tumor growthSignificant inhibition of tumor growth

Experimental Protocols

Detailed methodologies for the successful implementation of this compound treatment in a xenograft mouse model are provided below.

Cell Culture
  • Cell Line Maintenance: Culture HCT116 human colorectal carcinoma cells in an appropriate growth medium (e.g., McCoy's 5A) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage the cells upon reaching 80-90% confluency to maintain exponential growth.

Xenograft Mouse Model Protocol

Xenograft_Workflow start Start: HCT116 Cell Culture prep Cell Preparation for Injection (Harvest and resuspend in PBS) start->prep inject Subcutaneous Injection (5 x 10^6 cells/mouse in right flank) prep->inject tumor_growth Tumor Growth Monitoring (Allow tumors to reach ~100 mm³) inject->tumor_growth randomize Randomization of Mice (Into treatment and control groups) tumor_growth->randomize treatment This compound Treatment (1 mg/kg, i.v., every other day) randomize->treatment control Vehicle Control Treatment (i.v., every other day) randomize->control monitoring Tumor Volume Measurement (Twice weekly with calipers) treatment->monitoring control->monitoring endpoint Study Endpoint (Day 19) monitoring->endpoint

Experimental Workflow for this compound Xenograft Study.
  • Animal Model: Utilize immunodeficient mice, such as BALB/c nude mice, to prevent rejection of human tumor cells.

  • Cell Preparation:

    • Harvest HCT116 cells during their exponential growth phase.

    • Wash the cells with sterile phosphate-buffered saline (PBS).

    • Resuspend the cells in sterile PBS at a concentration of 5 x 10^7 cells/mL.

  • Tumor Cell Implantation:

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow the tumors to grow to a palpable size (approximately 100 mm³).

    • Measure tumor dimensions (length and width) with calipers twice a week.

    • Calculate tumor volume using the formula: (Width² x Length) / 2.

  • Randomization and Treatment:

    • Once tumors reach the desired size, randomize the mice into treatment and vehicle control groups.

    • Prepare this compound in a suitable vehicle for intravenous administration.

    • Administer this compound (1 mg/kg) or vehicle control via intravenous injection every other day for the duration of the study (e.g., 19 days).

  • Data Analysis:

    • Continue to monitor and record tumor volumes throughout the treatment period.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

    • Perform statistical analysis to compare tumor growth between the treatment and control groups.

These findings underscore the potential of this compound as a therapeutic strategy for KRAS-mutant cancers. The detailed protocols provided herein offer a framework for researchers to further investigate the efficacy and mechanism of this promising compound in preclinical settings.

References

ARL 17477: A Dual-Action Investigator for Neurodegenerative Disorders

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

ARL 17477 is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme implicated in the pathophysiology of various neurodegenerative disorders.[1][2] Overproduction of nitric oxide (NO) by nNOS contributes to excitotoxicity, oxidative stress, and neuronal damage.[3][4] Recent evidence also reveals a novel, nNOS-independent mechanism of this compound, highlighting its role as an inhibitor of the autophagy-lysosomal pathway.[5] This dual functionality makes this compound a compelling tool for investigating the intricate cellular mechanisms underlying neurodegeneration in diseases such as Alzheimer's, Parkinson's, and Huntington's disease.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in preclinical studies of neurodegenerative disorders.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound, providing a quick reference for experimental design.

Table 1: In Vitro Efficacy and Selectivity of this compound

ParameterValueSpecies/SystemReference
nNOS IC50 1 µMNot specified[1][2]
eNOS IC50 17 µMNot specified[1][2]
nNOS Selectivity 17-fold over eNOSNot specified[1][2]

Table 2: In Vivo Neuroprotective Dosing of this compound in a Model of Cerebral Ischemia

Dose (i.v.)Reduction in Infarct VolumeAnimal ModelReference
1 mg/kg 53%Rat (transient MCA occlusion)[6][7]
3 mg/kg 23%Rat (transient MCA occlusion)[6][7]
10 mg/kg 6.5%Rat (transient MCA occlusion)[6][7]

Signaling Pathways and Mechanisms of Action

This compound exerts its effects through two primary signaling pathways: inhibition of neuronal nitric oxide synthase and modulation of the autophagy-lysosomal pathway.

nNOS Inhibition Pathway

In neurodegenerative conditions, excessive glutamate receptor activation (particularly NMDA receptors) leads to a massive influx of calcium (Ca2+) into neurons. This calcium overload activates nNOS, which in turn produces high levels of nitric oxide (NO). NO can then react with superoxide anions to form peroxynitrite, a highly reactive and damaging molecule that contributes to oxidative stress, mitochondrial dysfunction, and ultimately, neuronal cell death. By selectively inhibiting nNOS, this compound blocks this cascade, reducing NO production and its downstream neurotoxic effects.

nNOS_Inhibition_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx Allows nNOS nNOS Ca_Influx->nNOS Activates NO Nitric Oxide (NO) nNOS->NO Produces Peroxynitrite Peroxynitrite NO->Peroxynitrite Forms Neurotoxicity Neurotoxicity Peroxynitrite->Neurotoxicity Leads to ARL17477 This compound ARL17477->nNOS Inhibits Autophagy_Pathway cluster_0 Cytoplasm Cargo Cellular Cargo (e.g., misfolded proteins) Autophagosome Autophagosome (LC3-II) Cargo->Autophagosome Engulfment Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Fusion Degradation Degradation Autolysosome->Degradation Leads to ARL17477 This compound ARL17477->Autolysosome Inhibits Fusion InVivo_Workflow Start Start: Select AD Mouse Model Grouping Animal Grouping Start->Grouping Treatment This compound or Vehicle Administration Grouping->Treatment Behavior Behavioral Testing Treatment->Behavior Tissue Tissue Collection and Analysis Behavior->Tissue End End: Data Analysis and Interpretation Tissue->End

References

Application Notes and Protocols for ARL 17477 in Gastrointestinal Motility Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARL 17477 is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS or NOS1). In the context of gastrointestinal (GI) motility, nitric oxide (NO) produced by nNOS in enteric neurons is a key inhibitory neurotransmitter, responsible for smooth muscle relaxation. By inhibiting nNOS, this compound blocks the production of NO, thereby preventing the relaxation of GI smooth muscle and leading to an increase in muscle tone and contractility. This makes this compound a valuable pharmacological tool for investigating the role of the nitrergic signaling pathway in regulating peristalsis, sphincter function, and overall GI motility. These application notes provide an overview of the mechanism of action of this compound, quantitative data on its effects, and detailed protocols for its use in in vitro gastrointestinal motility research.

Mechanism of Action

This compound selectively inhibits the neuronal isoform of nitric oxide synthase (nNOS). In the enteric nervous system, nitrergic neurons release NO, which diffuses to adjacent smooth muscle cells. There, NO activates soluble guanylate cyclase (sGC), which catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated levels of cGMP activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, leading to a decrease in intracellular calcium levels and ultimately, smooth muscle relaxation. By blocking the initial step of this cascade—the synthesis of NO by nNOS—this compound effectively inhibits this relaxation pathway, resulting in increased smooth muscle contraction or tone.

ARL17477_Mechanism_of_Action cluster_Neuron Nitrergic Neuron cluster_SMC Smooth Muscle Cell L_Arginine L-Arginine nNOS nNOS L_Arginine->nNOS NO_neuron Nitric Oxide (NO) nNOS->NO_neuron synthesis ARL17477 This compound ARL17477->nNOS inhibits NO_smc Nitric Oxide (NO) NO_neuron->NO_smc diffusion sGC Soluble Guanylate Cyclase (sGC) NO_smc->sGC activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC Relaxation Smooth Muscle Relaxation cGMP->Relaxation

Caption: Mechanism of this compound Action

Data Presentation

The following tables summarize the quantitative effects of this compound on gastrointestinal smooth muscle preparations from published studies.

Table 1: Effect of this compound on Electrically Induced Nitrergic Relaxations in Porcine Gastric Fundus Strips

Concentration of this compound (M)Inhibition of Relaxation
3 x 10⁻⁶Concentration-dependent
1 x 10⁻⁵inhibition was observed
3 x 10⁻⁵in this range.
1 x 10⁻⁴

Data adapted from a study on porcine gastric fundus strips where relaxations were induced by electrical stimulation (10 s trains at 4 Hz, 0.1 ms and 40 V).[1]

Table 2: Effect of this compound on Mean Pressure of Spontaneous Contractions in Rat Distal Colon

Treatment GroupConcentration of this compound (mol/L)Change in Mean Pressure
Control10⁻⁷Significant Increase (P < 0.05)
Control10⁻⁶Significant Increase (P < 0.05)
Irritable Bowel Syndrome (IBS) Model10⁻⁷No Significant Change
Irritable Bowel Syndrome (IBS) Model10⁻⁶No Significant Change

Data adapted from a study on rat distal colon segments in an in vitro tissue bath.[2]

Experimental Protocols

The following are detailed protocols for investigating the effects of this compound on the contractility of isolated gastrointestinal smooth muscle strips.

Protocol 1: In Vitro Analysis of this compound on Electrically-Induced Relaxation of Porcine Gastric Fundus

This protocol is designed to assess the inhibitory effect of this compound on nitrergic nerve-mediated relaxation of gastric smooth muscle.

Materials:

  • Fresh porcine stomach

  • Krebs-Henseleit solution (see composition below)

  • This compound

  • Carbogen gas (95% O₂, 5% CO₂)

  • Organ bath system with isometric force transducers

  • Electrical field stimulator

  • Dissection tools (scissors, forceps)

  • Sutures

Krebs-Henseleit Solution Composition (per liter):

  • NaCl: 6.9 g

  • KCl: 0.35 g

  • KH₂PO₄: 0.16 g

  • MgSO₄·7H₂O: 0.29 g

  • CaCl₂·2H₂O: 0.37 g

  • NaHCO₃: 2.1 g

  • D-Glucose: 2.0 g

Procedure:

  • Tissue Preparation:

    • Obtain a fresh porcine stomach from a local abattoir and transport it to the laboratory in cold Krebs-Henseleit solution.

    • Open the stomach along the lesser curvature and rinse the mucosal surface with Krebs-Henseleit solution to remove any contents.

    • Isolate the gastric fundus and carefully dissect away the mucosa and submucosa to obtain the muscularis externa.

    • Cut circular muscle strips approximately 10 mm long and 2-3 mm wide.

  • Mounting the Tissue:

    • Suspend the muscle strips in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.

    • Attach one end of the strip to a fixed hook and the other end to an isometric force transducer using silk sutures.

    • Apply an initial tension of 1-2 grams and allow the tissue to equilibrate for at least 60 minutes. During equilibration, replace the Krebs-Henseleit solution every 15-20 minutes.

  • Experimental Protocol:

    • After equilibration, induce pre-contraction with a submaximal concentration of a contractile agent (e.g., carbachol or KCl) to establish a stable contractile tone.

    • Once a stable plateau of contraction is reached, induce nitrergic relaxation using electrical field stimulation (EFS). Typical parameters are 10-second trains at 4 Hz, 0.1 ms pulse duration, and 40 V.

    • Record the relaxation response as a decrease in tension.

    • After the response returns to the pre-stimulation baseline, wash the tissue and allow it to recover.

    • To test the effect of this compound, add the compound to the organ bath at the desired concentration (e.g., in a cumulative concentration-response manner from 10⁻⁸ M to 10⁻⁴ M) and allow it to incubate for 20-30 minutes before repeating the EFS.

    • Record the EFS-induced relaxation in the presence of this compound.

  • Data Analysis:

    • Measure the amplitude of the relaxation in the absence (control) and presence of different concentrations of this compound.

    • Express the relaxation as a percentage of the pre-contractile tone.

    • Calculate the percentage inhibition of relaxation for each concentration of this compound compared to the control response.

    • Construct a concentration-response curve to determine the IC₅₀ value of this compound.

Protocol_Workflow Start Start: Obtain Porcine Stomach Dissect Dissect Gastric Fundus Circular Muscle Strips Start->Dissect Mount Mount Strips in Organ Bath (37°C, Carbogen, 1-2g Tension) Dissect->Mount Equilibrate Equilibrate for 60 min (Wash every 15-20 min) Mount->Equilibrate PreContract Induce Pre-contraction (e.g., Carbachol) Equilibrate->PreContract EFS_Control Apply Electrical Field Stimulation (EFS) Record Control Relaxation PreContract->EFS_Control Wash_Recover Wash and Recover EFS_Control->Wash_Recover Add_ARL Add this compound (Incubate 20-30 min) Wash_Recover->Add_ARL EFS_Test Apply EFS Record Test Relaxation Add_ARL->EFS_Test Analyze Analyze Data: % Inhibition, IC50 EFS_Test->Analyze

Caption: In Vitro Experimental Workflow
Protocol 2: Assessment of this compound on Spontaneous Contractions of Rat Distal Colon

This protocol is used to evaluate how this compound modulates the intrinsic contractile activity of the colon.

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution

  • This compound

  • Carbogen gas (95% O₂, 5% CO₂)

  • Organ bath system with isometric force transducers

  • Dissection tools

Procedure:

  • Tissue Preparation:

    • Humanely euthanize the rat according to institutional guidelines.

    • Perform a laparotomy and excise the distal colon.

    • Place the tissue in cold, oxygenated Krebs-Henseleit solution.

    • Gently flush the lumen to remove fecal content.

    • Cut the colon into segments approximately 1.5-2 cm in length.

  • Mounting the Tissue:

    • Suspend the colonic segments longitudinally in organ baths containing Krebs-Henseleit solution at 37°C, aerated with carbogen.

    • Attach one end to a fixed hook and the other to an isometric force transducer.

    • Apply an initial tension of 1 gram and allow the tissue to equilibrate for 60 minutes, with solution changes every 20 minutes.

  • Experimental Protocol:

    • After equilibration, record the spontaneous contractile activity for a baseline period of 20-30 minutes.

    • Add this compound to the bath in a cumulative manner, starting from low to high concentrations (e.g., 10⁻⁹ M to 10⁻⁵ M).

    • Allow each concentration to have an effect for at least 15-20 minutes before adding the next.

    • Continuously record the contractile activity throughout the experiment.

  • Data Analysis:

    • Analyze the recording to determine the mean pressure or amplitude and frequency of spontaneous contractions.

    • Compare the parameters during the baseline period with those after the addition of each concentration of this compound.

    • Express the changes as a percentage of the baseline activity.

    • Perform statistical analysis to determine the significance of the observed effects.

Conclusion

This compound is a specific and effective tool for probing the role of the nNOS-NO-cGMP pathway in the regulation of gastrointestinal motility. By selectively inhibiting neuronal nitric oxide production, it allows researchers to investigate the contribution of nitrergic inhibitory control to various GI functions and pathologies. The protocols and data presented here provide a foundation for designing and interpreting experiments using this compound in this field of research.

References

Troubleshooting & Optimization

ARL 17477 Technical Support Center: Troubleshooting Off-Target Effects on eNOS and iNOS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the off-target effects of ARL 17477, a selective neuronal nitric oxide synthase (nNOS) inhibitor, on endothelial (eNOS) and inducible (iNOS) nitric oxide synthase isoforms. The following information, presented in a question-and-answer format, addresses potential issues and offers troubleshooting strategies for experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: Is this compound completely selective for nNOS?

A1: While this compound is a potent and selective inhibitor of nNOS, it is not completely specific and can exhibit off-target effects on eNOS and iNOS, particularly at higher concentrations. It is crucial to be aware of the concentration-dependent selectivity of this compound to avoid misinterpretation of experimental results.

Q2: What are the known off-target effects of this compound on eNOS and iNOS?

A2: this compound can inhibit both eNOS and iNOS, although with lower potency compared to its inhibition of nNOS. This inhibition can lead to a reduction in nitric oxide (NO) production in tissues and cells where eNOS and iNOS are the predominant isoforms.

Q3: Has this compound been reported to have any other off-target effects?

A3: Yes, recent research has identified a significant off-target effect of this compound that is independent of its action on NOS isoforms. This compound has been shown to inhibit the autophagy-lysosomal system, which can impact various cellular processes, including protein degradation and recycling.[1][2][3] This effect should be considered when designing and interpreting experiments, especially in cancer research or studies involving cellular metabolism.

Quantitative Data on this compound Selectivity

The following table summarizes the inhibitory potency (IC50) of this compound against different NOS isoforms. These values are crucial for determining the appropriate concentration range for your experiments to maximize nNOS selectivity and minimize off-target effects on eNOS and iNOS.

NOS IsoformSpeciesIC50 (µM)
nNOSRat0.035
iNOSMouse5.0
eNOSHuman3.5

Data sourced from Li et al. (2002).[4]

Troubleshooting Guide

Problem 1: I am observing a decrease in NO production in my endothelial cell culture after treatment with this compound, even though I am using a concentration reported to be selective for nNOS.

  • Possible Cause: The "selective" concentration of this compound used may still be sufficient to cause partial inhibition of eNOS in your specific cell type or experimental conditions. The IC50 for human eNOS is 3.5 µM, and concentrations approaching this value could lead to off-target inhibition.[4]

  • Troubleshooting Steps:

    • Concentration-Response Curve: Perform a detailed concentration-response experiment to determine the precise IC50 of this compound for eNOS in your experimental system.

    • Use a Lower Concentration: Based on your concentration-response data, select a concentration of this compound that effectively inhibits nNOS (if applicable to your model) while having a minimal effect on eNOS.

    • Alternative nNOS Inhibitor: Consider using a different nNOS inhibitor with a higher selectivity profile for nNOS over eNOS if your experimental goals require stringent isoform specificity.

Problem 2: My in vivo experiment with this compound is showing unexpected cardiovascular side effects, such as changes in blood pressure.

  • Possible Cause: Inhibition of eNOS by this compound can lead to reduced NO bioavailability in the vasculature, potentially causing vasoconstriction and an increase in blood pressure.[5]

  • Troubleshooting Steps:

    • Dose Adjustment: Re-evaluate the dosage of this compound being administered. A lower dose may be sufficient to achieve the desired nNOS inhibition in the target tissue without causing significant systemic eNOS inhibition.

    • Monitor Hemodynamics: Continuously monitor cardiovascular parameters such as blood pressure and heart rate throughout the experiment to correlate any changes with the administration of this compound.

    • Control Experiments: Include control groups treated with vehicle and a non-selective NOS inhibitor to differentiate the effects of nNOS-specific inhibition from general NOS inhibition.

Problem 3: I am studying the role of iNOS in an inflammatory model and this compound is not producing the expected inhibitory effect.

  • Possible Cause: The concentration of this compound required to inhibit iNOS (IC50 = 5.0 µM for mouse iNOS) is significantly higher than that needed for nNOS inhibition.[4] It's possible the concentration you are using is insufficient.

  • Troubleshooting Steps:

    • Increase Concentration: If your experimental design allows, and after considering potential off-target effects on eNOS, you may need to increase the concentration of this compound to effectively inhibit iNOS.

    • Use an iNOS-Selective Inhibitor: For studies specifically targeting iNOS, it is highly recommended to use a more potent and selective iNOS inhibitor, such as 1400W, to avoid confounding off-target effects.

Problem 4: I am observing cellular changes in my experiments with this compound that cannot be explained by NOS inhibition alone.

  • Possible Cause: As mentioned in the FAQs, this compound has a known off-target effect on the autophagy-lysosomal pathway.[1][2][3] This can lead to a variety of cellular responses unrelated to nitric oxide signaling.

  • Troubleshooting Steps:

    • Assess Autophagy Markers: Investigate markers of autophagy (e.g., LC3-II, p62) in your experimental system to determine if this compound is indeed affecting this pathway.

    • Control for Autophagy Inhibition: Use a known autophagy inhibitor (e.g., chloroquine or bafilomycin A1) as a positive control to compare the effects with those of this compound.

    • Consider NOS-Independent Effects: When interpreting your data, carefully consider the possibility that the observed effects are, at least in part, due to the inhibition of the autophagy-lysosomal system rather than NOS inhibition.

Experimental Protocols

1. Measurement of Nitric Oxide Production using the Griess Assay

This protocol provides a method to indirectly measure NO production by quantifying its stable breakdown products, nitrite and nitrate.

  • Materials:

    • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

    • Nitrate Reductase

    • NADPH

    • Nitrite and Nitrate standards

    • 96-well microplate reader

  • Procedure:

    • Collect cell culture supernatant or tissue homogenate.

    • To measure total nitrite and nitrate, first convert nitrate to nitrite by incubating the sample with nitrate reductase and NADPH.

    • Prepare a standard curve using known concentrations of sodium nitrite.

    • Add 50 µL of Griess Reagent Component A to each well containing 50 µL of sample or standard.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration in the samples based on the standard curve.

2. Measurement of NOS Activity using the Citrulline Assay

This protocol directly measures NOS activity by quantifying the conversion of L-[3H]arginine to L-[3H]citrulline.

  • Materials:

    • L-[3H]arginine

    • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease and phosphatase inhibitors)

    • Reaction buffer (containing NADPH, CaCl2, calmodulin, and other necessary cofactors)

    • Stop buffer (e.g., 20 mM HEPES, 2 mM EDTA, pH 5.5)

    • Dowex AG 50WX-8 resin (Na+ form)

    • Scintillation counter

  • Procedure:

    • Homogenize cells or tissues in ice-cold homogenization buffer.

    • Centrifuge the homogenate to obtain the supernatant containing the NOS enzyme.

    • Initiate the reaction by adding the supernatant to the reaction buffer containing L-[3H]arginine.

    • Incubate at 37°C for a defined period (e.g., 15-30 minutes).

    • Stop the reaction by adding the stop buffer.

    • Apply the reaction mixture to a column containing Dowex AG 50WX-8 resin to separate L-[3H]citrulline (which flows through) from unreacted L-[3H]arginine (which binds to the resin).

    • Collect the eluate containing L-[3H]citrulline.

    • Quantify the amount of L-[3H]citrulline using a scintillation counter.

    • Calculate NOS activity based on the amount of L-[3H]citrulline produced per unit of protein per unit of time.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the NO/cGMP signaling pathway and the off-target effect of this compound on the autophagy-lysosomal system.

NO_cGMP_Pathway cluster_eNOS eNOS/iNOS cluster_sGC Soluble Guanylate Cyclase cluster_cGMP Downstream Signaling eNOS eNOS/iNOS NO Nitric Oxide (NO) eNOS->NO O2, NADPH sGC sGC cGMP cGMP sGC->cGMP PKG PKG cGMP->PKG Activation Relaxation Vasodilation/ Physiological Effects PKG->Relaxation ARL17477 This compound ARL17477->eNOS Inhibition L_Arginine L-Arginine L_Arginine->eNOS NO->sGC Activation GTP GTP GTP->sGC

Caption: Off-target inhibition of eNOS/iNOS by this compound blocks NO production and downstream cGMP signaling.

Autophagy_Pathway cluster_Autophagy Autophagy-Lysosomal Pathway Autophagosome Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation of Cellular Components Autolysosome->Degradation ARL17477 This compound ARL17477->Autolysosome Inhibition

References

Optimizing ARL 17477 dosage to minimize side effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for the experimental use of ARL 17477, a selective neuronal nitric oxide synthase (nNOS) inhibitor. The information is designed to help optimize dosage and minimize potential side effects during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective inhibitor of the neuronal nitric oxide synthase (nNOS) enzyme. Its primary mechanism of action is to block the production of nitric oxide (NO) specifically in neuronal tissues. It displays selectivity for nNOS over the endothelial (eNOS) isoform.[1][2]

Q2: What are the potential therapeutic applications of this compound?

This compound has been investigated for its neuroprotective effects in preclinical models of cerebral ischemia. By inhibiting nNOS, it can reduce ischemic cell damage.[1]

Q3: What is the solubility and stability of this compound?

This compound dihydrochloride is soluble in water up to 50 mM and in DMSO up to 100 mM. For storage, it is recommended to desiccate at room temperature.

Q4: Are there any known off-target effects of this compound?

Recent research has indicated that this compound can also act as a dual inhibitor of NOS1 and the autophagic-lysosomal system.[3][4] This off-target effect is important to consider when interpreting experimental results and assessing potential side effects.

Troubleshooting Guides

Issue 1: Unexpected or inconsistent experimental results.

Possible Cause: Off-target effects or suboptimal dosage.

Troubleshooting Steps:

  • Confirm On-Target Engagement:

    • Perform a dose-response curve to ensure the observed effect correlates with the expected IC50 for nNOS inhibition.

    • Use a structurally different nNOS inhibitor as a positive control to see if the phenotype is replicated.

  • Investigate Off-Target Effects:

    • Consider the dual inhibitory effect on the autophagy-lysosomal system.[3][4] Assess markers of autophagy (e.g., LC3-II, p62) to determine if this pathway is being affected at your experimental concentration.

    • Lower the concentration of this compound to the minimum effective dose for nNOS inhibition to reduce the likelihood of engaging off-target pathways.

Issue 2: Observed cytotoxicity or adverse effects in cell culture or animal models.

Possible Cause: On-target toxicity, off-target effects, or excessive dosage.

Troubleshooting Steps:

  • Assess Cell Viability:

    • Conduct standard cytotoxicity assays (e.g., MTT, LDH) to quantify the extent of cell death.

    • Determine the concentration at which cytotoxicity is observed and compare it to the efficacious dose for nNOS inhibition.

  • Optimize Dosage to Minimize Side Effects:

    • Based on preclinical data, higher doses of this compound (e.g., 10 mg/kg in rats) have been associated with a significant decrease in regional cerebral blood flow.[5] Lower doses (e.g., 1 mg/kg) have shown neuroprotective effects with minimal impact on blood flow.[5]

    • Start with a low dose and titrate upwards to find the optimal balance between efficacy and side effects.

  • Monitor for Systemic Effects (in vivo):

    • In animal studies, monitor cardiovascular parameters such as blood pressure and heart rate, as nNOS inhibition can have systemic effects.

    • Be aware of potential effects on gastrointestinal motility due to the presence of nNOS in the enteric nervous system.

Data Presentation

Table 1: Summary of In Vivo Dose-Response Effects of this compound in a Rat Model of Transient Middle Cerebral Artery Occlusion

Dosage (i.v.)Reduction in Infarct VolumeChange in Regional Cerebral Blood Flow (rCBF)
1 mg/kg53% (p < 0.05)0%
3 mg/kg23%-2.4% ± 4.5%
10 mg/kg6.5%-27% ± 5.3% (p < 0.05)

Data adapted from Zhang et al., J Cereb Blood Flow Metab, 1996.[5]

Mandatory Visualization

ARL17477_Signaling_Pathway cluster_pre cluster_post Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Calcium Ca2+ Influx NMDA_Receptor->Calcium CaM Calmodulin nNOS nNOS CaM->nNOS Activates NO Nitric Oxide (NO) nNOS->NO Produces L_Arginine L-Arginine L_Arginine->nNOS Downstream Downstream Effects NO->Downstream ARL17477 This compound ARL17477->nNOS Inhibits Autophagy Autophagy-Lysosomal System ARL17477->Autophagy Inhibits (Off-target) Calcium->CaM

Caption: this compound primary and off-target signaling pathways.

Troubleshooting_Workflow Start Start: Unexpected Results or Toxicity DoseResponse Perform Dose-Response Curve Start->DoseResponse CheckViability Assess Cell Viability (e.g., MTT, LDH) Start->CheckViability EfficacyConcentration Is Effect Seen at Expected Efficacious Concentration? DoseResponse->EfficacyConcentration ToxicityConcentration Is Toxicity Observed at Efficacious Concentration? CheckViability->ToxicityConcentration InvestigateOffTarget Investigate Off-Target Effects (e.g., Autophagy Markers) EfficacyConcentration->InvestigateOffTarget No OnTarget Likely On-Target Effect EfficacyConcentration->OnTarget Yes LowerDose Lower this compound Concentration ToxicityConcentration->LowerDose No OnTargetToxicity Potential On-Target Toxicity ToxicityConcentration->OnTargetToxicity Yes LowerDose->DoseResponse OffTarget Likely Off-Target Effect InvestigateOffTarget->OffTarget OnTargetToxicity->LowerDose

Caption: Troubleshooting workflow for this compound experiments.

Experimental Protocols

Protocol 1: In Vitro nNOS Activity Assay (Griess Reagent Method)

This protocol is adapted for determining the inhibitory effect of this compound on nNOS activity in cell lysates.

Materials:

  • Cell lysate containing nNOS

  • This compound stock solution (in DMSO or water)

  • L-arginine solution

  • NADPH solution

  • Calmodulin solution

  • Calcium Chloride (CaCl2) solution

  • Griess Reagent (Component A: Sulfanilamide in acid; Component B: N-(1-Naphthyl)ethylenediamine dihydrochloride in water)

  • Nitrite standard solution

  • 96-well microplate

  • Microplate reader (540 nm absorbance)

Procedure:

  • Prepare Reaction Mixture: For each reaction, prepare a master mix containing buffer, L-arginine, NADPH, calmodulin, and CaCl2.

  • Prepare this compound Dilutions: Serially dilute the this compound stock solution to achieve a range of desired concentrations. Include a vehicle control (DMSO or water).

  • Assay Setup:

    • To each well of a 96-well plate, add the cell lysate.

    • Add the different concentrations of this compound or vehicle control to the respective wells.

    • Pre-incubate for 10-15 minutes at room temperature.

  • Initiate Reaction: Add the reaction mixture to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Stop Reaction: Stop the reaction by adding a suitable stop solution or by heating.

  • Nitrite Detection:

    • Add Griess Reagent Component A to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add Griess Reagent Component B to each well and incubate for 5-10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the nitrite standard solution.

    • Calculate the concentration of nitrite produced in each sample.

    • Determine the IC50 of this compound by plotting the percentage of nNOS inhibition against the log concentration of this compound.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the cytotoxic effects of this compound on a chosen cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plate

  • Microplate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a cell culture incubator.

  • MTT Addition:

    • After the incubation period, add MTT solution to each well.

    • Incubate the plate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the IC50 value for cytotoxicity by plotting the percentage of cell viability against the log concentration of this compound.

References

Potential cytotoxicity of ARL 17477 at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the potential cytotoxicity of ARL 17477, a selective neuronal nitric oxide synthase (nNOS) inhibitor, particularly at high concentrations.[1][2] While this compound has been studied for its neuroprotective effects in models of cerebral ischemia[1][3][4], its cytotoxic profile at high concentrations is not extensively documented in publicly available literature. This guide offers general advice for cytotoxicity testing and addresses potential issues based on the known mechanism of action of this compound and established in vitro toxicology principles.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

This compound is a selective inhibitor of neuronal nitric oxide synthase (nNOS).[1][2] It has a higher potency for nNOS compared to endothelial NOS (eNOS).[1] By inhibiting nNOS, this compound reduces the production of nitric oxide (NO) in neuronal tissues.[5] NO is a critical signaling molecule in the nervous system involved in various physiological and pathological processes.[5]

Q2: Why might this compound exhibit cytotoxicity at high concentrations?

While specific data is limited, potential reasons for cytotoxicity at high concentrations could include:

  • Exaggerated Pharmacological Effect: Although NO can be toxic at high levels, its complete inhibition can also be detrimental.[6][7] Neuronal cells rely on a baseline level of NO for normal physiological functions, and excessive or prolonged inhibition of nNOS by high concentrations of this compound could disrupt these processes, leading to cell death.

  • Off-Target Effects: At high concentrations, the selectivity of this compound for nNOS may decrease, potentially leading to the inhibition of other enzymes or interaction with other cellular targets, which could trigger toxic responses.[8]

  • Compound Solubility and Aggregation: this compound dihydrochloride is soluble in water and DMSO.[1] However, at very high concentrations in cell culture media, compounds can sometimes precipitate or form aggregates, which can be cytotoxic.[9]

  • Solvent Toxicity: If high concentrations of this compound require a high concentration of a solvent like DMSO, the solvent itself may contribute to cytotoxicity.[10]

Q3: What are the recommended initial steps for assessing the cytotoxicity of this compound?

It is recommended to perform a dose-response study using a broad range of this compound concentrations. This will help determine the concentration at which cytotoxic effects become apparent. A typical starting point would be to use concentrations several-fold higher than its reported IC50 for nNOS (1 µM).[1] It is also crucial to include appropriate vehicle controls (the solvent used to dissolve this compound, e.g., DMSO) to account for any solvent-induced toxicity.[10]

Troubleshooting Guide: Cytotoxicity and Cell Viability Issues

This section addresses common problems encountered during in vitro cytotoxicity experiments with this compound.

Problem Potential Cause Recommended Solution
High cell death observed even at low concentrations of this compound Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high for the cell line being used.[10]Ensure the final solvent concentration is at a non-toxic level (typically ≤0.1% for DMSO, but this is cell-line dependent). Run a solvent-only control to determine the tolerance of your specific cell line.[10]
Compound Instability: this compound may be unstable in the cell culture medium over the incubation period.Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid storing diluted compound in culture medium for extended periods.[10]
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variable results.[10]Ensure a homogenous cell suspension before seeding and use a consistent and accurate method for cell counting.[10]
Inconsistent or non-reproducible cytotoxicity results Inaccurate Pipetting: Errors in pipetting small volumes of a high-concentration stock solution can lead to significant variations in the final concentration.[10]Use properly calibrated pipettes and consider performing serial dilutions to avoid pipetting very small volumes.[10][11]
Edge Effects: Evaporation from wells on the outer edges of the microplate during long incubations can concentrate the compound and affect cell viability.[12]Use only the inner wells of the assay plate for experimental conditions and fill the outer wells with sterile water or media.[12]
Contamination: Bacterial or fungal contamination can affect cell health and confound results.Regularly check cell cultures for contamination and maintain sterile techniques.
Low signal or high background in the cytotoxicity assay Incorrect Assay Choice: The chosen cytotoxicity assay may not be sensitive enough or appropriate for the mechanism of cell death.Consider using a more sensitive assay or one that measures a different cell death marker (e.g., apoptosis vs. necrosis).[10]
Sub-optimal Cell Number: Too few or too many cells per well can lead to a low signal-to-noise ratio.[13]Optimize the cell seeding density for your specific cell line and assay.[13]
Interference with Assay Reagents: this compound, particularly at high concentrations, might interfere with the assay chemistry (e.g., colorimetric or fluorometric readout).Run a control with the compound and assay reagents in the absence of cells to check for direct interference.

Experimental Protocols

Detailed methodologies for common cytotoxicity assays are provided below.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium.[14]

Materials:

  • Cells of interest

  • 96-well, clear-bottom tissue culture plates

  • This compound stock solution

  • Complete cell culture medium

  • LDH cytotoxicity assay kit

  • Lysis buffer (provided with the kit)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include wells for vehicle control (medium with solvent), untreated control (medium only), and maximum LDH release control (cells to be lysed).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Lysis of Control Wells: Approximately 30-45 minutes before the end of the incubation, add lysis buffer to the maximum LDH release control wells.

  • Assay Reaction: Carefully transfer the supernatant from each well to a new 96-well plate. Add the LDH reaction mixture from the kit to each well.

  • Incubation and Measurement: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (usually around 30 minutes). Measure the absorbance at the recommended wavelength using a microplate reader.[13]

  • Calculation: Calculate the percentage of cytotoxicity using the formula provided in the kit instructions, correcting for background absorbance.[13]

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of viable cells.

Materials:

  • Cells of interest

  • 96-well tissue culture plates

  • This compound stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a specialized buffer)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described for the LDH assay.

  • Incubation: Incubate the plate for the desired treatment duration.

  • MTT Addition: At the end of the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Gently shake the plate to ensure complete dissolution of the formazan. Measure the absorbance at the appropriate wavelength (typically around 570 nm).

  • Calculation: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance. Cytotoxicity is the inverse of cell viability.

Data Presentation

Table 1: Example Cytotoxicity Data for this compound

Disclaimer: The following data is hypothetical and for illustrative purposes only, as comprehensive public cytotoxicity data for this compound is not available. Researchers should generate their own data based on their specific cell lines and experimental conditions.

Concentration of this compound (µM)% Cell Viability (MTT Assay)% Cytotoxicity (LDH Assay)
0 (Vehicle Control)100%0%
198%2%
1095%5%
5080%20%
10055%45%
20025%75%
5005%95%

Visualizations

experimental_workflow General Workflow for Assessing this compound Cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture & Seeding treatment Incubate Cells with this compound cell_culture->treatment compound_prep This compound Dilution Series compound_prep->treatment ldh_assay LDH Assay (Measures Cytotoxicity) treatment->ldh_assay mtt_assay MTT Assay (Measures Viability) treatment->mtt_assay data_analysis Calculate % Cytotoxicity / Viability ldh_assay->data_analysis mtt_assay->data_analysis ic50_determination Determine IC50 Value data_analysis->ic50_determination

Caption: Workflow for evaluating the cytotoxicity of this compound.

nNOS_pathway Potential Mechanism of this compound-Induced Cytotoxicity cluster_normal Normal Physiological State cluster_high_conc High Concentration of this compound l_arginine L-Arginine nNOS_active nNOS (active) l_arginine->nNOS_active no Nitric Oxide (NO) nNOS_active->no downstream Downstream Signaling (e.g., cGMP) no->downstream homeostasis Neuronal Homeostasis downstream->homeostasis arl17477 This compound (High Conc.) nNOS_inhibited nNOS (Inhibited) arl17477->nNOS_inhibited Inhibition off_target Off-Target Effects arl17477->off_target Potential no_depletion Severe NO Depletion nNOS_inhibited->no_depletion disruption Disruption of Homeostasis no_depletion->disruption off_target->disruption cytotoxicity Cytotoxicity disruption->cytotoxicity

Caption: this compound's potential cytotoxic mechanism at high concentrations.

References

ARL 17477 solubility issues in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ARL 17477. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly those related to solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective inhibitor of neuronal nitric oxide synthase (nNOS). Its primary mechanism of action is to block the production of nitric oxide (NO) by nNOS, which plays a crucial role in various physiological and pathological processes in the nervous system.[1] By inhibiting nNOS, this compound can be used to study the downstream effects of the NO signaling pathway. Recent studies have also suggested a secondary, NOS1-independent mechanism involving the inhibition of the autophagy-lysosomal system.[2][3]

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound dihydrochloride is soluble in water and dimethyl sulfoxide (DMSO).[1] For cell culture applications, it is advisable to prepare a concentrated stock solution in a sterile solvent like DMSO or water, which can then be diluted to the final working concentration in the cell culture medium.

Q3: What is a typical working concentration for this compound in cell culture experiments?

A3: The optimal working concentration of this compound can vary depending on the cell type and the specific experimental goals. However, published studies have used concentrations ranging from the low micromolar (e.g., 1 µM) to higher micromolar (e.g., 25 µM) range.[2][4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q4: How should I store this compound stock solutions?

A4: For long-term stability, it is recommended to store the solid compound desiccated at room temperature. Once dissolved, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. Protect stock solutions from light.

Troubleshooting Guide: Solubility Issues in Cell Culture Media

While this compound is soluble in water and DMSO, introducing it into complex cell culture media can sometimes lead to precipitation. This can be influenced by the final concentration, the specific media formulation, and the presence of supplements like serum.

Problem: I've diluted my this compound stock solution into my cell culture medium and I see a precipitate.

This is a common issue when working with small molecule inhibitors. Here are several potential causes and troubleshooting steps:

  • High Final Concentration: The final concentration of this compound in your media may exceed its solubility limit in that specific buffer system.

    • Solution: Try lowering the final concentration of this compound. Perform a serial dilution to find the highest concentration that remains in solution.

  • Solvent Concentration: The final concentration of the solvent (e.g., DMSO) in the cell culture medium might be too low to maintain the solubility of this compound.

    • Solution: While high concentrations of DMSO can be toxic to cells, ensure your final DMSO concentration is sufficient to aid solubility without compromising cell viability. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines.

  • Media Components: Components in the cell culture medium, such as salts and proteins in fetal bovine serum (FBS), can interact with this compound and reduce its solubility.

    • Solution 1: Prepare the final dilution of this compound in a serum-free medium first, and then add this to your cells with their complete (serum-containing) medium.

    • Solution 2: Test the solubility of this compound in different base media (e.g., DMEM vs. RPMI-1640) as their compositions vary.

  • pH of the Medium: The pH of the cell culture medium can affect the charge and solubility of a compound.

    • Solution: Ensure your cell culture medium is properly buffered and the pH is stable.

  • Temperature: Temperature fluctuations can affect the solubility of compounds.

    • Solution: Gently warm the cell culture medium to 37°C before adding the this compound stock solution. Ensure the stock solution is at room temperature before dilution.

Problem: I don't see a precipitate, but I'm not observing the expected biological effect.

This could be due to compound instability or degradation in the cell culture medium.

  • Compound Instability: The compound may not be stable in the aqueous environment of the cell culture medium over the duration of your experiment.

    • Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Consider refreshing the media with newly diluted compound for longer-term experiments.

Quantitative Data Summary

PropertyValueSource
Molecular Weight 442.83 g/mol [1]
Solubility in Water Up to 50 mM[1]
Solubility in DMSO Up to 100 mM[1]
nNOS IC₅₀ 1 µM[1]
eNOS IC₅₀ 17 µM[1]

Experimental Protocols

Protocol for Preparing this compound for Cell Culture Experiments

This protocol provides a general guideline for preparing and using this compound in cell culture.

Materials:

  • This compound dihydrochloride (solid)

  • Sterile dimethyl sulfoxide (DMSO) or sterile water

  • Sterile microcentrifuge tubes

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Cells of interest plated in a suitable culture vessel

Procedure:

  • Stock Solution Preparation (e.g., 10 mM in DMSO): a. Calculate the amount of this compound needed to make a 10 mM stock solution. For example, to make 1 ml of a 10 mM stock solution (MW = 442.83), you would need 4.43 mg of this compound. b. Under sterile conditions (e.g., in a laminar flow hood), weigh out the required amount of this compound and place it in a sterile microcentrifuge tube. c. Add the appropriate volume of sterile DMSO to the tube. d. Vortex gently until the compound is completely dissolved. e. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C or -80°C, protected from light.

  • Working Solution Preparation: a. Thaw an aliquot of the this compound stock solution at room temperature. b. Calculate the volume of the stock solution needed to achieve your desired final concentration in the cell culture medium. For example, to make 1 ml of a 10 µM working solution from a 10 mM stock, you would dilute 1 µl of the stock into 999 µl of cell culture medium (a 1:1000 dilution). c. It is recommended to perform serial dilutions. For example, first, dilute the 10 mM stock to 1 mM in sterile water or media, and then further dilute to the final concentration. This can improve accuracy. d. Add the calculated volume of the this compound stock solution to your pre-warmed cell culture medium. Mix gently by pipetting up and down or inverting the tube.

  • Cell Treatment: a. Remove the existing medium from your plated cells. b. Add the cell culture medium containing the desired final concentration of this compound to the cells. c. Include a vehicle control in your experiment (i.e., cells treated with the same final concentration of DMSO without this compound). d. Incubate the cells for the desired experimental duration.

Visualizations

ARL17477_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor binds Ca2_ion Ca²⁺ NMDA_Receptor->Ca2_ion influx CaM Calmodulin nNOS_inactive nNOS (inactive) CaM->nNOS_inactive binds to nNOS_active nNOS (active) nNOS_inactive->nNOS_active activates NO Nitric Oxide (NO) nNOS_active->NO produces Citrulline L-Citrulline nNOS_active->Citrulline ARL17477 This compound ARL17477->nNOS_active inhibits L_Arginine L-Arginine L_Arginine->NO L_Arginine->Citrulline sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG activates Physiological_Effects Downstream Physiological Effects PKG->Physiological_Effects leads to Ca2_ion->CaM activates

Caption: Signaling pathway of neuronal nitric oxide synthase (nNOS) and the inhibitory action of this compound.

Troubleshooting_Workflow Start Start: this compound Solubility Issue Precipitate_Observed Precipitate observed in cell culture medium? Start->Precipitate_Observed Check_Concentration Lower final concentration Precipitate_Observed->Check_Concentration Yes No_Precipitate No precipitate, but no biological effect Precipitate_Observed->No_Precipitate No Check_Solvent Adjust final DMSO concentration (0.1-0.5%) Check_Concentration->Check_Solvent Change_Media Test different media or use serum-free media for dilution Check_Solvent->Change_Media Check_Temp_pH Ensure medium is at 37°C and pH is stable Change_Media->Check_Temp_pH Success Issue Resolved Check_Temp_pH->Success Contact_Support Contact Technical Support Check_Temp_pH->Contact_Support Still issues Check_Stability Prepare fresh dilutions for each experiment No_Precipitate->Check_Stability Yes No_Precipitate->Contact_Support No Refresh_Media Refresh media with new compound for long-term experiments Check_Stability->Refresh_Media Refresh_Media->Success Refresh_Media->Contact_Support Still issues

Caption: Troubleshooting workflow for this compound solubility issues in cell culture.

References

Technical Support Center: ARL 17477 and Autophagy Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using ARL 17477 in autophagy studies, with a specific focus on the impact of pH.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in autophagy studies?

This compound functions as a dual inhibitor of neuronal nitric oxide synthase (nNOS) and the autophagy-lysosomal system.[1][2] In the context of autophagy, its primary role is the inhibition of autophagic flux. It is believed to act at the late stages of autophagy, interfering with the fusion of autophagosomes with lysosomes, a mechanism similar to that of chloroquine.[1][2] This leads to the accumulation of autophagosomes and autophagic substrates like p62/SQSTM1.

Q2: How does pH influence the activity of this compound?

The acidic environment of the lysosome is crucial for the activity of this compound.[3] this compound is a weakly basic compound that can freely cross cellular membranes in its neutral state. Upon entering the acidic lumen of the lysosome (pH 4.5-5.0), its basic amine group becomes protonated.[3] This protonation traps the molecule within the lysosome, leading to its accumulation and subsequent disruption of lysosomal function, which in turn inhibits autophagic degradation.[3] Therefore, maintaining an acidic lysosomal pH is essential for the inhibitory action of this compound on autophagy.

Q3: Can changes in extracellular pH affect my experiments with this compound?

Yes, changes in extracellular pH (pHe) can potentially impact your experiments, though the effects can be complex and cell-type dependent. The tumor microenvironment, for instance, is often acidic, and this acidic pHe has been shown to induce autophagy in some cancer cell lines as a pro-survival mechanism.[4][5][6][7] However, other studies have reported that acidic pHe can suppress basal and starvation-induced autophagy.[8]

Given that this compound's activity is dependent on the acidic lysosomal environment, a significant alteration in intracellular pH (pHi) homeostasis due to extreme pHe could potentially modulate its efficacy. It is crucial to tightly control the pH of your cell culture medium during experiments to ensure reproducibility.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent this compound activity between experiments. Fluctuations in cell culture medium pH. The pH of bicarbonate-buffered media can change with atmospheric CO2 levels.1. Ensure consistent CO2 levels in your incubator. 2. Use HEPES-buffered medium for more stable pH control, especially in prolonged experiments. 3. Measure the pH of your medium before each experiment.
Reduced or no effect of this compound on autophagic flux. Compromised lysosomal acidification. The inhibitory effect of this compound is dependent on an acidic lysosomal environment.[3]1. Avoid co-treatment with agents that increase lysosomal pH (e.g., Bafilomycin A1, ammonium chloride) unless it is part of the experimental design to demonstrate pH-dependency. 2. Ensure cells are healthy, as compromised cellular function can affect lysosomal pH.
Incorrect concentration of this compound. Perform a dose-response experiment to determine the optimal concentration for your cell line and experimental conditions.
Conflicting results regarding the effect of acidic extracellular pH on autophagy. Cell-type specific responses. Different cell lines may respond differently to changes in extracellular pH.[4][8]1. Characterize the baseline autophagic response to acidic stress in your specific cell model before introducing this compound. 2. Clearly report the cell type and experimental pH conditions in your methods.
Difficulty in interpreting autophagy readouts. Reliance on a single autophagy marker. Measuring only LC3-II accumulation can be misleading as it can indicate either autophagy induction or blockage of degradation.1. Use multiple assays to monitor autophagic flux. This includes measuring the levels of an autophagy substrate like p62/SQSTM1, which should decrease with increased autophagic degradation. 2. Employ tandem fluorescent-tagged LC3 (e.g., mRFP-GFP-LC3) to distinguish between autophagosomes (yellow puncta) and autolysosomes (red puncta).

Experimental Protocols

Protocol 1: Assessing the Impact of Extracellular pH on this compound Activity
  • Cell Culture: Plate cells at a desired density in complete growth medium and allow them to adhere overnight.

  • pH-Adjusted Media Preparation: Prepare media with different pH values (e.g., 6.5, 7.0, 7.4) using sterile HCl or NaOH. For bicarbonate-buffered media, adjust the pH in the cell culture incubator to allow for equilibration with CO2. Alternatively, use HEPES-buffered media for more stable pH.

  • Treatment:

    • Aspirate the standard culture medium from the cells.

    • Wash the cells once with sterile PBS.

    • Add the pH-adjusted media containing either vehicle (e.g., DMSO) or the desired concentration of this compound.

    • Incubate for the desired treatment duration.

  • Analysis of Autophagic Flux:

    • Western Blotting: Lyse the cells and perform western blotting for LC3B and p62/SQSTM1. An increase in the LC3-II/LC3-I ratio and an accumulation of p62 upon this compound treatment would indicate inhibition of autophagic flux.

    • Fluorescence Microscopy: For cells expressing tandem mRFP-GFP-LC3, fix and image the cells. Quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell. This compound should lead to an accumulation of yellow puncta.

Visualizations

ARL17477_Mechanism cluster_cell Cell cluster_autophagy Autophagy Pathway cluster_inhibition Cytosol Cytosol Lysosome Lysosome (Acidic pH) Autolysosome Autolysosome Autophagosome Autophagosome Autophagosome->Autolysosome Fusion Degradation Degradation Autolysosome->Degradation ARL_outside ARL_inside ARL_outside->ARL_inside This compound (Membrane Permeable) ARL_lysosome ARL_inside->ARL_lysosome Enters Lysosome Inhibition This compound (Protonated and Trapped) Inhibits Fusion Inhibition->Autophagosome

Caption: Mechanism of this compound-mediated inhibition of autophagy.

Troubleshooting_Workflow start Inconsistent this compound Activity q1 Is the medium pH consistent? start->q1 sol1 Control CO2 levels Use HEPES buffer Measure pH before use q1->sol1 No q2 Is lysosomal acidification intact? q1->q2 Yes sol1->q1 sol2 Avoid agents that raise lysosomal pH Ensure cell health q2->sol2 No q3 Is this compound concentration optimal? q2->q3 Yes sol2->q2 sol3 Perform dose-response experiment q3->sol3 No end Consistent Activity q3->end Yes sol3->q3

Caption: Troubleshooting workflow for inconsistent this compound activity.

References

How to control for ARL 17477 NOS1-independent effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ARL 17477. The content is designed to address specific issues related to the compound's NOS1-independent effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is known as a potent and selective inhibitor of neuronal nitric oxide synthase (NOS1).[1][2] It has been widely used in preclinical studies to investigate the role of NOS1 in various physiological and pathological processes, including neuroprotection.[2][3]

Q2: Does this compound have effects that are independent of NOS1 inhibition?

Yes, recent studies have demonstrated that this compound possesses significant NOS1-independent pharmacological activities.[4][5][6] It has been identified as a dual inhibitor, targeting both NOS1 and the autophagy-lysosomal system.[4][5][6]

Q3: What is the nature of the NOS1-independent effect of this compound?

The primary NOS1-independent effect of this compound is the inhibition of the autophagy-lysosomal pathway.[4][5][6] Its chemical structure bears resemblance to chloroquine, and it is suggested to inhibit autophagic flux at the stage of lysosomal fusion.[4][5] This leads to lysosomal membrane permeabilization and impairs the clearance of protein aggregates.[4][5]

Q4: At what concentrations are the NOS1-independent effects of this compound observed?

The anticancer effects of this compound, which are mediated by its impact on the autophagy-lysosomal system, have been observed in the micromolar range.[4] It is important to consider the concentration-dependent effects of this compound in your experiments.

Troubleshooting Guide

Issue 1: I am observing effects of this compound in my experimental model, but they do not seem to be related to nitric oxide signaling.

  • Possible Cause: You may be observing the NOS1-independent effects of this compound on the autophagy-lysosomal system.[4][5][6]

  • Troubleshooting Steps:

    • Validate the presence of the off-target effect: Measure markers of autophagy flux in your experimental system following this compound treatment. An accumulation of autophagosomes, indicated by increased LC3-II levels, without a corresponding increase in degradation, would suggest inhibition of autophagic flux.

    • Use a NOS1-deficient model: If possible, repeat your experiment in a NOS1 knockout or knockdown cell line or animal model. If the effect of this compound persists in the absence of NOS1, it is highly likely to be a NOS1-independent effect.[4][5]

Issue 2: How can I design my experiments to specifically isolate the NOS1-dependent effects of this compound?

  • Experimental Design: To confidently attribute an observed effect to NOS1 inhibition by this compound, a rigorous set of controls is necessary.

  • Recommended Workflow:

    • Primary Experiment: Treat your wild-type experimental model with this compound and observe the effect.

    • Control 1 (Genetic): Treat a NOS1-knockout or knockdown version of your model with this compound. The absence of the effect in this model would point towards a NOS1-dependent mechanism.

    • Control 3 (Off-Target Phenocopy): Treat your wild-type model with a known inhibitor of the autophagy-lysosomal pathway (e.g., chloroquine or bafilomycin A1). If this treatment replicates the effect of this compound, it suggests the involvement of the off-target pathway.

Data Presentation

Table 1: Inhibitory Potency of this compound against NOS Isoforms

NOS IsoformSpeciesIC50 (μM)
nNOS (NOS1)Rat0.035
iNOS (NOS2)Mouse5.0
eNOS (NOS3)Human3.5

Data sourced from Li, H., et al. (2000).[1]

Mandatory Visualization

cluster_ARL17477 This compound cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway ARL This compound NOS1 NOS1 (nNOS) ARL->NOS1 Inhibition Autophagy Autophagy-Lysosomal System ARL->Autophagy Inhibition NO_production Nitric Oxide (NO) Production NOS1->NO_production Catalyzes Physiological_Effect_1 NOS1-Dependent Physiological Effect NO_production->Physiological_Effect_1 Autophagic_Flux Inhibition of Autophagic Flux Autophagy->Autophagic_Flux Physiological_Effect_2 NOS1-Independent Physiological Effect Autophagic_Flux->Physiological_Effect_2

Caption: Dual inhibitory action of this compound on NOS1 and the autophagy-lysosomal system.

start Start Experiment wt_arl Wild-Type Model + this compound start->wt_arl observe_effect Observe Effect wt_arl->observe_effect ko_arl NOS1-KO/KD Model + this compound observe_effect_ko observe_effect_ko ko_arl->observe_effect_ko Observe Effect wt_other_nos1i Wild-Type Model + Other NOS1 Inhibitor observe_effect_other observe_effect_other wt_other_nos1i->observe_effect_other Observe Effect wt_autophagy_i Wild-Type Model + Autophagy Inhibitor observe_effect_autophagy observe_effect_autophagy wt_autophagy_i->observe_effect_autophagy Observe Effect effect_present Effect Present observe_effect->effect_present Yes effect_absent Effect Absent observe_effect->effect_absent No effect_present->ko_arl effect_present->wt_other_nos1i effect_present->wt_autophagy_i conclusion_on Conclusion: On-Target (NOS1-dependent) conclusion_off Conclusion: Off-Target (NOS1-independent) conclusion_mixed Conclusion: Mixed or Unclear effect_present_ko effect_present_ko observe_effect_ko->effect_present_ko Yes effect_absent_ko effect_absent_ko observe_effect_ko->effect_absent_ko No effect_present_ko->conclusion_off effect_absent_ko->conclusion_on effect_present_other effect_present_other observe_effect_other->effect_present_other Yes effect_absent_other effect_absent_other observe_effect_other->effect_absent_other No effect_present_other->conclusion_on effect_absent_other->conclusion_off effect_present_autophagy effect_present_autophagy observe_effect_autophagy->effect_present_autophagy Yes effect_absent_autophagy effect_absent_autophagy observe_effect_autophagy->effect_absent_autophagy No effect_present_autophagy->conclusion_off effect_absent_autophagy->conclusion_mixed

Caption: Experimental workflow to distinguish on-target from off-target effects of this compound.

Experimental Protocols

Protocol 1: Measurement of NOS1 Activity

This protocol is adapted from standard colorimetric NOS activity assay kits.

  • Principle: Nitric oxide synthase converts L-arginine to L-citrulline and nitric oxide (NO). The NO produced rapidly oxidizes to nitrite and nitrate. Total nitrate and nitrite are measured as an indicator of NOS activity.

  • Materials:

    • Cell or tissue lysates

    • NOS assay buffer

    • NOS substrate (L-arginine)

    • NADPH

    • Nitrate Reductase

    • Griess Reagents

    • Microplate reader

  • Procedure:

    • Prepare cell or tissue homogenates in NOS assay buffer.

    • Add the lysate to a 96-well plate.

    • Initiate the reaction by adding a reaction mixture containing L-arginine and NADPH.

    • Incubate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and add nitrate reductase to convert nitrate to nitrite.

    • Add Griess reagents to develop a colored product.

    • Measure the absorbance at 540 nm.

    • Calculate NOS activity based on a nitrite standard curve.

  • Controls:

    • Negative Control: Omit the cell lysate or add a known NOS inhibitor to confirm the signal is from NOS activity.

    • Positive Control: Use a purified NOS enzyme to ensure the assay is working correctly.

Protocol 2: Assessment of Autophagic Flux by Western Blot for LC3

This protocol allows for the measurement of the rate of autophagosome degradation.

  • Principle: Microtubule-associated protein 1A/1B-light chain 3 (LC3) is processed from LC3-I to LC3-II and recruited to autophagosome membranes. The amount of LC3-II correlates with the number of autophagosomes. Autophagic flux is determined by measuring LC3-II levels in the presence and absence of a lysosomal inhibitor.

  • Materials:

    • Cell culture reagents

    • This compound

    • Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)

    • Lysis buffer

    • SDS-PAGE and Western blotting reagents

    • Primary antibody against LC3

    • Secondary antibody

    • Chemiluminescence detection system

  • Procedure:

    • Plate cells and allow them to adhere.

    • Treat cells with four conditions:

      • Vehicle control

      • This compound

      • Lysosomal inhibitor alone

      • This compound + Lysosomal inhibitor (added for the last 2-4 hours of the this compound treatment)

    • Lyse the cells and collect the protein.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with an anti-LC3 antibody.

    • Detect the signal and quantify the band intensities for LC3-I and LC3-II.

  • Interpretation:

    • An increase in LC3-II levels with this compound treatment alone can indicate either an induction of autophagy or a blockage of autophagic degradation.

    • A further accumulation of LC3-II in the "this compound + Lysosomal inhibitor" group compared to the "Lysosomal inhibitor" alone group indicates that this compound is inducing autophagosome formation.

    • No significant difference in LC3-II levels between the "this compound + Lysosomal inhibitor" and "Lysosomal inhibitor" alone groups, but an increase in LC3-II with this compound alone, suggests that this compound is blocking the degradation phase of autophagy.

References

Technical Support Center: ARL 17477 and Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals using ARL 17477 in fluorescence-based assays. The information is presented in a question-and-answer format to directly address common issues and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a selective inhibitor of neuronal nitric oxide synthase (nNOS)[1]. Its primary mechanism of action is to block the synthesis of nitric oxide (NO) from L-arginine by nNOS. More recent studies have also identified a secondary, nNOS-independent activity where this compound can inhibit the autophagy-lysosomal pathway. It is important to consider both of these biological activities when interpreting experimental results.

Q2: Can this compound directly interfere with my fluorescence readings?

There is currently no published data detailing the intrinsic fluorescence (excitation and emission spectra) of this compound. Therefore, it is crucial to empirically test for potential direct interference in your specific assay conditions. This can include autofluorescence of the compound or quenching of the fluorescent signal. A detailed protocol for testing compound autofluorescence is provided in the Troubleshooting section.

Q3: My assay measures nitric oxide (NO) production, and the signal is decreasing with this compound treatment. Is this interference?

A decrease in signal in a nitric oxide detection assay is the expected biological outcome of this compound treatment, as it is a potent nNOS inhibitor[1]. However, it is essential to perform proper controls to rule out artifacts. This includes ensuring the observed effect is dose-dependent and can be rescued by washing out the compound, if feasible.

Q4: I am using a fluorescence-based assay to measure cGMP levels, and the signal is changing after this compound treatment. Why is this happening?

Nitric oxide, produced by nNOS, activates soluble guanylyl cyclase (sGC), which in turn synthesizes cyclic guanosine monophosphate (cGMP). By inhibiting nNOS, this compound is expected to decrease NO levels, leading to reduced sGC activity and consequently lower cGMP levels. Therefore, a change in your cGMP assay signal is likely a result of the compound's intended biological activity.

Q5: Could this compound affect my cAMP assay?

While the primary downstream effector of NO is the cGMP pathway, there can be crosstalk between the cGMP and cyclic adenosine monophosphate (cAMP) signaling pathways. The effect of this compound on cAMP levels would be indirect and cell-type specific. It is recommended to consult the literature for the specific signaling pathways in your experimental system.

Q6: I am observing changes in my autophagy assay with this compound. Is this a known effect?

Yes, recent research has shown that this compound can inhibit the autophagy-lysosomal system independently of its effect on nNOS. Therefore, if you are using a fluorescence-based autophagy assay (e.g., measuring LC3 puncta or lysosomal function), the observed changes are likely due to this secondary activity of the compound.

Troubleshooting Guides

Issue 1: Suspected Direct Interference by this compound

If you suspect this compound is directly interfering with your fluorescence readings (i.e., not due to its biological activity), follow these steps:

1. Check for Compound Autofluorescence:

  • Rationale: To determine if this compound itself is fluorescent at the excitation and emission wavelengths of your assay's fluorophore.

  • Protocol: A detailed protocol for this is provided in the "Experimental Protocols" section.

2. Assess for Quenching or Inner Filter Effect:

  • Rationale: The compound may absorb light at the excitation or emission wavelength of your fluorophore, leading to a decrease in the detected signal.

  • Action:

    • Run a control with your fluorescent probe/reporter in the presence and absence of this compound (without cells or other biological components of the assay).

    • A decrease in fluorescence intensity in the presence of the compound suggests quenching.

3. Shift to Longer Wavelengths:

  • Rationale: Many interfering compounds are more problematic in the blue-green region of the spectrum.

  • Action: If possible, switch to a red-shifted or near-infrared fluorescent probe for your assay.

Issue 2: Differentiating Biological Effects from Artifacts

1. Perform Dose-Response Experiments:

  • Rationale: A true biological effect of this compound should be dose-dependent.

  • Action: Test a range of this compound concentrations. The effect should correlate with the known IC50 of the compound for its target.

2. Include Positive and Negative Controls:

  • Rationale: Proper controls are essential to validate your assay's performance.

  • Action:

    • Positive Control: Use a known activator or inhibitor of the pathway you are studying to ensure your assay is responsive.

    • Negative Control: A vehicle-only (e.g., DMSO) control is crucial to establish a baseline.

3. Consider Orthogonal Assays:

  • Action: For example, if you observe an effect with a fluorescence-based NO assay, you could try to confirm it with a colorimetric Griess assay.

Data Presentation

Table 1: this compound Inhibitory Potency

TargetIC50SpeciesReference
Neuronal Nitric Oxide Synthase (nNOS)1 µMNot Specified[1]
Endothelial Nitric Oxide Synthase (eNOS)17 µMNot Specified[1]
Neuronal Nitric Oxide Synthase (nNOS)0.035 µMRat[2]
Inducible Nitric Oxide Synthase (iNOS)5.0 µMMouse[2]
Endothelial Nitric Oxide Synthase (eNOS)3.5 µMHuman[2]

Table 2: Common Fluorescent Probes and their Spectral Properties

Assay TargetFluorescent Probe ExampleExcitation (nm)Emission (nm)
Nitric Oxide (NO)DAF-FM Diacetate~495~515
cGMPcGMP-sensitive fluorescent proteinsVaries (e.g., ~488)Varies (e.g., ~510)
cAMPcAMP-sensitive fluorescent proteinsVaries (e.g., ~430)Varies (e.g., ~530)
Autophagy (Autophagosomes)GFP-LC3~488~509
Autophagy (Lysosomes)LysoTracker Red~577~590

Experimental Protocols

Protocol 1: Testing for Autofluorescence of this compound

Objective: To determine if this compound exhibits intrinsic fluorescence at the wavelengths used in your primary assay.

Materials:

  • Microplate reader with fluorescence detection capabilities

  • Black, clear-bottom microplates (e.g., 96-well)

  • Assay buffer (the same buffer used in your main experiment)

  • This compound stock solution

  • Vehicle control (e.g., DMSO)

Procedure:

  • Plate Preparation: Prepare a serial dilution of this compound in your assay buffer in the microplate. Include a range of concentrations that covers and exceeds the final concentration used in your experiments. Also, include wells with assay buffer only and vehicle control only.

  • Fluorescence Reading: Read the plate on your microplate reader using the same excitation and emission wavelengths and filter sets as your primary fluorescence-based assay.

  • Data Analysis: Subtract the fluorescence of the "buffer only" wells from all other readings. If the wells containing this compound show a concentration-dependent increase in fluorescence, the compound is autofluorescent under your assay conditions.

Mandatory Visualizations

ARL17477_Signaling_Pathway ARL17477 This compound ARL17477->Inhibition ARL17477->Inhibition2 nNOS nNOS NO Nitric Oxide (NO) nNOS->NO synthesizes L_Arginine L-Arginine L_Arginine->nNOS sGC Soluble Guanylyl Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP synthesizes GTP GTP GTP->sGC Downstream Downstream Cellular Effects cGMP->Downstream Autophagy Autophagy-Lysosomal Pathway Inhibition->nNOS Inhibition2->Autophagy

Caption: Signaling pathway of this compound.

Troubleshooting_Workflow Start Unexpected Result with This compound in Fluorescence Assay CheckDirect Is it Direct Compound Interference? Start->CheckDirect CheckBio Is it a Biological Effect? CheckDirect->CheckBio No Autofluorescence Test for Autofluorescence (Protocol 1) CheckDirect->Autofluorescence Yes DoseResponse Perform Dose-Response CheckBio->DoseResponse Yes Quenching Test for Quenching Autofluorescence->Quenching InterferenceConfirmed Direct Interference Likely. Mitigate (e.g., change fluorophore). Quenching->InterferenceConfirmed Controls Check Controls (Positive/Negative) DoseResponse->Controls Orthogonal Consider Orthogonal Assay Controls->Orthogonal BioEffectConfirmed Biological Effect Likely. Interpret results in context of nNOS inhibition or autophagy modulation. Orthogonal->BioEffectConfirmed

Caption: Troubleshooting workflow for this compound interference.

References

Long-term stability of ARL 17477 in frozen stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability, storage, and use of ARL 17477 in experimental settings.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is a selective inhibitor of neuronal nitric oxide synthase (nNOS).[1] It exhibits a higher potency for nNOS over endothelial NOS (eNOS).[1] The primary mechanism of action involves the inhibition of nNOS, which plays a role in various physiological and pathological processes in the nervous system.[1]

2. What is the solubility of this compound?

This compound dihydrochloride is soluble in water up to 50 mM and in DMSO up to 100 mM.

3. How should solid this compound be stored?

Solid this compound should be stored desiccated. While one supplier suggests storage at room temperature, another recommends storage at -20°C. For optimal long-term stability of the solid compound, it is advisable to store it tightly sealed and protected from moisture in a desiccator at -20°C. General guidelines for bioactive compounds suggest that in solid form, when stored correctly, the product can be stable for up to 6 months.

4. How should this compound stock solutions be prepared and stored?

It is recommended to prepare stock solutions in either water or DMSO. For long-term storage, it is best practice to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored in tightly sealed vials at -20°C. While some general guidelines suggest that solutions stored at -20°C may be usable for up to one month, it is highly recommended to prepare fresh solutions on the day of the experiment whenever possible.

5. Is there quantitative data on the long-term stability of this compound in frozen stock solutions?

Currently, there is a lack of published, quantitative long-term stability data specifically for this compound in frozen stock solutions. Stability can be affected by factors such as the solvent, storage temperature, and exposure to light. For critical experiments, it is recommended to use freshly prepared solutions or to perform internal validation of stored stock solutions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or unexpected experimental results Degradation of this compound due to improper storage.Prepare a fresh stock solution of this compound. Avoid using stock solutions that have been stored for an extended period or subjected to multiple freeze-thaw cycles.
Precipitation of the compound in the stock solution.Before use, allow the vial to equilibrate to room temperature for at least 60 minutes. Gently vortex the solution to ensure it is fully dissolved. If precipitation is observed, the solution can be gently warmed at 37°C and sonicated.
Difficulty dissolving the compound Incorrect solvent or concentration.Ensure you are using an appropriate solvent (water or DMSO) and that the concentration does not exceed the recommended solubility limits (50 mM in water, 100 mM in DMSO).
Poor quality of the compound.Use a high-purity this compound from a reputable supplier. Check the certificate of analysis for purity information.
Observed off-target effects This compound has a recently identified dual inhibitory action on the autophagy-lysosomal system, independent of its nNOS inhibition.[2]Be aware of this dual activity when designing experiments and interpreting results. Consider including appropriate controls to distinguish between nNOS-dependent and -independent effects.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO:

  • Compound Equilibration: Allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes before opening.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 ml of a 10 mM stock solution (M.Wt: 442.83 g/mol ), weigh out 4.43 mg of the compound.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the solid compound.

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into single-use, tightly sealed vials. Store the aliquots at -20°C, protected from light.

Visualizations

G cluster_storage This compound Storage Workflow solid Solid this compound dissolve Dissolve in Water or DMSO solid->dissolve Equilibrate to RT stock Stock Solution dissolve->stock aliquot Aliquot into Single-Use Vials stock->aliquot store Store at -20°C aliquot->store Protect from light use Use in Experiment store->use Equilibrate to RT before use G cluster_pathway This compound Signaling Pathways ARL17477 This compound nNOS Neuronal Nitric Oxide Synthase (nNOS) ARL17477->nNOS Inhibits Autophagy Autophagy-Lysosomal System ARL17477->Autophagy Inhibits (NOS1-independent) NO Nitric Oxide (NO) Production nNOS->NO Catalyzes Lysosomal_Function Lysosomal Function Autophagy->Lysosomal_Function Regulates

References

Navigating ARL 17477: A Technical Guide to Consistent Experimental Outcomes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments involving ARL 17477. Inconsistent results can arise from the compound's dual mechanism of action and specific handling requirements. This guide offers detailed troubleshooting steps, frequently asked questions, and experimental protocols to ensure reliable and reproducible data.

Troubleshooting Guide: Inconsistent Results with this compound

Unexpected or variable results with this compound can often be traced back to several key factors. This section provides a structured approach to identifying and resolving these issues.

Problem: Higher than expected off-target effects or cellular toxicity.

Recent studies have revealed that this compound possesses a dual inhibitory function, targeting not only neuronal nitric oxide synthase (nNOS) but also the autophagy-lysosomal pathway in a NOS1-independent manner.[1][2] This can lead to unexpected cytotoxicity or other off-target effects.

Troubleshooting Steps:

  • Review Concentration: The autophagy-lysosomal inhibition is observed at micromolar concentrations.[2] Consider if your working concentration is within this range and if a lower concentration could still achieve nNOS inhibition while minimizing the lysosomal effect.

  • Control for Lysosomal Effects: Co-treat cells with an agent that raises lysosomal pH, such as Bafilomycin A1. If the inconsistent results are alleviated, it suggests they are linked to the lysosomal activity of this compound.[2]

  • Assess Autophagy Markers: Monitor levels of autophagy markers like LC3B-II, p62, and GABARAP-II. An increase in these proteins can indicate inhibition of autophagic flux.[1][2]

Problem: Inconsistent efficacy in in vivo neuroprotection studies.

The neuroprotective effects of this compound can be highly dependent on the dosage and timing of administration.

Troubleshooting Steps:

  • Optimize Dosage: this compound exhibits a dose-dependent, and notably, a non-linear effect on infarct volume in animal models of cerebral ischemia. For instance, in rats, a 1 mg/kg dose showed a more significant reduction in infarct volume (53%) than higher doses of 3 mg/kg and 10 mg/kg.[3][4] It is crucial to perform a dose-response study to determine the optimal concentration for your specific model.

  • Verify Administration Timing: The therapeutic window for this compound in ischemia models is narrow. Pre-treatment before the ischemic event has shown efficacy, whereas delayed administration may not be effective.[5] Review and standardize the timing of your injections relative to the induced injury.

  • Consider Pharmacokinetics: this compound has a short half-life, reported to be less than 30 minutes in pigs.[6] This may necessitate a continuous infusion or multiple dosing regimen to maintain effective concentrations over the desired experimental period.

Problem: Variability in enzyme inhibition assays.

Inconsistent IC50 values or variable inhibition of nNOS activity can stem from issues with compound handling and assay conditions.

Troubleshooting Steps:

  • Ensure Complete Solubilization: this compound is soluble in water up to 50 mM and in DMSO up to 100 mM.[4][7] Visually inspect your stock solutions to ensure there is no precipitate. If necessary, gentle warming or vortexing can aid dissolution. Always prepare fresh dilutions from a concentrated stock for each experiment.

  • Proper Storage: The compound should be stored desiccated at either room temperature or -20°C.[4] Improper storage can lead to degradation of the compound, reducing its potency.

  • Control for Selectivity: this compound is selective for nNOS over endothelial NOS (eNOS), with IC50 values of approximately 1 µM and 17 µM, respectively.[4][7] If your experimental system expresses multiple NOS isoforms, consider using a concentration that maximizes nNOS inhibition while minimizing effects on eNOS.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is primarily known as a selective inhibitor of neuronal nitric oxide synthase (nNOS).[4][6][7] However, recent research has identified a secondary, NOS1-independent mechanism involving the inhibition of the autophagy-lysosomal system.[1][2]

Q2: What are the recommended solvents and storage conditions for this compound?

A2: this compound is soluble in water up to 50 mM and in DMSO up to 100 mM.[4][7] It should be stored in a desiccated state at either room temperature or -20°C to prevent degradation.[4]

Q3: Why am I seeing a decrease in efficacy at higher doses in my neuroprotection study?

A3: This is a documented phenomenon. In a study on transient middle cerebral artery occlusion in rats, a 1 mg/kg dose of this compound was more effective at reducing infarct volume than 3 mg/kg or 10 mg/kg doses.[3][4] Higher concentrations (10 mg/kg) have also been shown to decrease regional cerebral blood flow, which could counteract the neuroprotective effects.[3][4]

Q4: Can this compound be used in cancer research?

A4: Yes, due to its dual mechanism of inhibiting the autophagy-lysosomal pathway, this compound has shown potential as an anti-cancer agent by preventing tumor growth in vitro and in vivo.[1]

Data and Protocols

Quantitative Data Summary
ParameterValueSpecies/ModelReference
nNOS IC50 1 µMIn vitro[4][7]
eNOS IC50 17 µMIn vitro[4][7]
Solubility in Water up to 50 mMN/A[4][7]
Solubility in DMSO up to 100 mMN/A[4][7]
Effective Dose (Neuroprotection) 1 mg/kgRat (MCAO)[3][4]
Plasma Half-life < 30 minutesPig[6]
Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound dihydrochloride powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of sterile DMSO to achieve a stock concentration of 100 mM.

  • Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. A brief, gentle warming in a water bath (not exceeding 37°C) can be used if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Protocol 2: In Vitro nNOS Inhibition Assay

  • Reagents: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4), purified nNOS enzyme, L-arginine (substrate), and NADPH (cofactor).

  • This compound Dilution: Prepare serial dilutions of the this compound stock solution in the reaction buffer to achieve the desired final concentrations.

  • Reaction Mixture: In a microplate, combine the reaction buffer, nNOS enzyme, and the diluted this compound or vehicle control. Pre-incubate for 10-15 minutes at room temperature.

  • Initiate Reaction: Add L-arginine and NADPH to initiate the reaction.

  • Detection: Measure the conversion of L-arginine to L-citrulline, a common method for assessing NOS activity. This can be done using a colorimetric assay (e.g., Griess reagent for nitrite, a breakdown product of NO) or by radiolabeling L-arginine.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Visualizing Workflows and Pathways

G Troubleshooting Workflow for this compound start Inconsistent Results Observed q1 What is the nature of the inconsistency? start->q1 off_target High Off-Target Effects / Toxicity q1->off_target Toxicity/Off-Target in_vivo Inconsistent In Vivo Efficacy q1->in_vivo In Vivo in_vitro Variable In Vitro Inhibition q1->in_vitro In Vitro check_conc Review Concentration: Is it in the µM range? off_target->check_conc lysosome_control Control for Lysosomal Effects: Use Bafilomycin A1 check_conc->lysosome_control autophagy_markers Assess Autophagy Markers: LC3B-II, p62 lysosome_control->autophagy_markers end Refined Experimental Protocol autophagy_markers->end optimize_dose Optimize Dosage: Test lower doses (e.g., 1 mg/kg) in_vivo->optimize_dose check_timing Verify Administration Timing: Pre-treatment vs. post-treatment optimize_dose->check_timing check_pk Consider Pharmacokinetics: Short half-life (<30 min) check_timing->check_pk check_pk->end check_solubility Ensure Complete Solubilization: No precipitate in stock in_vitro->check_solubility check_storage Verify Proper Storage: Desiccated at RT or -20°C check_solubility->check_storage check_selectivity Control for Selectivity: Consider other NOS isoforms check_storage->check_selectivity check_selectivity->end

Caption: A logical workflow for troubleshooting inconsistent results with this compound.

G Dual Mechanism of Action of this compound cluster_nNOS Primary Pathway (nNOS Inhibition) cluster_lysosome Secondary Pathway (Lysosomal Inhibition) ARL17477 This compound nNOS nNOS ARL17477->nNOS Inhibits (IC50 ~1 µM) ARL17477->nNOS Lysosome Lysosome (Acidic) ARL17477->Lysosome Accumulates Autolysosome Autolysosome ARL17477->Autolysosome Inhibits Fusion/Function NO_Citrulline Nitric Oxide + L-Citrulline nNOS->NO_Citrulline L_Arginine L-Arginine L_Arginine->nNOS Lysosome->Autolysosome Autophagosome Autophagosome Autophagosome->Autolysosome Fusion Degradation Cargo Degradation Autolysosome->Degradation

Caption: The dual inhibitory pathways of this compound.

References

ARL 17477 Effects on Regional Cerebral Blood Flow: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the effects of ARL 17477 on regional cerebral blood flow (rCBF). This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data summaries to facilitate the design and execution of experiments involving this selective neuronal nitric oxide synthase (nNOS) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound affects regional cerebral blood flow?

This compound is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS).[1] Nitric oxide (NO) produced by nNOS is an important signaling molecule in the brain that contributes to the regulation of cerebral blood flow.[2][3] By inhibiting nNOS, this compound reduces the production of NO in neurons, which can lead to a decrease in regional cerebral blood flow, particularly at higher doses.[1]

Q2: How does the effect of this compound on rCBF differ from non-selective NOS inhibitors?

Non-selective NOS inhibitors, such as N-nitro-L-arginine (L-NA), inhibit all three isoforms of nitric oxide synthase: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). Inhibition of eNOS, which is crucial for maintaining vascular health, can lead to significant vasoconstriction and a more pronounced reduction in cerebral blood flow.[2] In contrast, this compound's selectivity for nNOS means it has a more targeted effect, with studies showing that at lower, neuroprotective doses, it can reduce infarct volume without significantly altering rCBF, unlike L-NA which can decrease rCBF and potentially increase infarct volume.[1]

Q3: What is the expected dose-dependent effect of this compound on rCBF?

The effect of this compound on rCBF is dose-dependent. In a study on rats, a high dose of 10 mg/kg of this compound significantly decreased rCBF.[1] However, lower doses of 1 mg/kg and 3 mg/kg, which were found to be neuroprotective in a stroke model, did not produce a significant reduction in rCBF.[1]

Q4: Can this compound be used to study neurovascular coupling?

Yes, as a selective nNOS inhibitor, this compound is a valuable tool for investigating the role of neuronally-derived NO in neurovascular coupling—the process that links neuronal activity to changes in cerebral blood flow.[4] By observing how this compound alters the rCBF response to specific stimuli, researchers can dissect the contribution of nNOS to this fundamental brain function.

Troubleshooting Guide

Issue: No significant change in rCBF is observed after administering this compound.

  • Dosage: Verify the administered dose. Lower doses of this compound (e.g., 1-3 mg/kg) have been shown to have minimal impact on rCBF while still inhibiting nNOS activity.[1] A significant reduction in rCBF is more likely to be observed at higher doses (e.g., 10 mg/kg).[1]

  • Animal Model and Anesthesia: The physiological state of the animal model can influence the outcome. Anesthesia, in particular, can alter baseline cerebral blood flow and the response to vasoactive agents. The original studies cited used specific anesthetic protocols which should be considered.

  • Measurement Technique: Ensure the sensitivity and spatial resolution of your rCBF measurement technique are adequate to detect the expected changes. Different techniques (e.g., laser Doppler flowmetry, autoradiography, MRI-based methods) have varying levels of precision.[5][6][7]

Issue: A larger than expected decrease in rCBF and systemic blood pressure changes are observed.

  • Drug Purity and Formulation: Confirm the purity of the this compound compound and the accuracy of the formulation. Impurities or incorrect concentrations could lead to off-target effects.

  • Selectivity Check: While this compound is highly selective for nNOS, at very high concentrations, off-target effects on other NOS isoforms might occur. It is crucial to use the recommended dose range.

  • Comparison with a Non-selective Inhibitor: If feasible, including a study arm with a non-selective NOS inhibitor like L-NA can help differentiate between nNOS-specific effects and broader NOS inhibition effects on systemic blood pressure and rCBF.[1]

Quantitative Data

The following tables summarize the quantitative data on the effects of this compound and the non-selective NOS inhibitor L-NA on regional cerebral blood flow and other key parameters, as reported in a study on rats.

Table 1: Effect of this compound on Regional Cerebral Blood Flow (rCBF) and Cortical NOS Activity

Dosage of this compound (i.v.)Change in rCBF (at 10 min)Change in rCBF (at 3 h)Reduction in Cortical NOS Activity (at 10 min)Reduction in Cortical NOS Activity (at 3 h)
1 mg/kg0%0%Not Reported45 +/- 15.7%
3 mg/kgNot Reported-2.4 +/- 4.5%Not Reported63 +/- 13.4%
10 mg/kg-27 +/- 5.3%-24 +/- 14.08%86 +/- 14.9%91 +/- 8.9%

*p < 0.05, indicating a significant decrease. Data extracted from Zhang et al., 1996.[1]

Table 2: Comparative Effects of this compound and L-NA on rCBF and Mean Arterial Blood Pressure (MABP)

Treatment (i.v.)Change in rCBFChange in MABP
This compound (10 mg/kg)-27 +/- 5.3%No significant alteration
L-NA (10 mg/kg)-23 +/- 9.8%Significant increase

*p < 0.05, indicating a significant decrease. Data extracted from Zhang et al., 1996.[1]

Experimental Protocols

The following is a detailed methodology for a key experiment investigating the effects of this compound on rCBF in a rat model of transient middle cerebral artery (MCA) occlusion.

Animal Model and Surgical Procedure:

  • Animal Model: Male Wistar rats are typically used.

  • Anesthesia: Anesthesia is induced and maintained with an appropriate anesthetic agent (e.g., halothane in a mixture of oxygen and nitrous oxide).

  • Physiological Monitoring: Body temperature is maintained at 37°C using a heating pad. Arterial blood gases and pH are monitored and maintained within the normal physiological range.

  • Middle Cerebral Artery Occlusion (MCAO): A transient focal ischemia is induced by occluding the MCA for a period of 2 hours, followed by reperfusion. This is a standard model for stroke research.

Drug Administration:

  • Route of Administration: this compound is administered intravenously (i.v.).[1]

  • Dosage Groups: Animals are divided into different groups receiving varying doses of this compound (e.g., 1 mg/kg, 3 mg/kg, 10 mg/kg), a vehicle control, or a non-selective NOS inhibitor like L-NA for comparison.[1]

  • Timing of Administration: The drug is typically administered at the time of reperfusion.

Measurement of Regional Cerebral Blood Flow (rCBF):

  • While the specific method was not detailed in the primary reviewed article, common techniques for rCBF measurement in rodents include:

    • Laser Doppler Flowmetry: Provides continuous, real-time measurement of rCBF in a small, specific cortical area.

    • [¹⁴C]-iodoantipyrine autoradiography: A quantitative method that provides a snapshot of rCBF across different brain regions at a single point in time.

    • Arterial Spin Labeling (ASL) MRI: A non-invasive imaging technique to quantify cerebral blood flow.

Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound Action

G cluster_neuron Neuron cluster_vessel Blood Vessel L_Arginine L-Arginine nNOS nNOS L_Arginine->nNOS NO Nitric Oxide (NO) nNOS->NO Converts Reduced_Vasodilation Reduced Vasodilation & Decreased rCBF nNOS->Reduced_Vasodilation Reduced NO production leads to sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates ARL17477 This compound ARL17477->nNOS Inhibits cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC Vasodilation Vasodilation & Increased rCBF cGMP->Vasodilation Leads to

Caption: Signaling pathway of this compound in modulating cerebral blood flow.

Experimental Workflow for Assessing this compound Effects on rCBF

G cluster_prep Animal Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Wistar Rat) Anesthesia Induce and Maintain Anesthesia Animal_Model->Anesthesia Surgery Surgical Preparation (e.g., MCAO) Anesthesia->Surgery Drug_Admin Administer this compound (i.v., various doses) or Vehicle Surgery->Drug_Admin rCBF_Measure Measure Regional Cerebral Blood Flow Drug_Admin->rCBF_Measure Data_Collection Collect rCBF Data rCBF_Measure->Data_Collection Stats Statistical Analysis (e.g., ANOVA) Data_Collection->Stats Conclusion Draw Conclusions Stats->Conclusion

Caption: Experimental workflow for studying this compound's effects on rCBF.

References

ARL 17477 and its effect on mean arterial blood pressure

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions regarding the use of ARL 17477 in experiments monitoring mean arterial blood pressure (MABP).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS), also known as NOS-1.[1] Nitric oxide synthases are enzymes responsible for the production of nitric oxide (NO), a key signaling molecule in various physiological processes, including neurotransmission and blood pressure regulation.[2] this compound specifically targets the neuronal isoform of this enzyme.

Q2: What is the expected effect of this compound on mean arterial blood pressure (MABP)?

Experimental evidence in rats has shown that intravenous administration of this compound does not significantly alter mean arterial blood pressure.[1] In one key study, doses of 1 mg/kg, 3 mg/kg, and 10 mg/kg of this compound did not produce a significant change in MABP.[1] This is in contrast to non-selective NOS inhibitors like N-nitro-L-arginine (L-NA), which have been shown to cause a significant increase in MABP.[1]

Q3: Why doesn't this compound, a NOS inhibitor, increase mean arterial blood pressure?

While nitric oxide is a known vasodilator and its systemic inhibition generally leads to an increase in blood pressure, this compound's selectivity for the neuronal isoform of NOS (nNOS) is crucial. The regulation of basal vascular tone and blood pressure is predominantly managed by the endothelial NOS (eNOS) isoform.[3][4] Since this compound is selective for nNOS, it does not significantly interfere with the vasodilatory functions of eNOS that are critical for maintaining normal blood pressure.

Q4: What are the potential off-target effects or side effects of this compound?

The available research focuses on the cerebrovascular effects of this compound, where it has been shown to reduce infarct volume after ischemic events.[1][5] While the study by Zhang et al. (1996) reported no change in MABP, researchers should always monitor for unexpected cardiovascular responses, especially at higher doses or in different experimental models. As with any pharmacological agent, the potential for off-target effects exists, though this compound is characterized by its high selectivity for nNOS.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected increase in MABP observed after this compound administration. Compound Purity/Identity: The compound may not be this compound or could be contaminated with a non-selective NOS inhibitor.Verify the identity and purity of your this compound stock using appropriate analytical methods (e.g., HPLC, mass spectrometry).
Experimental Animal Model: The specific animal strain or species might have a different sensitivity or NOS isoform distribution, leading to an atypical response.Review literature for studies using this compound in your specific animal model. Consider conducting a dose-response study to characterize its effects.
Vehicle Effect: The vehicle used to dissolve this compound may be causing a hypertensive effect.Run a vehicle-only control group to assess the effect of the vehicle on MABP.
No discernible effect on nNOS activity is observed. Improper Dosing or Administration: The dose may be too low, or the intravenous administration may have been unsuccessful.Review your dosing calculations. Ensure proper intravenous injection technique to confirm the compound has entered circulation.
Compound Degradation: this compound may have degraded due to improper storage.Check the recommended storage conditions for this compound and ensure your stock has been handled correctly.
Variability in MABP readings between subjects. Anesthesia: The type and depth of anesthesia can significantly influence cardiovascular parameters.Standardize the anesthetic protocol across all experimental animals. Monitor the depth of anesthesia consistently.
Surgical Stress: The surgical procedures for catheter implantation can induce stress and affect blood pressure.Allow for an adequate recovery and stabilization period after surgery before starting the experiment.

Data Presentation

Table 1: Effect of Intravenous this compound on Mean Arterial Blood Pressure in Rats

CompoundDose (mg/kg)Change in Mean Arterial Blood Pressure (MABP)Reference
This compound1No significant alteration[1]
This compound3No significant alteration[1]
This compound10No significant alteration[1]
L-NA (N-nitro-L-arginine)10Significant increase[1]

Experimental Protocols

Protocol: Measurement of Mean Arterial Blood Pressure in Rats Following Intravenous Administration of this compound

This protocol is based on methodologies described in studies investigating the in vivo effects of NOS inhibitors.

1. Animal Preparation:

  • Male Wistar rats (or other appropriate strain) are anesthetized with a suitable anesthetic agent (e.g., halothane, isoflurane, or an injectable anesthetic cocktail). The choice of anesthesia should be consistent across all experimental groups.
  • The femoral artery is cannulated with a polyethylene catheter filled with heparinized saline. This catheter is connected to a pressure transducer for continuous monitoring of arterial blood pressure.
  • The femoral vein is cannulated for the intravenous administration of this compound or the vehicle control.

2. Baseline Measurement:

  • Allow the animal to stabilize after surgery for at least 30 minutes until a steady baseline MABP is achieved.
  • Record baseline MABP for a predetermined period (e.g., 15-30 minutes) before any drug administration.

3. Drug Administration:

  • Prepare a stock solution of this compound in a suitable vehicle (e.g., saline).
  • Administer this compound intravenously at the desired doses (e.g., 1, 3, or 10 mg/kg).
  • A control group should receive an equivalent volume of the vehicle alone.

4. Post-Administration Monitoring:

  • Continuously record MABP for a defined period post-injection (e.g., up to 3 hours).
  • Data should be collected and analyzed to determine any significant changes from the baseline MABP.

5. Data Analysis:

  • Calculate the mean MABP at different time points post-administration.
  • Compare the changes in MABP in the this compound-treated groups to the vehicle-treated control group using appropriate statistical analysis (e.g., ANOVA).

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the signaling pathway of nNOS and a typical experimental workflow for this type of study.

nNOS_Signaling_Pathway cluster_neuron Neuron cluster_smc Vascular Smooth Muscle Cell Ca_Calmodulin Ca²⁺/Calmodulin nNOS nNOS Ca_Calmodulin->nNOS Activates L_Arginine L-Arginine L_Arginine->nNOS NO Nitric Oxide (NO) nNOS->NO L_Citrulline L-Citrulline nNOS->L_Citrulline ARL17477 This compound ARL17477->nNOS Inhibits sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates NO->sGC Diffuses cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation MABP_Effect Minimal Effect on Basal MABP

Caption: Signaling pathway of nNOS and the inhibitory action of this compound.

Experimental_Workflow Animal_Prep 1. Animal Preparation (Anesthesia, Cannulation) Baseline 2. Baseline MABP Recording Animal_Prep->Baseline Drug_Admin 3. IV Administration (this compound or Vehicle) Baseline->Drug_Admin Post_Admin 4. Post-Administration MABP Monitoring Drug_Admin->Post_Admin Data_Analysis 5. Data Analysis (Statistical Comparison) Post_Admin->Data_Analysis Conclusion 6. Conclusion on MABP Effect Data_Analysis->Conclusion

Caption: Experimental workflow for assessing the effect of this compound on MABP.

References

ARL 17477 Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with ARL 17477. The content is structured in a question-and-answer format to directly address potential issues and provide clear guidance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary mechanisms of action?

This compound is a small molecule with a dual mechanism of action. It is primarily known as a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS)[1][2]. More recently, it has been identified as an inhibitor of the autophagy-lysosomal system, a function that is independent of its nNOS inhibitory activity[3][4].

Q2: What is the in vivo half-life of this compound?

The in vivo half-life of this compound is reported to be short. A study in pigs indicated a half-life of less than 30 minutes following intravenous administration. In rats, after a 1 mg/kg intravenous dose, the plasma concentration peaked at 1 hour and rapidly declined within the following hour, also suggesting a short half-life.

Q3: What are the recommended storage conditions and solubility of this compound?

This compound dihydrochloride should be stored desiccated at room temperature[1]. It is soluble in water up to 50 mM and in DMSO up to 100 mM[1]. For long-term storage of stock solutions, it is recommended to store them at -20°C.

Troubleshooting Guides

Problem 1: Inconsistent or lack of nNOS inhibition in in vitro assays.

  • Potential Cause 1: Incorrect assay conditions.

    • Solution: Ensure that the assay buffer contains all necessary cofactors for nNOS activity, including NADPH, Ca2+, calmodulin, and tetrahydrobiopterin (BH4). The enzymatic reaction is typically conducted at room temperature or 37°C for 10-60 minutes[5].

  • Potential Cause 2: Enzyme degradation.

    • Solution: nNOS can be unstable. Keep the enzyme preparation on ice during the experiment and limit freeze-thaw cycles. It is advisable to aliquot the enzyme upon receipt and store it at -80°C.

  • Potential Cause 3: Inaccurate quantitation of NO production.

    • Solution: The conversion of L-arginine to L-citrulline is a reliable method for measuring NOS activity. Alternatively, colorimetric or fluorometric assays that detect nitrite and nitrate, the stable end-products of NO, can be used. Ensure that your detection method is sensitive enough for your experimental setup[6].

Problem 2: Difficulty in observing autophagy inhibition.

  • Potential Cause 1: Insufficient drug concentration or treatment time.

    • Solution: The inhibitory effect of this compound on the autophagy-lysosomal system is concentration and time-dependent. Titrate the concentration of this compound (typically in the low micromolar range) and perform a time-course experiment to determine the optimal conditions for your cell type[3][7].

  • Potential Cause 2: Measuring autophagy induction instead of flux.

    • Solution: An increase in autophagosome markers like LC3-II can indicate either an induction of autophagy or a blockage of autophagic flux. To distinguish between these, perform an autophagic flux assay by treating cells with this compound in the presence and absence of a lysosomal inhibitor like Bafilomycin A1 or Chloroquine. A further increase in LC3-II in the presence of the lysosomal inhibitor indicates a true induction of autophagy, whereas no significant change suggests a blockage of the flux by this compound[8][9][10].

  • Potential Cause 3: Cell-type specific differences.

    • Solution: The cellular response to autophagy inhibitors can vary between different cell lines. It is recommended to include a positive control for autophagy inhibition, such as Bafilomycin A1 or Chloroquine, to validate your experimental system[3].

Problem 3: Toxicity or off-target effects in in vivo studies.

  • Potential Cause 1: Inappropriate vehicle for administration.

    • Solution: While specific vehicle information for this compound is not extensively detailed, for intravenous administration, sterile saline or a solution containing a low percentage of a solubilizing agent like DMSO, followed by dilution in saline or PBS, is a common practice. For oral administration, a mixture of DMSO, PEG300, and ethanol has been used for other compounds and could be tested for this compound[11]. It is crucial to perform a vehicle-only control group to assess any effects of the vehicle itself.

  • Potential Cause 2: Dose is too high.

    • Solution: this compound has been used in rats at doses ranging from 1 mg/kg to 10 mg/kg intravenously[2][12]. It is important to perform a dose-response study to identify the optimal therapeutic window that maximizes efficacy while minimizing toxicity. Monitor animals closely for any signs of adverse effects.

Quantitative Data

Table 1: In Vitro Potency of this compound

ParameterValueSpecies/Cell LineReference
IC50 for nNOS inhibition1 µMRecombinant[1][2]
IC50 for eNOS inhibition17 µMRecombinant[1][2]
IC50 for anticancer activity4.3 - 15.0 µMVarious cancer cell lines[3]
IC50 for cancer stem-like cells1.1 - 4.4 µMGlioblastoma and osteosarcoma[3]

Table 2: In Vivo Efficacy of this compound in a Rat Model of Transient Middle Cerebral Artery Occlusion

Dose (i.v.)Reduction in Infarct VolumeCortical NOS Activity Inhibition (at 3h)Reference
1 mg/kg53% (p < 0.05)45 ± 15.7%[12]
3 mg/kg23%63 ± 13.4%[12]
10 mg/kg6.5%91 ± 8.9%[12]

Experimental Protocols & Methodologies

1. In Vitro nNOS Activity Assay (adapted from Cayman Chemical NOS Activity Assay Kit) [5][13]

  • Principle: Measures the conversion of [3H]-L-arginine to [3H]-L-citrulline by nNOS.

  • Materials:

    • Purified nNOS enzyme or cell/tissue lysate containing nNOS.

    • Reaction Buffer (containing cofactors: NADPH, Ca2+, calmodulin, BH4).

    • [3H]-L-arginine.

    • This compound stock solution.

    • Stop Buffer.

    • Equilibrated Resin (to bind unreacted [3H]-L-arginine).

  • Procedure:

    • Prepare reaction mixtures containing Reaction Buffer and the desired concentration of this compound or vehicle control.

    • Add the nNOS enzyme preparation to the reaction mixtures.

    • Initiate the reaction by adding [3H]-L-arginine.

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction by adding Stop Buffer.

    • Add the equilibrated resin to each tube and incubate to bind unreacted [3H]-L-arginine.

    • Centrifuge the tubes and collect the supernatant containing [3H]-L-citrulline.

    • Quantify the amount of [3H]-L-citrulline using a scintillation counter.

2. Lysosomal Membrane Permeabilization Assay (Acridine Orange Staining) [14][15][16]

  • Principle: Acridine orange (AO) is a lysosomotropic dye that accumulates in acidic compartments like lysosomes, where it fluoresces red. Upon lysosomal membrane permeabilization (LMP), AO leaks into the cytosol and nucleus, where it fluoresces green.

  • Materials:

    • Cells cultured on glass coverslips or in a multi-well plate.

    • This compound stock solution.

    • Acridine Orange staining solution.

    • Fluorescence microscope or plate reader.

  • Procedure:

    • Treat cells with various concentrations of this compound for the desired time.

    • Incubate the cells with Acridine Orange solution.

    • Wash the cells to remove excess dye.

    • Visualize the cells using a fluorescence microscope. Healthy cells will show punctate red fluorescence in lysosomes. Cells with LMP will show a decrease in red fluorescence and an increase in diffuse green fluorescence in the cytoplasm and nucleus.

    • For quantitative analysis, a microplate reader can be used to measure the red and green fluorescence intensity.

Signaling Pathways and Workflows

nNOS_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R binds Ca Ca²⁺ NMDA_R->Ca influx Calmodulin Calmodulin Ca->Calmodulin binds Ca_Calmodulin Ca²⁺-Calmodulin Complex Calmodulin->Ca_Calmodulin nNOS_inactive nNOS (inactive) Ca_Calmodulin->nNOS_inactive activates nNOS_active nNOS (active) nNOS_inactive->nNOS_active L_Arginine L-Arginine NO_Citrulline NO + L-Citrulline nNOS_active->NO_Citrulline produces L_Arginine->NO_Citrulline catalyzes ARL17477 This compound ARL17477->nNOS_active inhibits

Caption: nNOS signaling pathway and the inhibitory action of this compound.

Autophagy_Inhibition_Workflow cluster_cell Cellular Process Autophagosome Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome fusion Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation of Cargo Autolysosome->Degradation ARL17477 This compound ARL17477->Lysosome causes lysosomal membrane permeabilization ARL17477->Autolysosome inhibits fusion

Caption: this compound inhibits the autophagy-lysosomal pathway.

Experimental_Workflow_nNOS start Start: Prepare nNOS enzyme and reagents prepare_inhibitor Prepare serial dilutions of this compound start->prepare_inhibitor run_assay Perform nNOS activity assay (e.g., Citrulline assay) prepare_inhibitor->run_assay measure_activity Measure nNOS activity run_assay->measure_activity analyze_data Analyze data and determine IC50 measure_activity->analyze_data

Caption: Experimental workflow for determining the IC50 of this compound on nNOS activity.

Experimental_Workflow_Autophagy start Start: Culture cells treat_cells Treat cells with this compound ± Bafilomycin A1 start->treat_cells lyse_cells Lyse cells and prepare protein samples treat_cells->lyse_cells western_blot Perform Western blot for LC3 and p62 lyse_cells->western_blot analyze_flux Analyze autophagic flux western_blot->analyze_flux

References

Validation & Comparative

A Comparative Analysis of ARL 17477 and L-NAME in Cerebral Ischemia Models

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the nitric oxide synthase inhibitors ARL 17477 and L-NAME in the context of experimental cerebral ischemia. This report synthesizes key experimental findings on their neuroprotective efficacy, physiological effects, and underlying mechanisms of action.

Nitric oxide (NO) plays a dual role in the pathophysiology of cerebral ischemia. While NO produced by endothelial nitric oxide synthase (eNOS) is generally considered beneficial due to its vasodilatory and anti-platelet aggregation effects, NO generated by neuronal NOS (nNOS) and inducible NOS (iNOS) is often implicated in excitotoxicity and neuronal damage.[1][2] This understanding has driven the investigation of NOS inhibitors as potential therapeutic agents for stroke. This guide focuses on two such inhibitors: this compound, a potent and selective nNOS inhibitor, and Nω-nitro-L-arginine methyl ester (L-NAME), a non-selective NOS inhibitor.

Quantitative Comparison of Efficacy and Physiological Effects

The following tables summarize the key quantitative data from preclinical studies comparing the effects of this compound and L-NAME in rodent models of cerebral ischemia.

Table 1: Effect on Infarct Volume

CompoundDoseAnimal ModelIschemia/Reperfusion DurationChange in Infarct VolumeReference
This compound1 mg/kgRat (transient MCAO)2h / 166h↓ 53% (p < 0.05)[3]
This compound3 mg/kgRat (transient MCAO)2h / 166h↓ 23%[3]
This compound10 mg/kgRat (transient MCAO)2h / 166h↓ 6.5%[3]
This compound1 mg/kg (pretreatment)Rat (permanent MCAO)18h↓ in striatum (55±3 mm³ vs 81±7 mm³ in saline), no significant change in cortex[4]
This compound1 mg/kg (post-treatment at 1h)Rat (permanent MCAO)18hNo significant effect[4]
L-NAME1 mg/kgRat (transient MCAO)2h / 166h↑ 2% (p > 0.05)[3]
L-NAME10 mg/kgRat (transient MCAO)2h / 166h↑ 15% (p > 0.05)[3]
L-NAME3 mg/kg (post-treatment at 3h)Mouse (transient focal ischemia)48h↓ 20%[5]
L-NAME15 mg/kg IV (pretreatment)Rat (reversible MCAO)2h / 3 days↑ 137% (hemispheric), ↑ 176% (cortical), ↑ 103% (subcortical)[6]
L-NAME10 mg/kg (pretreatment with intermittent reperfusion)Rat (reversible MCAO)60 min total ischemia↓ 65% (compared to single occlusion without L-NAME)[7]

Table 2: Effect on Regional Cerebral Blood Flow (rCBF) and Mean Arterial Blood Pressure (MABP)

CompoundDoseEffect on rCBFEffect on MABPReference
This compound1 mg/kgNo changeNot altered[3]
This compound3 mg/kg↓ 2.4 ± 4.5%Not altered[3]
This compound10 mg/kg↓ 27 ± 5.3% (at 10 min), ↓ 24 ± 14.08% (at 3h)Not altered[3]
L-NAME10 mg/kg↓ 23 ± 9.8%↑ Significantly (p < 0.05)[3]

Table 3: Effect on Neurological Deficit and Biomarkers

CompoundDoseEffect on Neurological DeficitEffect on BiomarkersReference
L-NAME3 mg/kgReduced neurological deficit (grip test)↓ 65% Evans blue extravasation (blood-brain barrier breakdown)[5]
L-NAME1 and 3 mg/kg-↓ Lactate dehydrogenase, ↓ lipid peroxides, normalized superoxide dismutase activity[8]
L-NAME-Improved neurological deficit↓ Malondialdehyde (MDA), ↓ Nitric oxide (NO) metabolites, ↑ Total antioxidant capacity (TAC)[9][10]
L-NAME10 mg/kg-↓ Malondialdehyde and conjugated diene levels[11]
L-NAME100 µ g/side (intrahippocampal)Reduced working memory errors-[12]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathways influenced by this compound and L-NAME during cerebral ischemia and a typical experimental workflow for their evaluation.

G cluster_upstream Ischemic Cascade cluster_nNOS nNOS Pathway cluster_eNOS eNOS Pathway cluster_inhibitors Pharmacological Intervention Cerebral Ischemia Cerebral Ischemia Glutamate Release Glutamate Release Cerebral Ischemia->Glutamate Release NMDA Receptor Activation NMDA Receptor Activation Glutamate Release->NMDA Receptor Activation Ca2+ Influx Ca2+ Influx NMDA Receptor Activation->Ca2+ Influx nNOS nNOS (Neuronal) Ca2+ Influx->nNOS Activation eNOS eNOS (Endothelial) Ca2+ Influx->eNOS Activation NO_nNOS NO Production nNOS->NO_nNOS Peroxynitrite Peroxynitrite Formation NO_nNOS->Peroxynitrite Neuronal Damage Neuronal Damage Peroxynitrite->Neuronal Damage NO_eNOS NO Production eNOS->NO_eNOS Vasodilation Vasodilation & Increased CBF NO_eNOS->Vasodilation Neuroprotection Neuroprotection Vasodilation->Neuroprotection This compound This compound This compound->nNOS Selective Inhibition L-NAME L-NAME L-NAME->nNOS Non-selective Inhibition L-NAME->eNOS Non-selective Inhibition

Caption: Signaling pathways in cerebral ischemia affected by this compound and L-NAME.

G cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_assessment Outcome Assessment Animal Model Rodent Model (e.g., Rat, Mouse) Ischemia Induction Cerebral Ischemia Induction (e.g., MCAO) Animal Model->Ischemia Induction Vehicle Control Vehicle Control Ischemia Induction->Vehicle Control Drug Administration (Pre- or Post-Ischemia) This compound This compound Ischemia Induction->this compound Drug Administration (Pre- or Post-Ischemia) L-NAME L-NAME Ischemia Induction->L-NAME Drug Administration (Pre- or Post-Ischemia) Physiological Monitoring Physiological Monitoring (rCBF, MABP) Vehicle Control->Physiological Monitoring Neurological Scoring Neurological Deficit Scoring Vehicle Control->Neurological Scoring This compound->Physiological Monitoring This compound->Neurological Scoring L-NAME->Physiological Monitoring L-NAME->Neurological Scoring Histological Analysis Histological Analysis (Infarct Volume) Neurological Scoring->Histological Analysis Biochemical Assays Biochemical Assays (Oxidative Stress Markers) Histological Analysis->Biochemical Assays

Caption: Typical experimental workflow for comparing neuroprotective agents in cerebral ischemia.

Detailed Experimental Protocols

The following are representative experimental protocols derived from the cited literature for inducing cerebral ischemia and administering the test compounds.

Transient Middle Cerebral Artery Occlusion (MCAO) in Rats[3]
  • Animal Model: Male Wistar rats.

  • Anesthesia: Halothane anesthesia.

  • Ischemia Induction: A 4-0 nylon suture with a rounded tip is introduced into the external carotid artery and advanced into the internal carotid artery to occlude the origin of the middle cerebral artery.

  • Duration of Occlusion: 2 hours.

  • Reperfusion: The suture is withdrawn to allow for reperfusion.

  • Drug Administration: this compound or L-NAME is administered intravenously at various doses as specified in the data tables.

  • Outcome Measures: Regional cerebral blood flow (rCBF) is monitored using laser-Doppler flowmetry. Infarct volume is determined after 166 hours of reperfusion using 2,3,5-triphenyltetrazolium chloride (TTC) staining.

Permanent Middle Cerebral Artery Occlusion (MCAO) in Rats[4]
  • Animal Model: Male Wistar rats.

  • Anesthesia: Halothane anesthesia.

  • Ischemia Induction: The right middle cerebral artery is permanently occluded by electrocoagulation.

  • Drug Administration: AR-R 17477 (an alternative name for this compound) is administered intravenously either 30 minutes before or 60 minutes after the onset of ischemia.

  • Outcome Measures: Infarct volume is determined at 18 or 48 hours of ischemia using TTC staining.

Global Cerebral Ischemia in Rats[8]
  • Animal Model: Rats.

  • Ischemia Induction: Bilateral clamping of the common carotid arteries for 60 minutes.

  • Reperfusion: 60-minute reperfusion period.

  • Drug Administration: L-NAME is administered intraperitoneally immediately after ischemia and 15 minutes before the end of the experiment.

  • Outcome Measures: Measurement of lactate dehydrogenase (LDH) activity, lipid peroxide levels, and superoxide dismutase (SOD) activity in the brain.

Discussion of Mechanisms and Clinical Implications

This compound demonstrates a more favorable neuroprotective profile in transient ischemia models, primarily due to its selectivity for nNOS.[2][3] By specifically inhibiting the detrimental overproduction of NO from neuronal sources during an ischemic event, this compound can reduce infarct volume without significantly compromising cerebral blood flow, especially at lower, effective doses.[3] This selectivity is crucial as it preserves the beneficial vasodilatory effects of eNOS-derived NO, which is vital for maintaining perfusion to the ischemic penumbra.[2] The dose-dependent neuroprotective effect of this compound, with higher doses showing reduced efficacy and even a negative impact on rCBF, highlights the importance of a therapeutic window.[3]

In contrast, L-NAME, as a non-selective NOS inhibitor, presents a more complex and often contradictory profile. While some studies report neuroprotective effects, particularly when administered post-ischemia or in specific experimental paradigms, others demonstrate an exacerbation of ischemic injury.[5][6] The detrimental effects of L-NAME are largely attributed to its inhibition of eNOS, leading to vasoconstriction, reduced cerebral blood flow, and increased blood pressure.[2][3] However, the neuroprotective actions of L-NAME in certain contexts may be linked to its ability to reduce excitotoxicity by decreasing NMDA receptor-mediated glutamate release and mitigating oxidative stress.[8][9][13] L-NAME has also been shown to reduce blood-brain barrier disruption following ischemia.[5]

The conflicting results for L-NAME underscore the delicate balance of NO signaling in the brain and the challenges of using non-selective inhibitors. The timing of administration and the specific model of ischemia appear to be critical factors influencing its effects.

References

ARL 17477: A Comparative Guide to its Selectivity for Neuronal Nitric Oxide Synthase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory activity of ARL 17477 against neuronal nitric oxide synthase (nNOS) and the other major NOS isoforms, endothelial NOS (eNOS) and inducible NOS (iNOS). The data presented is supported by experimental findings to provide an objective assessment of the compound's selectivity.

Quantitative Comparison of this compound Potency against NOS Isoforms

The selectivity of this compound as a competitive inhibitor for nNOS is evident from its significantly lower half-maximal inhibitory concentration (IC50) value for this isoform compared to eNOS and iNOS. The following table summarizes the IC50 values for this compound against the three NOS isoforms.

NOS IsoformSpeciesIC50 Value (µM)
nNOS Rat0.035 [1]
iNOS Mouse5.0 [1]
eNOS Human3.5 [1]

Lower IC50 values indicate higher potency.

Based on these values, this compound is approximately 143-fold more selective for nNOS over iNOS and 100-fold more selective for nNOS over eNOS. Another study reported IC50 values of 1 µM for nNOS and 17 µM for eNOS, further supporting the selectivity of this compound for the neuronal isoform.

Experimental Protocol: Determining NOS Inhibition

The inhibitory potency of this compound on the different NOS isoforms is determined by measuring the enzyme's activity in the presence of varying concentrations of the inhibitor. A common method to quantify NOS activity is to measure the conversion of L-arginine to L-citrulline and nitric oxide (NO). The amount of NO produced can be detected using a variety of methods, including spectroscopic assays.

A spectroscopic competition assay was utilized to determine the binding constants of this compound to the full-length NOS and its oxygenase domains (NOSoxy)[1]. This method relies on monitoring the changes in the heme spectrum of the enzyme upon inhibitor binding.

Key Steps of the Spectroscopic Competition Assay:

  • Enzyme Preparation: Purified full-length NOS isoforms (nNOS, eNOS, iNOS) or their oxygenase domains are prepared and their concentration determined.

  • Ligand Binding: A ligand that induces a known spectral shift upon binding to the NOS heme iron, such as imidazole, is added to the enzyme solution.

  • Inhibitor Titration: this compound is incrementally added to the enzyme-ligand complex.

  • Spectral Measurement: The absorbance changes in the Soret region of the heme spectrum (typically around 395-430 nm) are monitored after each addition of the inhibitor. The binding of this compound displaces the initial ligand, causing a shift in the absorbance spectrum.

  • Data Analysis: The changes in absorbance are plotted against the concentration of this compound. The apparent dissociation constant (Kd) is then calculated by fitting the data to a binding isotherm. The true Kd is determined by correcting for the presence of the competing ligand.

Visualizing the Experimental Workflow and Signaling Pathway

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

G Experimental Workflow for Determining NOS Inhibition cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis enzyme Purified NOS Isoform (nNOS, eNOS, or iNOS) reaction Incubate NOS Isoform with this compound and Substrate (L-arginine, NADPH, etc.) enzyme->reaction inhibitor This compound Solution (Varying Concentrations) inhibitor->reaction measurement Measure Nitric Oxide (NO) Production (e.g., Griess Assay) reaction->measurement plot Plot % Inhibition vs. [this compound] measurement->plot ic50 Calculate IC50 Value plot->ic50

Caption: Workflow for determining the IC50 of this compound.

G Simplified nNOS Signaling Pathway Ca_Influx Ca2+ Influx (e.g., via NMDA Receptor) Calmodulin Calmodulin Ca_Influx->Calmodulin activates nNOS_inactive nNOS (inactive) Calmodulin->nNOS_inactive binds to nNOS_active nNOS (active) nNOS_inactive->nNOS_active activates NO_Citrulline Nitric Oxide (NO) + L-Citrulline nNOS_active->NO_Citrulline catalyzes conversion of L_Arginine L-Arginine L_Arginine->nNOS_active sGC Soluble Guanylyl Cyclase (sGC) NO_Citrulline->sGC activates cGMP cGMP sGC->cGMP produces PKG Protein Kinase G (PKG) cGMP->PKG activates Downstream Downstream Effects (e.g., Neurotransmission, Plasticity) PKG->Downstream ARL17477 This compound ARL17477->nNOS_active inhibits

Caption: Overview of the neuronal nitric oxide synthase signaling cascade.

References

Validating ARL 17477's Impact on Autophagy: A Comparative Guide Using Knockout Cells

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ARL 17477's effect on autophagy with other well-established inhibitors, supported by experimental data and detailed protocols. The use of knockout cell lines is central to validating the specific molecular targets and pathways involved in the modulation of autophagy.

This compound has been identified as a dual inhibitor, targeting both neuronal nitric oxide synthase (NOS1) and the autophagy-lysosomal pathway.[1][2] Notably, its inhibitory effect on autophagy is independent of its action on NOS1, a crucial finding validated through the use of NOS1 knockout cells.[1][2] This guide will delve into the experimental validation of this compound's mechanism and compare its performance with chloroquine and bafilomycin A1, two widely used late-stage autophagy inhibitors.

Comparative Analysis of Autophagy Inhibitors

The efficacy and mechanism of autophagy inhibitors can be dissected using knockout cell lines, which lack specific genes essential for the autophagic process. This approach allows for the precise determination of a compound's target and its on-target effects.

InhibitorTarget/MechanismEffect on Autophagic FluxValidation in Knockout CellsKey Observations
This compound Lysosomal function inhibitor; induces lysosomal membrane permeabilization.[1][2]Blocks late-stage autophagy, leading to the accumulation of autophagosomes.[1][2]NOS1 Knockout: Demonstrates that the autophagy inhibition is independent of NOS1 activity.[1][2]Accumulation of LC3B-II and p62/SQSTM1 is observed in both wild-type and NOS1 knockout cells, similar to chloroquine.[2]
Chloroquine (CQ) Lysosomotropic agent; increases lysosomal pH, inhibiting lysosomal enzymes and fusion with autophagosomes.Blocks late-stage autophagy by preventing the degradation of autophagic cargo.ATG5/ATG7 Knockout: In these cells, which cannot form autophagosomes, CQ has no effect on LC3-II levels, confirming its late-stage action.Causes accumulation of LC3-II and p62 in autophagy-competent cells.
Bafilomycin A1 (BafA1) Specific inhibitor of vacuolar H+-ATPase (V-ATPase).Potent inhibitor of late-stage autophagy by preventing lysosomal acidification and autophagosome-lysosome fusion.ATG5/ATG7 Knockout: Similar to CQ, BafA1 does not cause LC3-II accumulation in these cells due to the absence of autophagosome formation.A more specific inhibitor of lysosomal acidification than chloroquine, which has broader effects.

Experimental Data Summary

The following table summarizes the expected quantitative changes in key autophagy markers in response to treatment with this compound and other inhibitors in different cell types.

Cell LineTreatmentLC3-II Levelsp62/SQSTM1 LevelsRationale
Wild-Type This compoundIncreasedIncreasedInhibition of autophagosome-lysosome fusion and degradation leads to the accumulation of both markers.[2]
ChloroquineIncreasedIncreasedBlockade of lysosomal degradation prevents the clearance of autophagosomes and p62.
Bafilomycin A1IncreasedIncreasedInhibition of lysosomal acidification and fusion blocks the final step of autophagy, causing accumulation.
NOS1 Knockout This compoundIncreasedIncreasedConfirms that the effect of this compound on autophagy is independent of its NOS1 inhibitory function.[1][2]
ATG5/ATG7 Knockout This compoundNo significant changeBasally highIn the absence of autophagosome formation, this compound cannot cause a further accumulation of LC3-II. p62 levels are already high due to basal autophagy deficiency.
ChloroquineNo significant changeBasally highCQ acts downstream of autophagosome formation; therefore, in its absence, no effect on LC3-II is observed.
Bafilomycin A1No significant changeBasally highBafA1 also acts at the lysosomal stage and requires autophagosome formation to show an effect on LC3-II accumulation.

Signaling Pathways and Experimental Workflow

To visually represent the molecular interactions and experimental processes, the following diagrams are provided.

G cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm ARL_17477_ext This compound ARL_17477_int This compound ARL_17477_ext->ARL_17477_int Lysosome Lysosome ARL_17477_int->Lysosome Inhibits function Autolysosome Autolysosome (Degradation) ARL_17477_int->Autolysosome Blocks Autophagosome Autophagosome (LC3-II, p62) Autophagosome->Autolysosome Fusion Lysosome->Autolysosome Fusion LMP Lysosomal Membrane Permeabilization Lysosome->LMP

This compound Mechanism of Action

G Start Start: Culture WT and Knockout (KO) Cells Treat Treat cells with this compound, CQ, or BafA1 Start->Treat Harvest Harvest cells and prepare lysates Treat->Harvest WB Western Blot for LC3 and p62 Harvest->WB LFA Lysosomal Function Assay Harvest->LFA Analyze Quantify protein levels and assess lysosomal integrity WB->Analyze LFA->Analyze Compare Compare results between WT and KO cells Analyze->Compare Conclusion Conclusion: Validate This compound's effect on autophagy Compare->Conclusion

Experimental Workflow for Validation

G cluster_mechanisms Mechanisms of Action Autophagy_Inhibition Late-Stage Autophagy Inhibition ARL This compound Autophagy_Inhibition->ARL Mechanism CQ Chloroquine Autophagy_Inhibition->CQ Mechanism BafA1 Bafilomycin A1 Autophagy_Inhibition->BafA1 Mechanism ARL_mech Lysosomal Membrane Permeabilization ARL->ARL_mech CQ_mech Increases Lysosomal pH (Lysosomotropic) CQ->CQ_mech BafA1_mech Inhibits V-ATPase BafA1->BafA1_mech

References

Synergistic Neuroprotection: ARL 17477 and AMPA Antagonists in Cerebral Ischemia

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Neuroprotective Drug Development

In the quest for effective therapeutic strategies against ischemic brain injury, combination therapies targeting multiple pathological pathways are gaining prominence. This guide provides a comparative analysis of the neuroprotective effects of the neuronal nitric oxide synthase (nNOS) inhibitor, ARL 17477, and AMPA receptor antagonists, with a focus on their synergistic interaction. The data presented herein is based on findings from preclinical studies in a gerbil model of global cerebral ischemia.

Comparative Efficacy of Monotherapy vs. Combination Therapy

The following table summarizes the neuroprotective outcomes of this compound and the AMPA receptor antagonist, LY293558, administered alone and in combination. The data demonstrates a significant synergistic effect, where the combination therapy provides substantially greater neuroprotection than the sum of the individual agents.

Treatment GroupDosageNeuroprotective Effect (Relative to Ischemic Control)Synergistic Increase in Protection
This compound (nNOS Inhibitor)25 mg/kg, i.p.Some neuroprotection (not statistically significant in all cases)[1]N/A
LY293558 (AMPA Antagonist)20 mg/kg, i.p.Significant neuroprotection[1]N/A
Combination Therapy (this compound + LY293558) 25 mg/kg + 20 mg/kg, i.p.Markedly enhanced neuroprotection 35% greater protection than the total protection of either compound alone [1]

Experimental Protocols

The data presented is derived from a well-established animal model of global cerebral ischemia. The following is a detailed description of the experimental methodology.

Animal Model and Ischemia Induction
  • Species: Male Mongolian Gerbils.

  • Model: Global Cerebral Ischemia.

  • Procedure: Ischemia is induced by the bilateral occlusion of the common carotid arteries for a duration of 5 minutes. This model is known to cause selective, delayed neuronal death, particularly in the CA1 region of the hippocampus.

Drug Administration
  • This compound: Administered intraperitoneally (i.p.) at a dose of 25 mg/kg.

  • LY293558: Administered intraperitoneally (i.p.) at a dose of 20 mg/kg.

  • Combination Therapy: Both drugs are administered i.p. at their respective doses.

  • Timing: Drugs are administered prior to the ischemic insult.

Assessment of Neuroprotection
  • Histological Analysis: Four days post-ischemia, animals are euthanized, and the brains are perfusion-fixed.

  • Quantification of Neuronal Damage: Coronal sections of the brain are prepared and stained (e.g., with cresyl violet) to visualize neuronal morphology. The number of surviving neurons in the hippocampal CA1 region is quantified to assess the extent of neuroprotection. A higher number of surviving neurons indicates a greater neuroprotective effect.

Visualizing the Synergistic Mechanism

The synergistic neuroprotective effect of this compound and an AMPA antagonist can be attributed to their complementary actions on the excitotoxic cascade initiated by cerebral ischemia. The following diagram illustrates this proposed mechanism.

G Ischemia Cerebral Ischemia Glutamate_Release ↑ Glutamate Release Ischemia->Glutamate_Release AMPA_Activation AMPA Receptor Activation Glutamate_Release->AMPA_Activation Ca_Influx ↑ Intracellular Ca²⁺ AMPA_Activation->Ca_Influx Cell_Death Neuronal Cell Death AMPA_Activation->Cell_Death Excitotoxicity nNOS_Activation nNOS Activation Ca_Influx->nNOS_Activation NO_Production ↑ Nitric Oxide (NO) Production nNOS_Activation->NO_Production NO_Production->Cell_Death LY293558 LY293558 (AMPA Antagonist) LY293558->AMPA_Activation Inhibits ARL17477 This compound (nNOS Inhibitor) ARL17477->nNOS_Activation Inhibits

Caption: Proposed mechanism of synergistic neuroprotection.

Concluding Remarks

The combination of this compound and an AMPA receptor antagonist demonstrates a powerful synergistic effect in mitigating ischemic neuronal damage. This enhanced neuroprotection is likely due to the dual blockade of two critical pathways in the excitotoxic cascade: the initial glutamate-mediated depolarization via AMPA receptors and the subsequent downstream production of neurotoxic nitric oxide by nNOS. These findings underscore the potential of combination therapy as a promising avenue for the development of more effective treatments for ischemic stroke and other neurodegenerative disorders. Further research is warranted to explore the full therapeutic window and optimize the dosing of this combination for clinical applications.

References

ARL 17477: A Dual Inhibitor of Neuronal Nitric Oxide Synthase and Autophagy with Potent Anti-Cancer Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

ARL 17477, a selective inhibitor of neuronal nitric oxide synthase (nNOS), has emerged as a promising anti-cancer agent with a unique dual mechanism of action.[1][2] This guide provides a comprehensive comparison of this compound's efficacy in various cancer cell lines, its mechanism of action in comparison to other autophagy inhibitors, and detailed experimental protocols for key assays.

Efficacy of this compound Across Diverse Cancer Cell Lines

This compound has demonstrated significant cytotoxic activity against a broad spectrum of cancer cell lines, exhibiting particular potency in KRAS-mutant cancers and cancer stem-like cells (CSCs).[1][2] Its efficacy, as determined by half-maximal inhibitory concentration (IC50) values, is summarized in the table below.

Cell LineCancer TypeIC50 (µM)Reference
VariousColon, Lung, Pancreatic, Neuroblastoma, Osteosarcoma4.3 - 15.0[1]
TGS-01Glioma Stem-like Cells4.4 ± 0.6[1]
143BOsteosarcoma Stem-like Cells1.1 ± 0.4[1]

Comparative Analysis with Autophagy Inhibitors: this compound vs. Chloroquine

A key anti-cancer mechanism of this compound is the inhibition of the autophagy-lysosomal system, a process also targeted by the well-established anti-malarial drug, chloroquine.[1][2] Both compounds share a similar chemical structure and interfere with the final stages of autophagy by impairing lysosomal function.[1][2] While direct comparative studies under identical conditions are limited, the available data on their respective IC50 values in various cancer cell lines are presented below.

CompoundCancer Cell LineIC50 (µM)Reference
This compoundVarious4.3 - 15.0[1]
ChloroquineHCT116 (Colon)2.27[3]
Chloroquine32816 (Head and Neck)25.05[3]

Note: IC50 values can vary significantly based on the experimental conditions, including the cell line, assay method, and duration of treatment.[4] Therefore, the values presented should be interpreted with caution as they are not from head-to-head comparisons.

Mechanism of Action: Dual Inhibition of nNOS and Autophagy

This compound's anti-cancer activity stems from its ability to simultaneously inhibit two distinct cellular pathways:

  • Neuronal Nitric Oxide Synthase (nNOS) Inhibition: While initially developed as a selective nNOS inhibitor, studies have shown that this compound's anti-cancer effects can be independent of its action on nNOS.[1][2] However, inhibiting nNOS may offer therapeutic benefits as nNOS is overexpressed in many tumors and contributes to tumor immune escape and metastasis.[5]

  • Autophagy-Lysosomal System Inhibition: this compound disrupts the autophagy process at the lysosomal level.[1][2] This leads to the accumulation of autophagosomes and cellular waste, ultimately triggering cell death. This mechanism is particularly effective in cancer cells that rely on autophagy for survival and proliferation, such as KRAS-mutant cancers and cancer stem cells.[5]

The following diagram illustrates the proposed mechanism of this compound in inhibiting the autophagy-lysosomal pathway.

G cluster_cell Cancer Cell Autophagosome Autophagosome (LC3-II decorated) Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome fuses with Lysosome Lysosome Lysosome->Autolysosome ARL_17477 This compound ARL_17477->Autolysosome inhibits fusion Chloroquine Chloroquine Chloroquine->Autolysosome inhibits fusion Cell_Death Apoptosis Autolysosome->Cell_Death leads to (when functional) Cellular_Stress Cellular Stress (e.g., KRAS mutation) Cellular_Stress->Autophagosome induces G cluster_workflow Experimental Workflow Cell_Culture 1. Cell Culture (Cancer Cell Lines) Treatment 2. Compound Treatment (e.g., this compound) Cell_Culture->Treatment Viability_Assay 3a. Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Apoptosis_Assay 3b. Apoptosis Assay (e.g., Flow Cytometry) Treatment->Apoptosis_Assay Mechanism_Study 3c. Mechanistic Studies (e.g., Western Blot for LC3B) Treatment->Mechanism_Study Data_Analysis 4. Data Analysis (IC50, % Apoptosis) Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Mechanism_Study->Data_Analysis Conclusion 5. Conclusion on Efficacy Data_Analysis->Conclusion

References

Head-to-head comparison of selective nNOS inhibitors in vivo

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Comparison of Selective nNOS Inhibitors In Vivo

The selective inhibition of neuronal nitric oxide synthase (nNOS) is a critical area of research for the development of therapeutics for neurodegenerative diseases and neuropathic pain, where overproduction of nitric oxide (NO) by nNOS is a key pathological driver.[1] An ideal selective nNOS inhibitor would exhibit high potency for nNOS with minimal off-target effects on endothelial NOS (eNOS), which is vital for cardiovascular function, and inducible NOS (iNOS), which plays a role in the immune response.[2] This guide provides a head-to-head comparison of several selective nNOS inhibitors that have been evaluated in in vivo or tissue-based studies, summarizing their performance based on available experimental data.

Overview of Compared nNOS Inhibitors

This comparison focuses on the following key selective nNOS inhibitors:

  • Vinyl-L-N5-(1-imino-3-butenyl)-L-ornithine (L-VNIO)

  • Nω-propyl-L-arginine (NPA)

  • S-methyl-L-thiocitrulline (Me-TC)

  • S-ethyl-L-thiocitrulline (Et-TC)

While other compounds exist, these have been subjects of comparative in vitro and, to some extent, tissue-based in vivo or ex vivo studies, allowing for a direct comparison of their selectivity and potency. 1400W, often cited as a selective iNOS inhibitor, is also discussed due to its frequent use in comparative studies.[3][4]

In Vivo and Tissue-Level Performance

A surprising finding from tissue-based assays is the significant discrepancy between the high selectivity of some inhibitors observed in cell-free enzyme assays and their performance in a more physiologically relevant context.[3] Studies using rodent hippocampal slices (rich in nNOS) and aortic rings (rich in eNOS) have demonstrated that the selectivity of L-VNIO and NPA for nNOS over eNOS is dramatically lower than predicted by studies on isolated enzymes.[3]

L-VNIO and NPA showed less than five-fold higher potency in inhibiting nNOS in the hippocampus compared to eNOS in the aorta, rendering their selectivity "useless" at the tissue level.[3] Furthermore, their potency in hippocampal slices was found to be approximately 25-fold lower than previously reported, with IC50 values around 1 μM for both compounds.[3]

S-methyl-L-thiocitrulline (Me-TC) and S-ethyl-L-thiocitrulline (Et-TC) have shown more promising selectivity. In studies with human NOS isozymes, Et-TC was a 50-fold more potent inhibitor of nNOS than eNOS, while Me-TC was 10-fold more potent.[5] Importantly, Me-TC demonstrated a 17-fold selectivity for rat nNOS in neuronal tissue over rat eNOS in the vascular endothelium, suggesting it may retain selectivity in vivo.[5]

1400W , primarily an iNOS inhibitor, also displayed poor selectivity for nNOS over eNOS in tissue-based assays, with less than five-fold higher potency for the former.[3] Its IC50 for nNOS in hippocampal slices was high, at approximately 150 μM.[3]

Quantitative Data Summary

The following table summarizes the quantitative data for the compared nNOS inhibitors based on the available literature.

InhibitorTarget NOSAssay ConditionIC50 / KiSelectivity (nNOS vs. eNOS)Reference
L-VNIO nNOSRat Hippocampal Slices~ 1 μM (IC50)< 5-fold[3]
eNOSRat Aortic Rings-[3]
NPA nNOSRat Hippocampal Slices~ 1 μM (IC50)< 5-fold[3]
eNOSRat Aortic Rings-[3]
Me-TC Human nNOSPurified Enzyme1.2 nM (Kd)10-fold[5]
Human eNOSPurified Enzyme11 nM (Ki)[5]
Rat nNOSNeuronal Tissue-17-fold[5]
Rat eNOSVascular Endothelium-[5]
Et-TC Human nNOSPurified Enzyme0.5 nM (Kd)50-fold[5]
Human eNOSPurified Enzyme24 nM (Ki)[5]
1400W nNOSRat Hippocampal Slices~ 150 μM (IC50)< 5-fold[3]
eNOSRat Aortic Rings-[3]

Experimental Protocols

Measurement of nNOS and eNOS Activity in Tissues [3]

  • Objective: To determine the potency and selectivity of NOS inhibitors in intact tissues.

  • nNOS Activity Assay (Hippocampal Slices):

    • Rodent hippocampi were sliced (350 µm) and pre-incubated in Krebs' buffer for 60 minutes.

    • Slices were then incubated with the NOS inhibitor for a specified period (e.g., 30 minutes).

    • nNOS was stimulated with N-methyl-D-aspartate (NMDA).

    • The reaction was stopped, and the accumulation of cyclic guanosine monophosphate (cGMP), a downstream product of NO signaling, was measured via radioimmunoassay.

    • IC50 values were determined by measuring the concentration of the inhibitor required to reduce the NMDA-evoked cGMP response by 50%.

  • eNOS Activity Assay (Aortic Rings):

    • Thoracic aortas from the same animals were cut into rings.

    • Aortic rings were pre-incubated with the NOS inhibitor.

    • eNOS was stimulated with acetylcholine (ACh).

    • The cGMP accumulation was measured as described for the hippocampal slices.

    • The relative potency of the inhibitor against nNOS and eNOS was used to determine its tissue-level selectivity.

Inhibition Kinetics of Purified Human NOS Isozymes [5]

  • Objective: To determine the kinetic parameters of inhibition for Me-TC and Et-TC on purified human nNOS, eNOS, and iNOS.

  • Methodology:

    • Recombinant human NOS isozymes were purified.

    • NOS activity was measured by monitoring the conversion of [³H]L-arginine to [³H]L-citrulline.

    • For slow, tight-binding inhibitors like Me-TC and Et-TC, the association (kon) and dissociation (koff) rate constants were determined.

    • The equilibrium dissociation constant (Kd) was calculated as koff/kon.

    • For comparison with other isozymes, the inhibition constant (Ki) was also determined.

Signaling Pathway and Experimental Workflow Visualization

nNOS_Signaling_Pathway cluster_activation nNOS Activation cluster_inhibition Inhibition cluster_synthesis NO Synthesis cluster_downstream Downstream Effects Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R binds Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx opens Calmodulin Calmodulin Ca_Influx->Calmodulin activates nNOS_inactive nNOS (inactive) Calmodulin->nNOS_inactive binds nNOS_active nNOS (active) nNOS_inactive->nNOS_active activates NO Nitric Oxide (NO) nNOS_active->NO catalyzes L_Citrulline L-Citrulline nNOS_active->L_Citrulline Inhibitor Selective nNOS Inhibitor (e.g., Me-TC) Inhibitor->nNOS_active L_Arginine L-Arginine O2_NADPH O₂, NADPH sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG activates Cellular_Response Cellular Response (e.g., Neuromodulation, Neurotoxicity) PKG->Cellular_Response phosphorylates targets

Caption: nNOS signaling pathway and point of inhibition.

Experimental_Workflow cluster_tissue_prep Tissue Preparation cluster_incubation Incubation and Treatment cluster_analysis Analysis Animal_Model Rodent Model Hippocampus Hippocampus Isolation Animal_Model->Hippocampus Aorta Aorta Isolation Animal_Model->Aorta Slicing Hippocampal Slicing Hippocampus->Slicing Ringing Aortic Ring Preparation Aorta->Ringing Preincubation Pre-incubation in Krebs' Buffer Slicing->Preincubation Ringing->Preincubation Inhibitor_Inc Incubation with nNOS Inhibitor Preincubation->Inhibitor_Inc Stimulation_nNOS NMDA Stimulation (Hippocampus) Inhibitor_Inc->Stimulation_nNOS Stimulation_eNOS ACh Stimulation (Aorta) Inhibitor_Inc->Stimulation_eNOS Reaction_Stop Stop Reaction Stimulation_nNOS->Reaction_Stop Stimulation_eNOS->Reaction_Stop cGMP_Measurement cGMP Measurement (Radioimmunoassay) Reaction_Stop->cGMP_Measurement Data_Analysis IC50 Determination & Selectivity Calculation cGMP_Measurement->Data_Analysis

References

Validating the On-Target Effects of ARL 17477 in Neuronal Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ARL 17477's performance against other alternatives for inhibiting neuronal nitric oxide synthase (nNOS). Supporting experimental data, detailed protocols, and pathway visualizations are included to aid in the validation of its on-target effects in neuronal cells.

This compound is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme crucial for the production of nitric oxide (NO) in the nervous system.[1][2][3][4] Overproduction of NO by nNOS is implicated in a variety of neurological disorders, making selective nNOS inhibitors like this compound valuable research tools and potential therapeutic agents.[2][5] This guide outlines methods to validate the on-target effects of this compound and compares its performance with other common nNOS inhibitors.

Comparative Analysis of nNOS Inhibitors

The selection of an appropriate nNOS inhibitor is critical for accurately interpreting experimental results. This compound is known for its selectivity for nNOS over the endothelial (eNOS) and inducible (iNOS) isoforms.[3] However, to ensure that observed effects are specifically due to nNOS inhibition, it is essential to compare its performance with other inhibitors with different selectivity profiles.

A key alternative is N(G)-nitro-L-arginine methyl ester (L-NAME), a non-selective NOS inhibitor that blocks all three isoforms.[6][7] Comparing the effects of this compound to L-NAME can help distinguish between specific nNOS-mediated effects and broader NOS inhibition. Other selective nNOS inhibitors, such as 7-Nitroindazole (7-NI) and Nω-propyl-l-arginine (NPA), can also be used to confirm that the observed cellular response is a class effect of nNOS inhibition and not an off-target effect of this compound.[8][9]

It is important to note that a recent study has identified a potential off-target effect of this compound, showing that it can also inhibit the autophagy-lysosomal system in a manner independent of nNOS.[10][11] Researchers should consider this when designing experiments and interpreting data, potentially including control experiments to assess lysosomal function.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the inhibitory potency of this compound and comparator compounds on nNOS activity. This data is crucial for determining appropriate working concentrations in cell-based assays.

CompoundTargetAssay TypeIC50 / InhibitionReference
This compound nNOSCell-based (HEK 293T/nNOS)~50% inhibition at 10 µM[12]
This compound Cortical NOSIn vivo (rat)45% reduction at 1 mg/kg[3]
This compound Cortical NOSIn vivo (rat)63% reduction at 3 mg/kg[3]
L-NAME All NOS isoformsIn vivo (rat)81% reduction in NOS activity at 10 mg/kg[3]
NNA (Nω-nitro-L-arginine) Non-selective NOSCell-based (HEK 293T/nNOS)IC50 = 9.9 µM[12]
1400W iNOS selectiveCell-based (HEK 293T/nNOS)No significant inhibition at 10 µM[12]

Experimental Protocols for Validating On-Target Effects

To validate the on-target effects of this compound, it is essential to directly measure nNOS activity in neuronal cells. The following protocols describe two common methods: a cell-based Griess assay and a more direct citrulline assay.

Cell-Based nNOS Activity Assay (Griess Reagent Method)

This method is suitable for high-throughput screening and measures the accumulation of nitrite, a stable breakdown product of NO, in the cell culture medium.[12]

Materials:

  • Neuronal cell line or primary neurons

  • This compound and other NOS inhibitors

  • Calcium ionophore (e.g., A23187)

  • Griess Reagent system

  • 96-well plates

Procedure:

  • Cell Plating: Plate neuronal cells in a 96-well plate and allow them to adhere overnight.

  • Inhibitor Treatment: Pre-incubate the cells with varying concentrations of this compound or other inhibitors for a predetermined time (e.g., 1-2 hours).

  • nNOS Activation: Stimulate nNOS activity by adding a calcium ionophore (e.g., 5 µM A23187) to the culture medium. This increases intracellular calcium, a necessary cofactor for nNOS activation.

  • Incubation: Incubate the plate for a set period (e.g., 8 hours) to allow for NO production and its conversion to nitrite.

  • Nitrite Measurement:

    • Transfer a portion of the culture medium to a new 96-well plate.

    • Add the Griess reagents according to the manufacturer's instructions.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Construct a dose-response curve to determine the IC50 value of this compound and compare its potency to other inhibitors.

nNOS Activity Assay (Citrulline Conversion Assay)

This is a more direct and sensitive method that measures the conversion of radiolabeled L-arginine to L-citrulline by nNOS.[13]

Materials:

  • Neuronal cell or tissue lysates

  • [3H]-L-arginine

  • NOS activity assay kit (containing reaction buffers, cofactors, and stop buffer)

  • Cation-exchange resin

  • Scintillation counter

Procedure:

  • Lysate Preparation:

    • Harvest neuronal cells or tissue and homogenize in a lysis buffer containing protease inhibitors.[13]

    • Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the cytosolic nNOS.[13]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the cell lysate with a reaction mixture containing [3H]-L-arginine, NADPH, and other necessary cofactors (e.g., calmodulin, Ca2+).

    • Add this compound or other inhibitors at desired concentrations.

  • Enzymatic Reaction: Incubate the reaction mixture at 37°C for a specific time (e.g., 30-60 minutes) to allow for the enzymatic conversion.

  • Reaction Termination: Stop the reaction by adding a stop buffer, which typically contains a chelating agent like EDTA to remove Ca2+.

  • Separation of L-citrulline:

    • Apply the reaction mixture to a cation-exchange resin column.

    • The positively charged [3H]-L-arginine will bind to the resin, while the neutral [3H]-L-citrulline will flow through.

  • Quantification: Measure the radioactivity of the flow-through containing [3H]-L-citrulline using a scintillation counter.

  • Data Analysis: Calculate the nNOS activity based on the amount of [3H]-L-citrulline produced and compare the inhibitory effects of different compounds.

Visualizing the Molecular Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the nNOS signaling pathway and a general workflow for validating inhibitor effects.

nNOS_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R binds PSD95 PSD-95 NMDA_R->PSD95 Ca2 Ca2+ NMDA_R->Ca2 influx nNOS_inactive nNOS (inactive) nNOS_inactive->PSD95 anchored by nNOS_active nNOS (active) nNOS_inactive->nNOS_active CaM Calmodulin Ca2_CaM Ca2+/Calmodulin Complex CaM->Ca2_CaM Ca2_CaM->nNOS_inactive activates NO Nitric Oxide (NO) nNOS_active->NO produces L_Citrulline L-Citrulline nNOS_active->L_Citrulline L_Arginine L-Arginine L_Arginine->nNOS_active ARL17477 This compound ARL17477->nNOS_active inhibits Ca2->CaM binds

Caption: nNOS signaling cascade in a neuron.

Experimental_Workflow start Start: Neuronal Cell Culture treatment Treatment with: - this compound (various conc.) - Alternative Inhibitors - Vehicle Control start->treatment stimulation Stimulate nNOS Activity (e.g., with Ca2+ ionophore) treatment->stimulation assay Perform nNOS Activity Assay (Griess or Citrulline Assay) stimulation->assay data_analysis Data Analysis: - Measure NO/Citrulline levels - Calculate % Inhibition - Determine IC50 values assay->data_analysis comparison Compare Potency and Selectivity of this compound vs. Alternatives data_analysis->comparison conclusion Conclusion: Validate On-Target Effect comparison->conclusion

Caption: Workflow for validating nNOS inhibitor effects.

References

ARL 17477: A Dual Inhibitor of Neuronal Nitric Oxide Synthase and the Autophagy-Lysosomal Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

ARL 17477 is a well-established selective inhibitor of neuronal nitric oxide synthase (nNOS or NOS1), an enzyme implicated in various neurological conditions. Recent research has unveiled a novel, secondary mechanism of action for this compound, demonstrating its ability to also inhibit the autophagy-lysosomal system. This dual functionality opens new avenues for its therapeutic application, particularly in oncology, as cancer cells often exhibit dependency on these pathways. This guide provides a comparative analysis of this compound's cross-reactivity with other nitric oxide synthase (NOS) isoforms and details its impact on the lysosomal pathway, supported by experimental data and protocols.

Comparative Selectivity of this compound against NOS Isoforms

This compound exhibits a notable selectivity for neuronal nitric oxide synthase (nNOS) over the other major NOS isoforms, namely endothelial NOS (eNOS) and inducible NOS (iNOS). This selectivity is crucial for minimizing off-target effects, as eNOS is vital for cardiovascular homeostasis and iNOS plays a key role in the immune response. The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

Enzyme TargetIC50 (µM)SpeciesSelectivity Ratio (vs. nNOS)
Neuronal Nitric Oxide Synthase (nNOS) 0.035[1]Rat1
Inducible Nitric Oxide Synthase (iNOS) 5.0[1]Mouse~143-fold
Endothelial Nitric Oxide Synthase (eNOS) 3.5[1]Human~100-fold
Endothelial Nitric Oxide Synthase (eNOS) 17[2]Not Specified~485-fold

Note: IC50 values can vary depending on the specific assay conditions.

The data clearly demonstrates that this compound is significantly more potent against nNOS compared to both iNOS and eNOS, making it a valuable tool for studies requiring specific inhibition of the neuronal isoform.

Dual Inhibition: Targeting the Autophagy-Lysosomal Pathway

Beyond its established role as an nNOS inhibitor, recent studies have identified this compound as an inhibitor of the autophagy-lysosomal system. This process is a cellular degradation and recycling pathway that is often upregulated in cancer cells to meet their high metabolic demands and to clear damaged organelles. This compound's ability to disrupt this pathway presents a promising strategy for cancer therapy.

The mechanism of lysosomal inhibition by this compound involves its accumulation within the acidic environment of the lysosome, leading to lysosomal dysfunction. This is often assessed experimentally by measuring the inhibition of lysosomal fluorescent probes, such as LysoTracker Red.

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental approaches discussed, the following diagrams have been generated.

nNOS_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R binds Ca_ion Ca²⁺ NMDA_R->Ca_ion influx Calmodulin Calmodulin Ca_ion->Calmodulin activates nNOS_inactive nNOS (inactive) Calmodulin->nNOS_inactive nNOS_active nNOS (active) nNOS_inactive->nNOS_active activation NO Nitric Oxide (NO) nNOS_active->NO produces L_Arginine L-Arginine L_Arginine->nNOS_active substrate sGC Soluble Guanylyl Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP produces PKG Protein Kinase G (PKG) cGMP->PKG activates Cellular_Response Cellular Response PKG->Cellular_Response phosphorylates targets ARL17477 This compound ARL17477->nNOS_active inhibits

Caption: nNOS signaling pathway and the inhibitory action of this compound.

Lysosomal_Inhibition_Workflow cluster_workflow Experimental Workflow start Seed cells in multi-well plate treatment Treat cells with This compound start->treatment dye_loading Add LysoTracker Red (fluorescent probe) treatment->dye_loading incubation Incubate to allow dye accumulation dye_loading->incubation wash Wash cells to remove excess dye incubation->wash imaging Acquire fluorescence images (microscopy) wash->imaging analysis Quantify fluorescence intensity imaging->analysis result Determine IC50 for lysosomal inhibition analysis->result

Caption: Workflow for assessing lysosomal inhibition by this compound.

Experimental Protocols

Nitric Oxide Synthase (NOS) Inhibition Assay

This protocol outlines a general method for determining the IC50 values of this compound against different NOS isoforms. The assay measures the conversion of L-[¹⁴C]arginine to L-[¹⁴C]citrulline.

Materials:

  • Purified recombinant nNOS, iNOS, or eNOS

  • L-[¹⁴C]arginine

  • NADPH

  • CaCl₂

  • Calmodulin (for nNOS and eNOS)

  • Tetrahydrobiopterin (BH4)

  • This compound

  • Assay buffer (e.g., HEPES buffer, pH 7.4)

  • Dowex AG 50WX-8 resin (Na⁺ form)

  • Scintillation cocktail

  • Microcentrifuge tubes

  • Water bath or incubator

Procedure:

  • Prepare Assay Mixture: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, NADPH, CaCl₂, calmodulin (for nNOS/eNOS), and BH4.

  • Add Inhibitor: Add varying concentrations of this compound to the assay tubes. Include a control with no inhibitor.

  • Pre-incubation: Pre-incubate the mixture with the enzyme (nNOS, iNOS, or eNOS) for a defined period (e.g., 10 minutes) at 37°C.

  • Initiate Reaction: Start the reaction by adding L-[¹⁴C]arginine.

  • Incubation: Incubate the reaction mixture at 37°C for a specific duration (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by adding a stop buffer containing EDTA and a high concentration of non-radioactive L-arginine.

  • Separate Substrate and Product: Apply the reaction mixture to a column containing Dowex AG 50WX-8 resin. The positively charged L-[¹⁴C]arginine will bind to the resin, while the neutral L-[¹⁴C]citrulline will flow through.

  • Quantify Product: Collect the eluate containing L-[¹⁴C]citrulline, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the control. Plot the percent inhibition against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Lysosomal Inhibition Assay (LysoTracker Red Uptake)

This protocol describes a cell-based assay to assess the inhibitory effect of this compound on lysosomal function by measuring the uptake of the fluorescent probe LysoTracker Red.

Materials:

  • Cultured cells (e.g., cancer cell line)

  • Cell culture medium

  • This compound

  • LysoTracker Red DND-99

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or plate reader

  • Multi-well plates suitable for cell culture and imaging

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-24 hours). Include a vehicle-treated control.

  • Dye Loading: Remove the treatment medium and add fresh medium containing LysoTracker Red (typically at a final concentration of 50-100 nM).

  • Incubation: Incubate the cells with the LysoTracker Red solution for 30-60 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells with PBS to remove any unbound dye.

  • Imaging and Quantification:

    • Microscopy: Acquire fluorescence images of the cells. The intensity of the red fluorescence within the lysosomes is indicative of lysosomal function.

    • Plate Reader: Measure the total fluorescence intensity per well using a fluorescence plate reader.

  • Data Analysis: Quantify the fluorescence intensity for each treatment condition. Normalize the data to the control group. Plot the normalized fluorescence intensity against the concentration of this compound to determine the IC50 for lysosomal inhibition. A decrease in LysoTracker Red fluorescence indicates lysosomal dysfunction.

This guide provides a comprehensive overview of the cross-reactivity and dual inhibitory action of this compound. The provided data and protocols can serve as a valuable resource for researchers investigating the therapeutic potential of this compound in various disease models.

References

Evaluating the Therapeutic Window of ARL 17477: A Comparative Guide for Neuroprotective Agents in Ischemic Stroke

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the therapeutic window of ARL 17477, a selective neuronal nitric oxide synthase (nNOS) inhibitor, in preclinical models of cerebral ischemia. Its performance is objectively compared with other neuroprotective strategies, including non-selective NOS inhibition and antagonism of NMDA and AMPA receptors. Supporting experimental data, detailed methodologies, and visual representations of key pathways and workflows are presented to aid in the assessment of this compound's potential as a therapeutic agent for ischemic stroke.

Executive Summary

This compound has demonstrated a significant, dose-dependent neuroprotective effect in a rat model of transient focal cerebral ischemia. At a dose of 1 mg/kg, it achieved a 53% reduction in infarct volume.[1] Its selectivity for the neuronal nitric oxide synthase (nNOS) isoform offers a potential advantage over non-selective NOS inhibitors, which can interfere with the beneficial vasodilatory effects of endothelial NOS (eNOS). When compared to excitotoxicity-targeting agents like NMDA and AMPA receptor antagonists in a global cerebral ischemia model, this compound showed synergistic neuroprotective effects when used in combination, suggesting a multi-faceted approach to neuroprotection may be most effective.[2]

Comparative Efficacy of Neuroprotective Agents

The following tables summarize the quantitative data on the efficacy of this compound and comparator agents in preclinical models of cerebral ischemia.

Table 1: Dose-Response of this compound in a Rat Model of Transient Middle Cerebral Artery Occlusion (MCAo) [1]

Dose of this compound (i.v.)Reduction in Infarct Volume (%)Effect on Regional Cerebral Blood Flow (rCBF)Effect on Cortical NOS ActivityEffect on Mean Arterial Blood Pressure (MABP)
1 mg/kg53% (p < 0.05)No significant change45 ± 15.7% reductionNo significant change
3 mg/kg23%2.4 ± 4.5% reduction63 ± 13.4% reductionNo significant change
10 mg/kg6.5%27 ± 5.3% decrease (p < 0.05)86 ± 14.9% reductionNo significant change

Table 2: Comparison of this compound with a Non-Selective NOS Inhibitor (L-NA) in a Rat MCAo Model [1]

CompoundDose (i.v.)Change in Infarct Volume (%)Effect on rCBFEffect on Cortical NOS ActivityEffect on MABP
This compound1 mg/kg53% reductionNo significant change45% reductionNo significant change
L-NA1 mg/kg2% increaseNot specifiedNot specifiedNot specified
L-NA10 mg/kg15% increase23 ± 9.8% reduction81 ± 7% reductionSignificant increase (p < 0.05)

Table 3: Neuroprotective Effects of this compound in Combination with NMDA and AMPA Receptor Antagonists in a Gerbil Global Cerebral Ischemia Model [2]

TreatmentNeuroprotection (Increased Protection vs. Individual Agents)
MK-801 (NMDA antagonist) + this compound44% greater protection than either agent alone
LY293558 (AMPA antagonist) + this compound35% greater protection than either agent alone

Mechanism of Action: The Role of nNOS in Ischemic Cascade

During an ischemic event, the excessive release of the neurotransmitter glutamate leads to the overactivation of N-methyl-D-aspartate (NMDA) receptors. This triggers a massive influx of calcium ions into the neuron, activating a cascade of neurotoxic events. One of the key enzymes activated by this calcium surge is neuronal nitric oxide synthase (nNOS). nNOS produces nitric oxide (NO), which, in excess, contributes to oxidative stress, DNA damage, and ultimately, neuronal cell death. This compound selectively inhibits nNOS, thereby mitigating the downstream neurotoxic effects of excessive NO production.

Neuronal Nitric Oxide Synthase Signaling Pathway in Ischemic Stroke cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Excess Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor binds & activates Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx allows Calmodulin Calmodulin Ca_Influx->Calmodulin activates nNOS_inactive nNOS (inactive) Calmodulin->nNOS_inactive binds to nNOS_active nNOS (active) nNOS_inactive->nNOS_active activates NO_Production Nitric Oxide (NO) Production nNOS_active->NO_Production catalyzes ARL_17477 This compound ARL_17477->nNOS_active inhibits Neurotoxicity Oxidative Stress & Neuronal Damage NO_Production->Neurotoxicity leads to

Caption: nNOS signaling cascade in ischemic neurotoxicity and the inhibitory action of this compound.

Experimental Protocols

Transient Middle Cerebral Artery Occlusion (MCAo) in Rats

This widely used model mimics focal ischemic stroke in humans.

Experimental Workflow for Transient MCAo in Rats Start Anesthetize Rat Expose_CCA Expose Common Carotid Artery (CCA) Start->Expose_CCA Ligate_ECA Ligate External Carotid Artery (ECA) Expose_CCA->Ligate_ECA Insert_Filament Insert Filament into Internal Carotid Artery (ICA) to Occlude MCA Ligate_ECA->Insert_Filament Occlusion Maintain Occlusion (e.g., 2 hours) Insert_Filament->Occlusion Administer_Drug Administer this compound or Vehicle (i.v.) Occlusion->Administer_Drug During or after occlusion Withdraw_Filament Withdraw Filament to Allow Reperfusion Occlusion->Withdraw_Filament Suture_Wound Suture Incision Withdraw_Filament->Suture_Wound Reperfusion Reperfusion Period (e.g., 22 hours) Suture_Wound->Reperfusion Sacrifice Sacrifice Animal Reperfusion->Sacrifice Brain_Extraction Extract Brain Sacrifice->Brain_Extraction TTC_Staining Proceed to TTC Staining Brain_Extraction->TTC_Staining

Caption: Step-by-step workflow for the transient middle cerebral artery occlusion (MCAo) model in rats.

Detailed Steps:

  • Anesthesia: The rat is anesthetized using an appropriate anesthetic agent (e.g., isoflurane).

  • Surgical Preparation: A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

  • Vessel Ligation: The ECA is ligated distally.

  • Filament Insertion: A nylon monofilament with a rounded tip is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Occlusion Period: The filament is left in place for a defined period, typically 2 hours, to induce focal ischemia.[1]

  • Drug Administration: this compound or the vehicle is administered intravenously at a predetermined time point relative to the occlusion.

  • Reperfusion: The filament is withdrawn to allow for the reperfusion of the ischemic territory.

  • Post-operative Care: The incision is sutured, and the animal is allowed to recover.

  • Endpoint: After a specified reperfusion period (e.g., 22 hours), the animal is euthanized for brain tissue analysis.

Infarct Volume Assessment using 2,3,5-Triphenyltetrazolium Chloride (TTC) Staining

TTC is a colorimetric indicator used to differentiate between viable and infarcted tissue.

Protocol:

  • Brain Sectioning: The brain is rapidly removed and sectioned into 2-mm coronal slices.

  • Incubation: The slices are incubated in a 2% TTC solution in phosphate-buffered saline at 37°C for 15-30 minutes in the dark.

  • Staining Reaction: Viable tissue, containing intact mitochondrial dehydrogenase enzymes, reduces the TTC to a red formazan product. Infarcted tissue, lacking these enzymes, remains unstained (white).

  • Image Analysis: The stained sections are imaged, and the areas of the contralateral hemisphere, ipsilateral hemisphere, and the unstained (infarcted) region are measured using image analysis software.

  • Infarct Volume Calculation: The infarct volume is calculated to correct for edema: Infarct Volume (%) = (Volume of Contralateral Hemisphere - Volume of Viable Ipsilateral Hemisphere) / Volume of Contralateral Hemisphere x 100

Nitric Oxide Synthase (NOS) Activity Assay

This assay quantifies the enzymatic activity of NOS in brain tissue homogenates.

Principle:

The assay measures the conversion of L-arginine to L-citrulline by NOS. A common method involves using radiolabeled L-arginine and separating the resulting radiolabeled L-citrulline.

General Procedure:

  • Tissue Homogenization: Cortical tissue samples are homogenized in a buffer containing protease inhibitors.

  • Incubation: The homogenate is incubated with a reaction mixture containing L-[¹⁴C]arginine, NADPH, calmodulin, and other cofactors.

  • Reaction Termination: The reaction is stopped, and the unreacted L-[¹⁴C]arginine is removed by passing the mixture through a cation-exchange resin column.

  • Quantification: The radioactivity of the eluate, containing the L-[¹⁴C]citrulline, is measured using a scintillation counter.

  • Calculation: The NOS activity is calculated based on the amount of L-[¹⁴C]citrulline produced per unit of protein per unit of time.

Conclusion

This compound demonstrates a promising therapeutic window and significant neuroprotective efficacy in a preclinical model of focal ischemic stroke. Its selectivity for nNOS presents a clear mechanistic advantage over non-selective NOS inhibitors. The synergistic effects observed when combined with NMDA and AMPA receptor antagonists highlight the potential for combination therapies in the treatment of ischemic stroke. Further investigation is warranted to explore the full therapeutic potential of this compound, including its efficacy in different stroke models and in combination with other neuroprotective agents. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate such future research and development efforts.

References

ARL 17477 in Neurodegeneration: A Comparative Guide to Preclinical Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy of ARL 17477, a selective neuronal nitric oxide synthase (nNOS) inhibitor, in the context of neurodegenerative diseases. Due to the limited availability of data for this compound in direct models of neurodegeneration, this guide leverages its demonstrated neuroprotective effects in cerebral ischemia as a proxy for its potential. This is compared with the efficacy of other notable nitric oxide synthase (NOS) inhibitors, 7-Nitroindazole (a selective nNOS inhibitor) and L-NAME (a non-selective NOS inhibitor), in established preclinical models of Parkinson's and Alzheimer's disease.

Comparative Efficacy of NOS inhibitors

The following tables summarize the quantitative data from key preclinical studies, offering a snapshot of the neuroprotective potential of this compound and other NOS inhibitors.

Table 1: Efficacy of this compound in a Preclinical Model of Cerebral Ischemia

CompoundAnimal ModelDosing Regimen (i.v.)Key Efficacy EndpointOutcome
This compound Rat (transient Middle Cerebral Artery Occlusion)1 mg/kgInfarct Volume Reduction53% reduction (p < 0.05)[1]
3 mg/kg23% reduction[1]
10 mg/kg6.5% reduction[1]
L-NAME Rat (transient Middle Cerebral Artery Occlusion)1 mg/kgInfarct Volume Change2% increase[1]
10 mg/kg15% increase[1]

Table 2: Efficacy of 7-Nitroindazole in a Preclinical Model of Parkinson's Disease

CompoundAnimal ModelDosing RegimenKey Efficacy EndpointOutcome
7-Nitroindazole Mouse (MPTP-induced neurotoxicity)50 mg/kgDopamine DepletionAlmost complete protection [2]
Dose-dependent3-Nitrotyrosine LevelsAttenuated increase[2]

Table 3: Efficacy of 7-Nitroindazole in a Preclinical Model of Alzheimer's Disease

CompoundAnimal ModelDosing Regimen (i.p.)Key Efficacy EndpointOutcome
7-Nitroindazole Rat (Streptozotocin-induced cognitive impairment)25 mg/kg (prophylactic)Cognitive Deficits & Biochemical AlterationsSignificant prevention [3]
25 mg/kg (therapeutic)No significant reversal[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication of the findings.

Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats (for this compound)
  • Animal Model: Male Wistar rats.

  • Ischemia Induction: Anesthesia is induced, and the common carotid artery is exposed. A filament is inserted into the internal carotid artery to occlude the middle cerebral artery (MCA) for a specified duration (e.g., 2 hours).

  • Reperfusion: After the occlusion period, the filament is withdrawn to allow for reperfusion of the MCA territory.

  • Drug Administration: this compound or vehicle is administered intravenously at various doses (1, 3, or 10 mg/kg) prior to or during the ischemic period.[1]

  • Efficacy Assessment: After a set reperfusion period (e.g., 166 hours), the animals are euthanized, and brain tissue is collected. Infarct volume is quantified using histological staining (e.g., TTC staining).[1]

MPTP-Induced Neurotoxicity in Mice (for 7-Nitroindazole)
  • Animal Model: C57BL/6 mice.

  • Toxin Administration: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered systemically (e.g., intraperitoneally) to induce selective degeneration of dopaminergic neurons in the substantia nigra.

  • Drug Administration: 7-Nitroindazole is administered at specified doses (e.g., 50 mg/kg) prior to or concurrently with MPTP administration.[2]

  • Efficacy Assessment: At a designated time point after MPTP treatment, animals are euthanized. Brain tissue, specifically the striatum, is dissected to measure levels of dopamine and its metabolites (DOPAC and HVA) using techniques like high-performance liquid chromatography (HPLC). Immunohistochemistry can be used to assess the loss of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra.[2]

Streptozotocin (STZ)-Induced Cognitive Impairment in Rats (for 7-Nitroindazole)
  • Animal Model: Male Wistar rats.

  • Disease Induction: Streptozotocin (STZ) is administered via intracerebroventricular (ICV) injection to induce a model of sporadic Alzheimer's disease characterized by cognitive deficits and biochemical changes.[4]

  • Drug Administration: 7-Nitroindazole (25 mg/kg, i.p.) is administered either prophylactically (before STZ injection) or therapeutically (after disease induction).[3]

  • Efficacy Assessment:

    • Behavioral Testing: Cognitive function is assessed using behavioral tasks such as the Morris water maze (to evaluate spatial learning and memory) and the elevated plus maze.[3]

    • Biochemical Analysis: After behavioral testing, brain tissue is collected to measure markers of oxidative stress (e.g., malondialdehyde, glutathione), acetylcholinesterase activity, and nitrite levels.[5]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway targeted by nNOS inhibitors and a generalized experimental workflow for preclinical neurodegeneration studies.

Caption: nNOS Inhibition Pathway in Neuroprotection.

G cluster_workflow Preclinical Experimental Workflow Animal_Model Select Animal Model (e.g., MPTP mouse, STZ rat) Baseline Baseline Assessment (Behavioral/Biochemical) Animal_Model->Baseline Induction Induce Neurodegeneration (e.g., Toxin Administration) Baseline->Induction Treatment Administer Treatment (this compound or Alternative) Induction->Treatment Endpoint Endpoint Assessment (Behavioral, Biochemical, Histological) Treatment->Endpoint Analysis Data Analysis & Comparison Endpoint->Analysis

Caption: Generalized Preclinical Workflow.

References

Safety Operating Guide

Proper Disposal and Handling of ARL 17477

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Disposal and Handling of ARL 17477

This document provides essential safety and logistical information for the proper disposal of this compound, a selective neuronal nitric oxide synthase (nNOS) inhibitor. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Chemical and Physical Properties

A summary of the key quantitative data for this compound dihydrochloride is presented below for easy reference.

PropertyValueSource
Molecular Weight 442.83 g/mol --INVALID-LINK--
IC50 for nNOS 1 µM--INVALID-LINK--
IC50 for eNOS 17 µM--INVALID-LINK--
Solubility in Water Soluble to 50 mM--INVALID-LINK--
Solubility in DMSO Soluble to 100 mM--INVALID-LINK--

Disposal Procedures

According to the Safety Data Sheets (SDS) from multiple suppliers, this compound dihydrochloride is not classified as a hazardous substance.[1][2] However, it is imperative to follow proper disposal protocols for all laboratory chemicals, regardless of their hazard classification.

Step-by-Step Disposal Guidance:

  • Consult Institutional Guidelines: Before proceeding with any disposal method, consult your institution's Environmental Health and Safety (EHS) department for specific protocols regarding non-hazardous chemical waste.[3][4][5] Local regulations and institutional policies will ultimately dictate the appropriate disposal route.

  • Solid Waste Disposal:

    • For unused or expired solid this compound, it may be permissible to dispose of it as non-hazardous solid waste.

    • Do not dispose of chemical waste in regular laboratory trash bins that are handled by custodial staff.[3]

    • Package the solid waste in a securely sealed and clearly labeled container. The label should identify the contents as "Non-Hazardous Waste: this compound."

    • Follow your EHS guidelines for the final disposal location, which may be a designated dumpster for laboratory waste.[3]

  • Liquid Waste Disposal:

    • For solutions of this compound, disposal down the sanitary sewer may be an option for non-hazardous, water-soluble substances, but this requires prior approval from your institution's EHS department.[3][4]

    • If approved for drain disposal, flush with a copious amount of water to ensure adequate dilution.

    • If drain disposal is not permitted, collect the liquid waste in a properly labeled, sealed container for chemical waste pickup by your institution's EHS personnel.

  • Empty Containers:

    • Empty containers that previously held this compound should be triple-rinsed with a suitable solvent (e.g., water).

    • The rinsate should be collected and disposed of as liquid chemical waste.

    • After rinsing, deface or remove the original label and dispose of the container in the appropriate recycling or trash receptacle as per institutional guidelines.

Experimental Protocols

This compound is a valuable tool in neuroscience research. Below are summaries of key experimental methodologies where this compound is frequently utilized.

In Vitro Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay

This protocol outlines a cell-based assay to determine the inhibitory activity of this compound on nNOS.

Methodology:

  • Cell Culture: Human embryonic kidney 293T cells are stably transfected to express nNOS (293T/nNOS).

  • Treatment: The 293T/nNOS cells are treated with a calcium ionophore (e.g., A23187) to stimulate nNOS activity.

  • Inhibitor Application: Various concentrations of this compound are added to the cell culture medium.

  • Nitrite Quantification: After an incubation period (e.g., 8 hours), the concentration of nitrite (a stable breakdown product of NO) in the culture medium is measured using the Griess reagent.

  • Data Analysis: The reduction in nitrite production in the presence of this compound compared to a control group is used to determine the compound's inhibitory potency (IC50).

In Vivo Middle Cerebral Artery Occlusion (MCAO) Model

This experimental model is used to investigate the neuroprotective effects of this compound in an animal model of ischemic stroke.

Methodology:

  • Animal Model: The experiment is typically performed on rats or mice.

  • Anesthesia and Surgery: The animal is anesthetized, and a surgical procedure is performed to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Occlusion: A monofilament suture is inserted into the ECA and advanced into the ICA to block the origin of the middle cerebral artery (MCA), thereby inducing a focal cerebral ischemia.

  • Drug Administration: this compound is administered to the animal, typically via intravenous injection, at various doses (e.g., 1, 3, or 10 mg/kg).

  • Reperfusion: After a set period of occlusion (e.g., 2 hours), the filament is withdrawn to allow blood flow to be restored to the MCA territory.

  • Outcome Assessment: After a survival period (e.g., 24 hours or more), the animal is euthanized, and the brain is sectioned and stained (e.g., with TTC) to measure the infarct volume. The neurological deficit is also often assessed using a scoring system.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow cluster_start cluster_assessment Waste Assessment cluster_solid Solid Waste Path cluster_liquid Liquid Waste Path start Start: this compound Waste consult_ehs Consult Institutional EHS Guidelines start->consult_ehs is_solid Solid or Liquid? consult_ehs->is_solid package_solid Package in a sealed, labeled container is_solid->package_solid Solid drain_approved Drain Disposal Approved by EHS? is_solid->drain_approved Liquid dispose_solid Dispose in designated non-hazardous solid waste container package_solid->dispose_solid dispose_drain Flush down drain with copious amounts of water drain_approved->dispose_drain Yes collect_liquid Collect in a labeled, sealed container for EHS pickup drain_approved->collect_liquid No

Caption: Decision workflow for this compound disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling ARL 17477

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of ARL 17477, a selective neuronal nitric oxide synthase (nNOS) inhibitor. Adherence to these protocols is critical for the protection of laboratory personnel and the integrity of your research.

Personal Protective Equipment (PPE) and Essential Safety Measures

When handling this compound dihydrochloride, a consistent and thorough approach to personal protection is non-negotiable. The following personal protective equipment (PPE) is mandatory to minimize exposure and ensure a safe laboratory environment.

1. Eye and Face Protection:

  • Safety Glasses with Side Shields: To protect against splashes and airborne particles.

  • Goggles: Recommended for enhanced protection, especially when handling larger quantities or during procedures with a higher risk of splashing.

2. Skin Protection:

  • Chemical-Resistant Gloves: Impervious gloves, such as nitrile or neoprene, must be worn at all times. Inspect gloves for any signs of degradation or perforation before use.

  • Laboratory Coat: A full-length lab coat should be worn to protect skin and clothing from contamination.

  • Additional Protective Clothing: In situations with a higher risk of exposure, consider aprons or other specialized protective clothing.

3. Respiratory Protection:

  • Fume Hood: All handling of this compound powder or solutions should be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or aerosols.

4. Hygiene Practices:

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.

  • Contaminated Clothing: Remove and wash contaminated clothing before reuse.

Operational Plan: Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining the stability of this compound and preventing accidental exposure.

Handling:

  • Avoid direct contact with the skin, eyes, and clothing.

  • Prevent the formation of dust and aerosols during handling.

  • Ensure adequate ventilation at all times.

  • Keep the compound away from sources of ignition.

Storage:

  • Store in a cool, well-ventilated area.

  • Keep the container tightly sealed to prevent moisture absorption.

  • Protect from direct sunlight.

Disposal Plan

All waste materials contaminated with this compound must be handled and disposed of in accordance with local, state, and federal regulations for chemical waste.

  • Contaminated Materials: Gloves, pipette tips, and other disposable materials that have come into contact with this compound should be collected in a designated, labeled hazardous waste container.

  • Unused Compound and Solutions: Dispose of unused this compound and its solutions as chemical waste. Do not pour down the drain.

  • Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.

Quantitative Data Summary

The following table summarizes the inhibitory potency of this compound against different nitric oxide synthase (NOS) isoforms, providing a clear comparison of its selectivity.

CompoundTarget IsoformIC50 Value (μM)
This compoundnNOS (neuronal)1
This compoundeNOS (endothelial)17
This compoundiNOS (inducible)>100

Signaling Pathway: Inhibition of Neuronal Nitric Oxide Synthase

This compound exerts its effect by selectively inhibiting the activity of neuronal nitric oxide synthase (nNOS). This enzyme is responsible for the production of nitric oxide (NO), a key signaling molecule in the nervous system. The diagram below illustrates the canonical pathway of nNOS activation and its inhibition by this compound.

nNOS_Inhibition cluster_activation nNOS Activation cluster_inhibition Inhibition by this compound Ca2+ Ca2+ Calmodulin Calmodulin Ca2+->Calmodulin CaM_Complex Ca2+/Calmodulin Complex Calmodulin->CaM_Complex nNOS_inactive nNOS (inactive) CaM_Complex->nNOS_inactive nNOS_active nNOS (active) nNOS_inactive->nNOS_active Activation L-Arginine L-Arginine nNOS_active->L-Arginine NO_Citrulline Nitric Oxide (NO) + L-Citrulline L-Arginine->NO_Citrulline Catalysis ARL_17477 This compound nNOS_active_inhibited nNOS (active) ARL_17477->nNOS_active_inhibited Inhibited_Complex nNOS-ARL 17477 Complex (inactive) nNOS_active_inhibited->Inhibited_Complex Inhibition

Caption: this compound inhibits the catalytic activity of activated nNOS.

Experimental Protocols

The following provides a detailed methodology for a key experiment to assess the inhibitory activity of this compound on nNOS using a colorimetric assay. This protocol is adapted from commercially available nitric oxide synthase activity assay kits.

Objective: To determine the IC50 value of this compound for the inhibition of neuronal nitric oxide synthase (nNOS).

Principle: The assay measures the amount of nitric oxide (NO) produced by nNOS. NO is rapidly converted to nitrite and nitrate. The total nitrate and nitrite are then measured using the Griess reagent, which forms a colored product that can be quantified spectrophotometrically.

Materials:

  • Recombinant nNOS enzyme

  • This compound dihydrochloride

  • NOS assay buffer

  • L-Arginine (substrate)

  • NADPH (cofactor)

  • Calmodulin (activator)

  • Calcium Chloride (CaCl2)

  • Nitrate Reductase

  • Griess Reagents (Sulfanilamide and N-(1-Naphthyl)ethylenediamine)

  • Nitrite standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

1. Preparation of Reagents:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).
  • Prepare serial dilutions of this compound in NOS assay buffer to create a range of concentrations for testing.
  • Prepare a reaction mixture containing NOS assay buffer, L-Arginine, NADPH, Calmodulin, and CaCl2.

2. Assay Protocol:

  • Add the prepared serial dilutions of this compound to the wells of a 96-well plate. Include a vehicle control (buffer with no inhibitor) and a blank (no enzyme).
  • Add the recombinant nNOS enzyme to all wells except the blank.
  • Initiate the reaction by adding the reaction mixture to all wells.
  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
  • Stop the reaction according to the kit manufacturer's instructions (this may involve adding a stop solution or placing the plate on ice).

3. Measurement of Nitrite/Nitrate:

  • Add nitrate reductase to all wells to convert any nitrate to nitrite.
  • Incubate as recommended by the manufacturer.
  • Add Griess Reagent I (Sulfanilamide) to all wells and incubate for 5-10 minutes.
  • Add Griess Reagent II (N-(1-Naphthyl)ethylenediamine) to all wells and incubate for 5-10 minutes at room temperature, protected from light.
  • Measure the absorbance of each well at 540 nm using a microplate reader.

4. Data Analysis:

  • Prepare a standard curve using the known concentrations of the nitrite standard.
  • Calculate the concentration of nitrite in each well based on the standard curve.
  • Determine the percentage of nNOS inhibition for each concentration of this compound compared to the vehicle control.
  • Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

This comprehensive guide serves as a foundational resource for the safe and effective use of this compound in a laboratory setting. By prioritizing safety and adhering to established protocols, researchers can advance their scientific inquiries while maintaining a secure and productive work environment.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ARL 17477
Reactant of Route 2
Reactant of Route 2
ARL 17477

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.